molecular formula C10H16N5O12P3 B7881888 Datp CAS No. 67460-17-7

Datp

Cat. No.: B7881888
CAS No.: 67460-17-7
M. Wt: 491.18 g/mol
InChI Key: SUYVUBYJARFZHO-RRKCRQDMSA-N
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Description

DATP is a purine 2'-deoxyribonucleoside 5'-triphosphate having adenine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a purine 2'-deoxyribonucleoside 5'-triphosphate and a 2'-deoxyadenosine 5'-phosphate. It is a conjugate acid of a this compound(3-).
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2'-Deoxyadenosine 5'-triphosphate has been reported in Homo sapiens and Bos taurus with data available.
Deoxyadenosine triphosphate (this compound) is a purine nucleoside triphosphate used in cells for DNA synthesis. A nucleoside triphosphate is a molecule type that contains a nucleoside with three phosphates bound to it. This compound contains the sugar deoxyribose, a precursor in DNA synthesis whereby the two existing phosphate groups are cleaved with the remaining deoxyadenosine monophosphate being incorporated into DNA during replication. Due to its enzymatic incorporation into DNA, photoreactive this compound analogs such as N6-[4-azidobenzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (AB-dATP) and N6-[4-[3-(trifluoromethyl)-diazirin-3-yl]benzoyl-(2-aminoethyl)]-2'-deoxyadenosine-5'-triphosphate (DB-dATP) have been used for DNA photoaffinity labeling.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O12P3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SUYVUBYJARFZHO-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
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Molecular Formula

C10H16N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10895848
Record name 2'-Deoxyadenosine triphosphate
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Molecular Weight

491.18 g/mol
Source PubChem
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Physical Description

Solid
Record name Deoxyadenosine triphosphate
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CAS No.

1927-31-7, 67460-17-7
Record name dATP
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Record name 2'-Deoxyadenosine triphosphate
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Record name 2'-deoxyadenosine 5'-(tetrahydrogen triphosphate)
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Record name 2'-DEOXYADENOSINE TRIPHOSPHATE
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Foundational & Exploratory

The Multifaceted Role of Deoxyadenosine Triphosphate (dATP) in DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP), a cornerstone of molecular biology, plays a central and multifaceted role in the intricate process of DNA replication. This technical guide provides an in-depth exploration of this compound's functions, from its fundamental role as a building block and energy source to its critical involvement in regulatory pathways that ensure genomic integrity. This document is intended to serve as a comprehensive resource, detailing the quantitative aspects of this compound metabolism, experimental methodologies for its study, and the key signaling pathways it governs.

Core Functions of this compound in DNA Replication

The fidelity and efficiency of DNA replication are critically dependent on the precise functions of deoxyribonucleoside triphosphates (dNTPs), with this compound being a key player. Its roles can be broadly categorized into three primary areas:

  • A Fundamental Building Block: As one of the four deoxyribonucleoside triphosphates, this compound is an essential precursor for the synthesis of DNA.[1][2][3] During replication, DNA polymerases catalyze the incorporation of this compound into the nascent DNA strand, specifically opposite to thymine (B56734) (T) residues on the template strand, forming a stable adenine-thymine (A-T) base pair through two hydrogen bonds.[1] This process is fundamental to the semi-conservative replication of the genome, ensuring the faithful transmission of genetic information.

  • An Energy Source for Polymerization: The polymerization of DNA is an energetically demanding process. This compound, like other dNTPs, provides the necessary energy for the formation of the phosphodiester bond that links it to the growing DNA chain.[4] The hydrolysis of the high-energy pyrophosphate (PPi) released from this compound upon its incorporation is a coupled exergonic reaction that drives the polymerization reaction forward.[4]

  • A Critical Allosteric Regulator: Beyond its role as a substrate, this compound is a crucial allosteric regulator of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides.[2][5] This feedback inhibition is a vital mechanism for maintaining a balanced pool of dNTPs, which is essential for high-fidelity DNA synthesis.

Quantitative Data on this compound

The intracellular concentration of this compound is tightly regulated and varies depending on the cell type and the phase of the cell cycle. Imbalances in dNTP pools, including elevated levels of this compound, can be mutagenic and lead to genomic instability.[1]

ParameterOrganism/Cell TypeValueReference
Intracellular Concentration
Xenopus eggs13 pmol/egg[6]
S-phase mammalian cellsIncrease of up to 20-fold compared to G1 phase[7]
Non-dividing mammalian cells1-10 pmol/million cells[8]
Kinetic Parameters of DNA Polymerases for this compound
KmCalf Thymus DNA Polymerase28-42 µM[9]
KddNTPYeast DNA Polymerase δ~20 µM (for correct base pairing)[10]
KddNTPYeast DNA Polymerase δ630 µM (for incorrect base pairing)[10]
kpolYeast DNA Polymerase δ~1 s-1[10]

Experimental Protocols

The study of this compound's role in DNA replication relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Quantification of Intracellular this compound Pools

Accurate measurement of intracellular dNTP concentrations is crucial for understanding the regulation of DNA replication. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[5][8]

Protocol: dNTP Quantification by HPLC-MS/MS

  • Cell Extraction:

    • Harvest cultured cells by trypsinization or scraping.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Extract dNTPs by adding an equal volume of ice-cold methanol (B129727) and water.[8]

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.[8]

    • Collect the supernatant containing the dNTPs.

  • Sample Preparation:

    • For low abundance samples, consider using isotope-labeled internal standards for accurate quantification.[5]

    • If necessary, perform solid-phase extraction to remove impurities and concentrate the sample.[5]

  • HPLC-MS/MS Analysis:

    • Use a porous graphitic carbon chromatography column for separation.[8]

    • Employ an elution gradient of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile.[8]

    • Perform mass spectrometry in multiple reaction monitoring (MRM) mode for specific detection and quantification of this compound.

DNA Polymerase Activity Assay

This assay measures the ability of a DNA polymerase to incorporate dNTPs into a DNA strand, providing insights into enzyme kinetics and fidelity.

Protocol: Primer Extension-Based DNA Polymerase Activity Assay

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • DNA template-primer duplex.

      • DNA polymerase of interest.

      • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

      • A mixture of dGTP, dCTP, and dTTP.

      • The limiting dNTP, this compound, at various concentrations.

      • Optionally, a radiolabeled or fluorescently labeled dNTP for detection.

  • Reaction Incubation:

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at the optimal temperature for the polymerase for a defined period (e.g., 10-30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg²⁺ ions).

  • Product Analysis:

    • Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the extended primers using autoradiography (for radiolabeled dNTPs) or fluorescence imaging.

    • Quantify the amount of product to determine the rate of this compound incorporation.

Site-Directed Mutagenesis to Study this compound's Role

Site-directed mutagenesis allows for the introduction of specific mutations into DNA sequences, enabling the study of the functional consequences of altered this compound incorporation or DNA polymerase fidelity.

Protocol: PCR-Based Site-Directed Mutagenesis

  • Primer Design:

    • Design a pair of complementary mutagenic primers containing the desired mutation.

    • The primers should be 25-45 bases in length with the mutation in the center.[11][12]

    • The melting temperature (Tm) should be ≥78°C.[11][12]

  • PCR Amplification:

    • Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu polymerase) and the plasmid DNA containing the target sequence as a template.

    • Use a low number of cycles (e.g., 12-18) to minimize the chance of secondary mutations.[11]

  • Digestion of Parental DNA:

    • Digest the parental, non-mutated DNA template with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains, leaving the newly synthesized, unmethylated (mutant) DNA intact.[11]

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing:

    • Select for transformed colonies and isolate plasmid DNA.

    • Verify the desired mutation by DNA sequencing.

Signaling Pathways and Logical Relationships

The intricate regulation of DNA replication involves complex signaling pathways and logical relationships. Graphviz diagrams are provided below to visualize these processes.

dATP_as_a_building_block Template_DNA Template DNA (with Thymine) DNA_Polymerase DNA Polymerase Template_DNA->DNA_Polymerase This compound This compound This compound->DNA_Polymerase Nascent_DNA Nascent DNA (with Adenine) DNA_Polymerase->Nascent_DNA Incorporation PPi Pyrophosphate (PPi) DNA_Polymerase->PPi Release

Caption: Incorporation of this compound into the nascent DNA strand by DNA polymerase.

RNR_Regulation cluster_RNR Ribonucleotide Reductase (RNR) RNR_active Active RNR (α2β2 dimer) RNR_inactive Inactive RNR (e.g., α6 hexamer) RNR_active->RNR_inactive Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR_active->Deoxyribonucleotides Catalyzes conversion ATP ATP ATP->RNR_active Activates This compound This compound This compound->RNR_active This compound->RNR_inactive Induces conformational change Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR_active Deoxyribonucleotides->this compound Leads to increased pool size

Caption: Allosteric regulation of Ribonucleotide Reductase (RNR) by ATP and this compound.

experimental_workflow_dATP_quantification Start Start: Cultured Cells Cell_Harvesting Cell Harvesting & Washing Start->Cell_Harvesting Extraction dNTP Extraction (Methanol/Water) Cell_Harvesting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_MSMS HPLC-MS/MS Analysis Supernatant_Collection->HPLC_MSMS Data_Analysis Data Analysis & Quantification HPLC_MSMS->Data_Analysis End End: This compound Concentration Data_Analysis->End

Caption: Experimental workflow for the quantification of intracellular this compound.

Conclusion

Deoxyadenosine triphosphate is far more than a simple monomer in the DNA polymer. Its roles as a substrate, an energy source, and a critical allosteric regulator underscore its central importance in maintaining the integrity of the genome. A thorough understanding of the quantitative aspects of this compound metabolism and the pathways it influences is essential for researchers in molecular biology, genetics, and for professionals in drug development targeting DNA replication processes in pathogens or cancer cells. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the continued investigation of this vital molecule.

References

An In-Depth Technical Guide to 2'-Deoxyadenosine 5'-Triphosphate (dATP): Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxyadenosine 5'-triphosphate (dATP) is a purine (B94841) nucleotide that serves as one of the four fundamental building blocks for the synthesis of deoxyribonucleic acid (DNA).[1] Comprising a deoxyribose sugar, the nitrogenous base adenine (B156593), and a triphosphate group, this compound is central to the processes of DNA replication and repair.[1][2] Beyond its canonical role as a substrate for DNA polymerases, this compound is a critical allosteric effector in nucleotide metabolism and a key signaling molecule in programmed cell death. Its precise regulation is paramount for maintaining genomic stability, and its dysregulation is implicated in various pathological states, including immunodeficiencies and cancer, making it a molecule of significant interest in drug development.[3][4] This guide provides a comprehensive technical overview of the structure, chemical properties, biological functions, and experimental methodologies related to this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of three distinct components: an adenine base, a 2'-deoxyribose sugar, and a linear triphosphate chain attached to the 5' carbon of the sugar.[2] The adenine, a purine, is linked to the 1' carbon of the deoxyribose via a β-N-glycosidic bond.[3] The key feature distinguishing this compound from its ribonucleotide counterpart, adenosine (B11128) triphosphate (ATP), is the absence of a hydroxyl (-OH) group at the 2' position of the pentose (B10789219) sugar, which instead has a hydrogen atom.[2][5] This single modification fundamentally directs its incorporation into DNA rather than RNA.

dATP_Structure cluster_this compound This compound Logical Structure This compound This compound Adenine Adenine (Purine Base) This compound->Adenine attached at C1' via β-N-glycosidic bond Deoxyribose 2'-Deoxyribose (Pentose Sugar) This compound->Deoxyribose Triphosphate Triphosphate Group (α, β, γ) This compound->Triphosphate attached at C5'

Caption: Logical components of the this compound molecule.

Table 1: Chemical Identifiers for this compound

Property Value Reference(s)
IUPAC Name ({--INVALID-LINK--phosphoryl}oxy)phosphonic acid [6]
Molecular Formula C₁₀H₁₆N₅O₁₂P₃ (Free Acid) [3]
Molar Mass 491.18 g/mol (Free Acid) [2][3]

| CAS Number | 1927-31-7 |[7] |

Chemical and Physical Properties

The physicochemical properties of this compound are critical for its biological function and its handling in experimental settings. It is typically supplied as a stable aqueous solution of its sodium or lithium salt.[3][8] Lithium salts, in particular, offer greater resistance to degradation from repeated freeze-thaw cycles.[8][9]

Table 2: Quantitative Physicochemical Properties of this compound

Property Value Conditions / Notes Reference(s)
Appearance White to off-white powder (anhydrous) Often handled as a clear, colorless aqueous solution. [3]
Solubility > 50 mg/mL In aqueous solutions at neutral pH. [3]
UV Absorption (λmax) 259 nm In neutral aqueous buffer (e.g., pH 7.0). [9][10]
Molar Extinction Coefficient (ε) 15,400 M⁻¹cm⁻¹ At 259 nm, pH 7.0. [9][10]
pKa Values ~4.0<2~6.5 Adenine N1 protonationInner phosphate (B84403) groupsTerminal γ-phosphate [3]
Optimal Storage pH 7.5 - 8.2 Acidic pH can cause hydrolysis. [3][8]
Storage Temperature -20°C (long-term) Stable for months to years when stored frozen. [11][12]

| Half-life (in vivo) | ~4 minutes | In rapidly dividing cells during S-phase. |[3] |

Biological Functions and Signaling Pathways

This compound's roles extend well beyond being a simple monomer for DNA. It is a sophisticated molecule involved in the regulation of its own synthesis and in critical cellular decisions like apoptosis.

Substrate for DNA Synthesis and Repair

The primary function of this compound is to serve as a substrate for DNA polymerases during replication and repair.[1] In the process of DNA elongation, the 3'-hydroxyl group of the growing DNA strand performs a nucleophilic attack on the α-phosphate of an incoming this compound molecule that is complementary to a thymine (B56734) base on the template strand.[2] This reaction forms a phosphodiester bond and releases a pyrophosphate (PPi) molecule, providing the thermodynamic driving force for the polymerization reaction.[1][2]

DNA_Synthesis Template DNA Template (with Thymine) Polymerase DNA Polymerase Template->Polymerase NewStrand Elongated DNA Strand (new A-T pair) Polymerase->NewStrand Forms phosphodiester bond PPi Pyrophosphate (PPi) Polymerase->PPi Releases This compound This compound This compound->Polymerase GrowingStrand Growing DNA Strand (3'-OH end) GrowingStrand->Polymerase

Caption: Role of this compound in DNA polymerase-mediated strand elongation.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Maintaining a balanced pool of all four deoxyribonucleoside triphosphates (dNTPs) is crucial for the fidelity of DNA replication.[13] this compound plays a central role in this regulation through feedback inhibition of ribonucleotide reductase (RNR), the enzyme that catalyzes the rate-limiting step in dNTP synthesis—the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[3]

High concentrations of this compound bind to an allosteric activity site (a-site) on RNR, which inhibits the enzyme's overall catalytic activity.[13][14] This prevents the overproduction of all dNTPs. In human RNR, this compound binding stabilizes an inactive, ring-shaped hexameric form of the enzyme's large subunit, preventing the small subunit from accessing the active site.[14]

RNR_Regulation ADP ADP RNR Ribonucleotide Reductase (RNR) ADP->RNR Substrate dADP dADP RNR->dADP Catalyzes reduction Kinase Kinase dADP->Kinase Substrate This compound This compound Kinase->this compound Phosphorylates This compound->RNR High [this compound] inhibits (Allosteric Feedback)

Caption: Allosteric feedback inhibition of RNR by this compound.

Role in Apoptosis

This compound is a critical, non-protein cofactor in the intrinsic pathway of apoptosis. Following mitochondrial stress, cytochrome c is released into the cytosol, where it binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).[15][16] This binding event, in the presence of this compound, induces a conformational change in Apaf-1, causing it to hydrolyze its bound this compound to dADP.[15][17] The subsequent exchange of dADP for a fresh molecule of cytosolic this compound triggers the oligomerization of seven Apaf-1 molecules into a wheel-shaped complex known as the apoptosome.[15][18] The assembled apoptosome then recruits and activates procaspase-9, which in turn activates downstream effector caspases (e.g., caspase-3), leading to the execution of apoptosis.[16] The accumulation of high levels of this compound, as seen in adenosine deaminase (ADA) deficiency, can be toxic and promote apoptosis in lymphocytes.[4]

Apoptosis_Pathway CytoC Cytochrome c (from Mitochondria) Apoptosome Apoptosome Assembly (Heptameric Complex) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome This compound This compound This compound->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited by Apoptosis Apoptosis Caspase9->Apoptosis Initiates cascade

Caption: Role of this compound in the formation of the apoptosome.

Experimental Protocols and Methodologies

Accurate quantification and functional analysis of this compound are essential for research and diagnostics. Standard laboratory techniques include spectrophotometry, chromatography, and enzymatic assays.

Quantification of this compound

UV Spectrophotometry: A rapid method for determining the concentration of a purified this compound solution utilizes the Beer-Lambert law (A = εcl). The absorbance of the solution is measured at 259 nm.

  • Protocol:

    • Prepare a dilution of the this compound stock solution in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

    • Use a UV-Vis spectrophotometer to measure the absorbance (A) at 259 nm against a buffer blank.[19]

    • Calculate the concentration (c) using the formula: c (mol/L) = A / (ε * l), where ε is the molar extinction coefficient (15,400 L·mol⁻¹·cm⁻¹) and l is the cuvette path length in cm.[10]

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of this compound and for quantifying it within complex biological mixtures.[12] Reverse-phase or ion-exchange chromatography coupled with UV detection can separate this compound from other nucleotides and potential contaminants like dADP and dAMP.[20][21]

  • General Principle: A liquid sample is passed through a column packed with a solid adsorbent material. Different components of the sample interact differently with the adsorbent, causing them to separate as they flow out of the column. This allows for both qualitative and quantitative analysis.[22][23] Purity is typically assessed as ≥99% for research-grade this compound.[9][10]

In Vitro DNA Polymerase Activity Assay

This protocol measures the incorporation of nucleotides into a DNA strand by a DNA polymerase, a fundamental assay for studying enzyme kinetics and inhibition.

  • Objective: To quantify the amount of dNTPs (including this compound) incorporated into an acid-insoluble DNA polymer over time.

  • Materials:

    • Purified DNA Polymerase

    • Activated DNA template (e.g., activated calf thymus DNA) or a specific primer-template duplex

    • Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5)

    • dNTP mix (dCTP, dGTP, dTTP)

    • Radiolabeled this compound (e.g., [α-³²P]-dATP or [³H]-dATP)

    • Stop Solution (e.g., 100 mM EDTA)

    • Cold 10% Trichloroacetic Acid (TCA)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Detailed Methodology: [24][25][26]

    • Prepare Reaction Mix: In a microcentrifuge tube on ice, prepare the master reaction mixture. For a 50 µL reaction, this typically includes: reaction buffer, activated DNA template, unlabeled dNTPs, and the radiolabeled this compound.

    • Enzyme Dilution: Prepare a series of dilutions of the DNA polymerase to ensure the reaction proceeds within a linear range.

    • Initiate Reaction: Add the diluted DNA polymerase to the reaction mix to start the reaction. Include a no-enzyme control.

    • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 10-30 minutes). Time course experiments are recommended to ensure linearity.

    • Stop Reaction: Terminate the reaction by adding an equal volume of stop solution.

    • Precipitation: Precipitate the newly synthesized, radiolabeled DNA by adding cold 10% TCA. Place on ice for 30 minutes.

    • Filtration: Collect the acid-insoluble precipitate by vacuum filtration through a glass fiber filter. Wash the filter multiple times with cold 5% TCA and then with ethanol (B145695) to remove unincorporated nucleotides.

    • Quantification: Place the dried filter into a scintillation vial with scintillation fluid. Measure the incorporated radioactivity (counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Convert CPM to moles of incorporated this compound using the specific activity of the radiolabeled stock. One unit of polymerase activity is often defined as the amount of enzyme that incorporates 10 nmol of total nucleotides into acid-insoluble material in 30 minutes at a specific temperature.[25][26]

Experimental_Workflow A 1. Prepare Reaction Mix (Buffer, Template, dNTPs, Radiolabeled this compound) B 2. Initiate with DNA Polymerase A->B C 3. Incubate (e.g., 37°C for 30 min) B->C D 4. Stop Reaction (add EDTA) C->D E 5. Precipitate DNA (add cold TCA) D->E F 6. Filter & Wash (Collect precipitate) E->F G 7. Quantify Radioactivity (Scintillation Counting) F->G H 8. Calculate Enzyme Activity G->H

Caption: Workflow for a DNA polymerase activity assay.

Conclusion

2'-Deoxyadenosine 5'-triphosphate is a molecule of fundamental importance in molecular biology, crucial for the integrity of genetic information. Its structure is finely tuned for its role as a DNA precursor, while its chemical properties allow for precise regulation of its availability and function. The multifaceted roles of this compound as a substrate in DNA synthesis, an allosteric regulator of nucleotide metabolism, and a signaling molecule in apoptosis underscore its deep integration into core cellular processes. A thorough understanding of these characteristics, combined with robust experimental methodologies, is essential for researchers in basic science and is critical for the development of novel therapeutics targeting DNA replication and cell death pathways.

References

The Multifaceted Role of Deoxyadenosine Triphosphate (dATP) in Cellular Homeostasis and Pathology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of deoxyadenosine (B7792050) triphosphate (dATP) within the cellular environment. Beyond its fundamental role as a DNA building block, this compound is a critical signaling molecule and an allosteric regulator, with its concentration and activity being tightly controlled to maintain cellular health. Dysregulation of this compound levels is implicated in various pathological states, making its metabolic and signaling pathways attractive targets for therapeutic intervention.

Core Functions of this compound

Deoxyadenosine triphosphate is a purine (B94841) nucleoside triphosphate that plays several vital roles in the cell.[1]

  • DNA Synthesis and Repair: As one of the four deoxyribonucleoside triphosphates (dNTPs), this compound is an essential precursor for DNA replication and repair.[1] DNA polymerases incorporate this compound into a growing DNA strand opposite a thymine (B56734) base in the template strand, forming a crucial A-T base pair.[1] The fidelity of this process is paramount for maintaining genomic stability.

  • Allosteric Regulation of Ribonucleotide Reductase (RNR): The intracellular concentration of dNTPs is meticulously regulated, primarily by the enzyme ribonucleotide reductase (RNR), which catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This compound acts as a potent allosteric inhibitor of RNR.[2] High levels of this compound bind to an activity site on the large subunit (RRM1) of RNR, inducing a conformational change that inhibits the enzyme's overall activity.[2] This negative feedback loop prevents the overproduction of dNTPs, which can be mutagenic.

  • Apoptosis Induction: this compound is a critical cofactor in the intrinsic pathway of apoptosis, or programmed cell death. Upon mitochondrial damage, cytochrome c is released into the cytoplasm and binds to the apoptotic protease-activating factor 1 (Apaf-1).[3][4] This binding, in the presence of this compound, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric structure known as the apoptosome.[3] The apoptosome then recruits and activates procaspase-9, initiating a caspase cascade that culminates in cell death.

Quantitative Data on this compound

The precise quantification of intracellular this compound levels and its binding affinities to key proteins is crucial for understanding its physiological and pathological roles.

ParameterOrganism/Cell Line/EnzymeValueReference(s)
Intracellular this compound Concentration
HL-60 (Human Leukemia)7.22 µM[5]
PANC-1 (Human Pancreatic Cancer)~15 pmol/10^6 cells[6]
H1975 (Human Lung Cancer)~10 pmol/10^6 cells[6]
HepG2 (Human Liver Cancer)~1.5 pmol/10^6 cells[6]
H23 (Human Lung Cancer)~6 pmol/10^6 cells[6]
Embryonic Chick CardiomyocytesBasal: ~20 µM[7]
Binding Affinity (Kd)
This compound to E. coli RNR (h-sites)Escherichia coli30 nM[8]
ATP to P. copri NrdD (a-site)Prevotella copri25 µM[9]
This compound to P. copri NrdD (a-site)Prevotella copri23 µM[9]

Signaling and Regulatory Pathways

The intricate roles of this compound in cellular regulation are best understood by visualizing the molecular pathways in which it participates.

Allosteric Inhibition of Human Ribonucleotide Reductase by this compound

High concentrations of this compound act as a negative feedback inhibitor of RNR. Binding of this compound to the activity site (A-site) on the RRM1 subunit induces the formation of a stable, inactive hexameric ring (α6). This structure prevents the interaction between the large (RRM1) and small (RRM2/p53R2) subunits, which is essential for radical transfer and catalytic activity.

RNR_Inhibition cluster_active Active RNR cluster_inhibition This compound-mediated Inhibition RRM1_dimer RRM1 Dimer (α2) Active_Complex Active α2β2 Complex RRM1_dimer->Active_Complex Inactive_Hexamer Inactive RRM1 Hexamer (α6 Ring) RRM1_dimer->Inactive_Hexamer Oligomerization RRM2_dimer RRM2 Dimer (β2) RRM2_dimer->Active_Complex RRM2_dimer->Inactive_Hexamer Interaction Blocked This compound High [this compound] This compound->Inactive_Hexamer Binds to Activity Site

Allosteric inhibition of human RNR by this compound.
This compound-Dependent Apoptosome Formation and Caspase Activation

In the intrinsic apoptotic pathway, this compound plays a crucial role in the activation of Apaf-1. The binding of cytochrome c to Apaf-1 induces the hydrolysis of a bound this compound molecule, leading to a conformational change that allows for the exchange of dADP for a new this compound molecule. This this compound-bound, cytochrome c-associated Apaf-1 then oligomerizes to form the apoptosome, which recruits and activates procaspase-9.

This compound-dependent activation of the apoptosome.

Experimental Protocols

Measurement of Intracellular dNTP Pools by HPLC-MS/MS

This protocol describes a method for the extraction and quantification of intracellular dNTPs from cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, MCF-7, Jurkat)

  • Ice-cold 60% methanol

  • Deionized water

  • Centrifuge

  • Speed vacuum concentrator

  • HPLC-MS/MS system with a porous graphitic carbon column

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.

    • For suspension cells, pellet directly by centrifugation.

  • Nucleotide Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

    • Incubate at -20°C for at least 30 minutes to precipitate macromolecules.

    • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Sample Preparation:

    • Transfer the supernatant to a new tube.

    • Dry the supernatant completely using a speed vacuum concentrator.

    • Resuspend the dried nucleotide extract in a known volume of deionized water.

  • HPLC-MS/MS Analysis:

    • Inject a known volume of the resuspended extract onto the HPLC-MS/MS system.

    • Separate the nucleotides using a gradient elution on a porous graphitic carbon column.

    • Detect and quantify the dNTPs using mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Use external standards of known concentrations to generate a standard curve for absolute quantification.

HPLC_Workflow start Cell Culture harvest Cell Harvesting (Scraping/Centrifugation) start->harvest extract Nucleotide Extraction (60% Methanol) harvest->extract centrifuge1 Centrifugation (Pellet Debris) extract->centrifuge1 dry Supernatant Drying (SpeedVac) centrifuge1->dry resuspend Resuspend in Water dry->resuspend analyze HPLC-MS/MS Analysis resuspend->analyze quantify Quantification (Standard Curve) analyze->quantify end Intracellular this compound Concentration quantify->end

Workflow for measuring intracellular dNTPs.
In Vitro Reconstitution of the Apoptosome and Caspase-9 Activation Assay

This protocol outlines the in vitro assembly of the apoptosome and the subsequent measurement of caspase-9 activity.

Materials:

  • Recombinant human Apaf-1

  • Recombinant human procaspase-9

  • Horse heart cytochrome c

  • This compound solution

  • Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT)

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Apoptosome Assembly:

    • In a microcentrifuge tube on ice, combine assay buffer, recombinant Apaf-1, and cytochrome c.

    • Initiate the reaction by adding this compound to a final concentration of 1 mM.

    • Incubate the mixture at 30°C for 1 hour to allow for apoptosome formation.

  • Caspase-9 Activation:

    • Add recombinant procaspase-9 to the apoptosome mixture.

    • Continue the incubation at 30°C for an additional 30 minutes to allow for procaspase-9 activation.

  • Measurement of Caspase-9 Activity:

    • Add the caspase-9 fluorogenic substrate to the reaction mixture.

    • Immediately transfer the reaction to a 96-well plate.

    • Measure the increase in fluorescence over time using a microplate reader (Excitation: ~400 nm, Emission: ~505 nm).

    • The rate of fluorescence increase is proportional to the caspase-9 activity.

Conclusion

Deoxyadenosine triphosphate is a molecule of central importance in cellular biology, with its functions extending far beyond its role as a simple building block of DNA. Its intricate involvement in the allosteric regulation of dNTP pools and the initiation of apoptosis highlights its significance in maintaining cellular homeostasis. A thorough understanding of the molecular mechanisms governing this compound's functions and the development of robust experimental protocols to study these processes are critical for advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies targeting diseases characterized by dysregulated cell proliferation and death. The methodologies and pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound.

References

dATP vs. ATP: A Comprehensive Technical Guide to Their Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyadenosine triphosphate (dATP) and adenosine (B11128) triphosphate (ATP) are fundamental molecules in cellular biology, sharing a similar purine (B94841) base and a triphosphate chain. However, a subtle structural distinction—the presence or absence of a 2'-hydroxyl group on the pentose (B10789219) sugar—gives rise to profoundly different functional roles. This technical guide provides an in-depth exploration of the structural and functional differences between this compound and ATP, with a focus on their implications in key cellular processes and drug development. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers in the life sciences.

Core Structural Differences

The primary structural difference between this compound and ATP lies in the sugar moiety. ATP contains a ribose sugar, characterized by a hydroxyl (-OH) group at the 2' position of the pentose ring. In contrast, this compound contains a deoxyribose sugar, where this 2'-hydroxyl group is replaced by a hydrogen atom.[1][2][3][4] This seemingly minor alteration has significant consequences for the molecule's chemical properties, enzymatic recognition, and biological function.

FeatureThis compound (Deoxyadenosine Triphosphate)ATP (Adenosine Triphosphate)
Sugar 2'-deoxyriboseRibose
2' Position Hydrogen (-H)Hydroxyl (-OH)
Primary Role Building block of DNA[1]Energy currency, building block of RNA[4]

Quantitative Data Summary

The distinct roles of this compound and ATP are reflected in their cellular concentrations and their interactions with various enzymes.

Table 2.1: Cellular Concentrations of dNTPs and ATP

The intracellular concentrations of dNTPs are tightly regulated and are significantly lower than those of ATP, especially in non-proliferating cells.[5][6]

NucleotideConcentration Range (µM) in Mammalian CellsNotes
This compound7.22 - 21[7][8]Levels fluctuate with the cell cycle, peaking in S phase.
dGTP~5[9]Tightly regulated to prevent mutations.
dCTP4.96 - ~50[8][10][11]Can increase significantly upon removal of thymidine (B127349) from the medium.[11]
dTTP24.52 - 65[6][8]Can be synthesized from exogenous thymidine.[6]
ATP1000 - 5000Generally higher in normal cells compared to cancer cells.[12]
Table 2.2: Kinetic and Binding Affinity Parameters

The differential recognition of this compound and ATP by enzymes is critical for their specific functions.

Enzyme/ProteinLigandParameterValueOrganism/System
Ribonucleotide Reductase (RNR)
E. coli Class Ia (Allosteric Site 1)This compoundKd~6 µM[13]Escherichia coli
ATPKd~120 µM[13][14]Escherichia coli
Anaerobic RNRThis compoundKi74 ± 24 µM[15]
ATPKL0.67 ± 0.12 mM[15]
Murine RNR (Specificity Site)This compoundKd0.07 µM[16][17]Murine
Murine RNR (Activity Site)This compoundKd1.5 µM[16][17]Murine
Apaf-1 This compound/ATP-10-fold higher affinity for this compoundMammalian
DNA Polymerase
Taq DNA PolymeraseThis compoundKmVaries with template and conditionsThermus aquaticus
Human DNA Polymerase αThis compoundKmVaries with template and conditionsHuman

Functional Divergence in Key Cellular Processes

The structural differences between this compound and ATP dictate their distinct and sometimes opposing roles in fundamental cellular processes.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The activity of RNR is tightly controlled by the allosteric binding of ATP and this compound.

  • ATP as an Activator: ATP binding to the activity site of RNR generally promotes its active conformation, stimulating the production of all four dNTPs.[18]

  • This compound as an Inhibitor: In contrast, high concentrations of this compound act as a potent feedback inhibitor of RNR.[18] this compound binding to a separate allosteric inhibitory site induces a conformational change that leads to the formation of inactive oligomeric structures. In human RNR, this compound stabilizes an inactive hexameric ring (α6), while in E. coli, it promotes the formation of an inactive α4β4 ring.[18][19] This inhibition is crucial for maintaining a balanced pool of dNTPs and preventing the mutagenic effects of dNTP excess.

RNR_Regulation cluster_inactive Inactive State cluster_active Active State RNR_inactive RNR (Inactive Oligomer) (e.g., α6 hexamer) RNR_active RNR (Active Conformation) RNR_inactive->RNR_active Disassembly RNR_active->RNR_inactive Induces oligomerization dNTPs dNTP Synthesis RNR_active->dNTPs Catalyzes This compound High [this compound] This compound->RNR_active Binds to allosteric inhibitory site ATP [ATP] ATP->RNR_inactive Competes with this compound, destabilizes oligomer Apoptosome_Activation Apoptotic_Stimulus Apoptotic Stimulus Cytochrome_c Cytochrome c (released from mitochondria) Apoptotic_Stimulus->Cytochrome_c Apaf1_inactive Inactive Apaf-1 (monomer) Cytochrome_c->Apaf1_inactive Binds to Apaf1_active Active Apaf-1 Apaf1_inactive->Apaf1_active Conformational change dATP_ATP This compound / ATP dATP_ATP->Apaf1_inactive Binds and hydrolyzes Apoptosome Apoptosome (Heptameric Ring) Apaf1_active->Apoptosome Oligomerization Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Recruited and activated Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9->Effector_Caspases Cleaves and activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X Binds to P2Y P2Y Receptor (GPCR) ATP->P2Y Binds to ADP ADP ADP->P2Y Binds to Ion_Influx Cation Influx (Ca²⁺, Na⁺) P2X->Ion_Influx Opens GPCR_Signaling G-protein Signaling (PLC, AC) P2Y->GPCR_Signaling Activates

References

An In-depth Technical Guide to the Biosynthesis of Deoxyadenosine Triphosphate (dATP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of deoxyadenosine (B7792050) triphosphate (dATP), a critical precursor for DNA replication and repair. The document details the enzymatic pathways, regulatory mechanisms, and experimental methodologies relevant to the study of this compound metabolism. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and application in research and drug development.

Introduction

Deoxyadenosine triphosphate (this compound) is one of the four deoxyribonucleoside triphosphates (dNTPs) that serve as the fundamental building blocks of DNA. The cellular concentration of this compound is tightly regulated to ensure high-fidelity DNA synthesis and to prevent mutagenic events that can arise from imbalanced dNTP pools.[1] Dysregulation of this compound biosynthesis is implicated in various pathological conditions, including cancer and immunodeficiency disorders, making the enzymes in this pathway attractive targets for therapeutic intervention.[2] This guide explores the primary de novo and salvage pathways responsible for this compound synthesis, the intricate allosteric regulation of these pathways, and detailed protocols for their experimental investigation.

Biosynthesis Pathways of this compound

The intracellular pool of this compound is maintained through two primary routes: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis Pathway

The de novo pathway is the primary route for this compound synthesis and involves the conversion of ribonucleotides to deoxyribonucleotides. This process can be conceptually divided into two main stages:

  • Reduction of ADP to dADP: The rate-limiting step in de novo dNTP synthesis is catalyzed by the enzyme ribonucleotide reductase (RNR) .[2] RNR converts adenosine (B11128) diphosphate (B83284) (ADP) to deoxyadenosine diphosphate (dADP) by reducing the 2'-hydroxyl group of the ribose sugar.[3] This reaction is a complex free-radical process that requires a delicate interplay between the enzyme's subunits.[4][5]

  • Phosphorylation of dADP to this compound: The newly synthesized dADP is then phosphorylated to this compound by the enzyme nucleoside diphosphate kinase (NDPK) , which catalyzes the transfer of a phosphate (B84403) group from ATP to dADP.

Salvage Pathway

The salvage pathway provides an alternative route for this compound synthesis by recycling deoxyadenosine from the degradation of DNA or from extracellular sources. This pathway is particularly important in cells that have a limited capacity for de novo synthesis. The key enzymatic steps are:

  • Phosphorylation of Deoxyadenosine to dAMP: Deoxyadenosine kinase (dAK) or adenosine kinase (AK) catalyzes the phosphorylation of deoxyadenosine to deoxyadenosine monophosphate (dAMP).

  • Phosphorylation of dAMP to dADP: Adenylate kinase (AK) , also known as myokinase, is responsible for the phosphorylation of dAMP to dADP.[6]

  • Phosphorylation of dADP to this compound: Similar to the de novo pathway, pyruvate (B1213749) kinase (PK) or nucleoside diphosphate kinase (NDPK) can catalyze the final phosphorylation step from dADP to this compound.[5][7]

Regulatory Mechanisms

The biosynthesis of this compound is exquisitely regulated to maintain a balanced pool of dNTPs for DNA synthesis. The primary point of regulation is the enzyme ribonucleotide reductase (RNR).

Allosteric Regulation of Ribonucleotide Reductase

RNR activity is controlled by a complex interplay of allosteric effectors that bind to distinct regulatory sites on the enzyme.[8]

  • Activity Site: The overall activity of RNR is regulated by the binding of ATP (activator) or this compound (inhibitor) to the activity site. High levels of this compound act as a negative feedback inhibitor, shutting down the production of all dNTPs.[9][10]

  • Specificity Site: The substrate specificity of RNR is modulated by the binding of ATP, this compound, dTTP, or dGTP to the specificity site. The binding of these effectors alters the enzyme's conformation, thereby determining which ribonucleotide substrate will be reduced. For example, the binding of dGTP promotes the reduction of ADP to dADP.[6]

The intricate allosteric regulation of RNR ensures a balanced supply of all four dNTPs, which is crucial for the fidelity of DNA replication.

Allosteric_Regulation_of_RNR cluster_RNR Ribonucleotide Reductase (RNR) RNR RNR Enzyme dADP_product dADP RNR->dADP_product Reduces ActivitySite Activity Site ActivitySite->RNR SpecificitySite Specificity Site SpecificitySite->RNR ATP_activator ATP ATP_activator->ActivitySite Activates dATP_inhibitor This compound dATP_inhibitor->ActivitySite Inhibits dGTP_effector dGTP dGTP_effector->SpecificitySite Promotes ADP reduction ADP_substrate ADP ADP_substrate->RNR Substrate

Figure 1: Allosteric Regulation of Ribonucleotide Reductase (RNR).

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound biosynthesis and the cellular concentrations of this compound and its precursors. These values can vary depending on the organism, cell type, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

EnzymeSubstrateOrganism/TissueKm (µM)Vmax or kcatReference
Ribonucleotide Reductase (Class Ia)ADPE. coli10-505-15 s-1 (kcat)Varies across studies
Adenylate Kinase 1 (AK1)dADPHuman~200Not widely reported[6]
Pyruvate Kinase (M1 isoform)ADPRabbit Muscle300~700 U/mg[11]
Pyruvate KinasedADPNot SpecifiedHigher Km than ADPLower Vmax than ADPGeneral observation

Table 2: Cellular Concentrations of this compound and its Precursors

MetaboliteCell TypeConcentration (µM)Reference
This compoundMammalian cells (non-dividing)< 1[12]
This compoundT4 phage-infected E. coli~65[13][14]
ADPMammalian cells100 - 1000[13][15]
dADPNot widely reportedVery low-
ATPMammalian cells1000 - 10000[14][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This protocol describes a sensitive method for the direct quantification of intracellular dNTPs from cell or tissue samples.[12][18]

1. Nucleotide Extraction: a. Harvest cells by centrifugation and wash with ice-cold PBS. b. Resuspend the cell pellet in a fixed volume of ice-cold extraction solvent (e.g., 60% methanol). c. Lyse the cells by sonication or freeze-thaw cycles on ice. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the nucleotides.

2. HPLC-MS/MS Analysis: a. Use a porous graphitic carbon chromatography column for separation. b. Employ an elution gradient of ammonium (B1175870) acetate (B1210297) in water and ammonium hydroxide (B78521) in acetonitrile. c. Set the mass spectrometer to operate in negative ion mode with multiple reaction monitoring (MRM) for each dNTP. d. Construct calibration curves for each dNTP using standards of known concentrations.

3. Data Analysis: a. Integrate the peak areas for each dNTP in the samples and standards. b. Quantify the amount of each dNTP in the samples by comparing their peak areas to the respective calibration curves. c. Normalize the dNTP amounts to the number of cells or total protein content.

dNTP_Quantification_Workflow start Start: Cell/Tissue Sample extraction Nucleotide Extraction (e.g., 60% Methanol) start->extraction lysis Cell Lysis (Sonication/Freeze-thaw) extraction->lysis centrifugation Centrifugation (16,000 x g, 4°C) lysis->centrifugation supernatant Collect Supernatant (Nucleotide Extract) centrifugation->supernatant hplc_ms HPLC-MS/MS Analysis (Porous Graphitic Carbon Column, MRM) supernatant->hplc_ms data_analysis Data Analysis (Peak Integration, Calibration Curve) hplc_ms->data_analysis quantification Quantification of dNTP Pools (pmol/10^6 cells) data_analysis->quantification end End quantification->end

Figure 2: Workflow for dNTP Quantification by HPLC-MS/MS.
Ribonucleotide Reductase Activity Assay

This protocol describes a continuous spectrophotometric assay to measure RNR activity by coupling the reaction to NADPH oxidation.[19]

1. Reaction Mixture Preparation: a. Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA). b. Add the RNR substrate (e.g., CDP or ADP), allosteric effectors (e.g., ATP), and a reducing system (e.g., thioredoxin, thioredoxin reductase, and NADPH). c. Add the purified RNR enzyme to initiate the reaction.

2. Spectrophotometric Measurement: a. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. b. Record the absorbance at regular intervals for a set period.

3. Calculation of Activity: a. Determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. b. Use the molar extinction coefficient of NADPH (6220 M-1cm-1) to convert the rate of absorbance change to the rate of dNDP formation. c. Express the enzyme activity in units (µmol of product formed per minute) per milligram of protein.

Adenylate Kinase Activity Assay

This protocol describes a coupled enzyme assay to determine adenylate kinase activity.[20][21]

1. Reaction Principle: a. Adenylate kinase catalyzes the reaction: 2 ADP → ATP + AMP. b. The ATP produced is used by hexokinase to phosphorylate glucose to glucose-6-phosphate. c. Glucose-6-phosphate dehydrogenase then oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.

2. Assay Procedure: a. Prepare a reaction mixture containing ADP, glucose, NADP+, hexokinase, and glucose-6-phosphate dehydrogenase in a suitable buffer. b. Add the sample containing adenylate kinase to initiate the reaction. c. Monitor the increase in absorbance at 340 nm due to the formation of NADPH.

3. Calculation of Activity: a. Calculate the rate of NADPH formation from the change in absorbance over time. b. Relate the rate of NADPH formation to the activity of adenylate kinase.

Pyruvate Kinase Activity Assay with dADP

This protocol is adapted from standard pyruvate kinase assays to specifically measure the phosphorylation of dADP.[5][7]

1. Reaction Principle: a. Pyruvate kinase catalyzes the transfer of a phosphate group from phosphoenolpyruvate (B93156) (PEP) to dADP, producing pyruvate and this compound. b. The pyruvate produced is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.

2. Assay Procedure: a. Prepare a reaction mixture containing PEP, dADP, NADH, and LDH in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2). b. Add the purified pyruvate kinase or cell lysate to start the reaction. c. Monitor the decrease in absorbance at 340 nm as NADH is consumed.

3. Data Analysis: a. Determine the initial reaction velocity from the linear phase of the absorbance curve. b. Use the molar extinction coefficient of NADH to calculate the rate of pyruvate formation, which is equivalent to the rate of this compound synthesis. c. To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of dADP.

Experimental Workflows in Drug Development

The study of this compound biosynthesis is crucial for the development of novel therapeutics, particularly in oncology. The following workflow illustrates a typical process for screening and characterizing inhibitors of ribonucleotide reductase.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (RNR Activity Assay) start->hts primary_hits Identification of Primary Hits hts->primary_hits dose_response Dose-Response Analysis (IC50 Determination) primary_hits->dose_response validated_hits Validated Hits dose_response->validated_hits selectivity Selectivity Assays (Against other kinases/enzymes) validated_hits->selectivity cell_based Cell-Based Assays (Effect on dNTP pools and cell proliferation) selectivity->cell_based lead_compound Lead Compound Identification cell_based->lead_compound end End: Preclinical Development lead_compound->end

Figure 3: Workflow for Screening and Characterization of RNR Inhibitors.

Conclusion

The biosynthesis of this compound is a fundamental cellular process with significant implications for genome integrity and cell proliferation. A thorough understanding of the enzymes, pathways, and regulatory networks involved is essential for researchers in molecular biology, genetics, and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the intricacies of this compound metabolism and to develop novel therapeutic strategies targeting this vital pathway.

References

dATP as an Allosteric Regulator of Ribonucleotide Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deoxyadenosine (B7792050) triphosphate (dATP) as an allosteric regulator of ribonucleotide reductase (RNR). RNRs are essential enzymes that catalyze the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[1][2][3] This process is the rate-limiting step in de novo DNA synthesis and is tightly controlled to ensure a balanced supply of deoxyribonucleoside triphosphates (dNTPs) for DNA replication and repair.[4][5] The intricate allosteric regulation of RNR activity, particularly by this compound, is fundamental to cellular homeostasis and presents a key target for therapeutic intervention.[2][6]

The Core Mechanism: Allosteric Inhibition by this compound

Ribonucleotide reductases possess two distinct allosteric sites that govern their activity and substrate specificity: the activity site (a-site) and the specificity site (s-site) .[4] The a-site binds either ATP, which activates the enzyme, or this compound, which is a potent inhibitor of overall RNR activity.[4][7] The s-site binds various dNTPs to modulate the enzyme's preference for its four ribonucleotide substrates (ADP, GDP, CDP, UDP), ensuring a balanced production of all dNTPs.[1][4][8]

The primary mechanism of this compound-mediated inhibition involves a significant conformational change in the RNR enzyme, leading to the formation of inactive higher-order oligomeric structures.[3][4][9] This structural rearrangement prevents the productive interaction between the two essential subunits of the most common class of RNRs (Class Ia): the catalytic α subunit (also known as R1) and the radical-generating β subunit (also known as R2).[1][2]

Structural Basis of Inhibition

Upon binding to the a-site, located in the N-terminal ATP-cone domain of the α subunit, this compound induces a conformational change that promotes the assembly of inactive oligomers.[1][7] The specific nature of this inhibited state can vary between species:

  • Human RNR: In the presence of inhibitory concentrations of this compound, the human RNR α subunit assembles into a stable, ring-shaped hexamer (α6).[1][2][9] In this configuration, the active sites are oriented towards the interior of the ring, sterically hindering the access of the β subunit.[1][2] This sequestration of the catalytic sites effectively shuts down enzyme activity.[1][2] Interestingly, ATP can also induce the formation of an α6 hexamer, but this complex is less stable and can associate with the β subunit to form an active enzyme.[1][2]

  • E. coli RNR: In the prototypical E. coli RNR, this compound binding promotes the formation of an inactive α4β4 ring-like structure.[4][9] This complex holds the α and β subunits in a conformation that is incompatible with the necessary long-range radical transfer required for catalysis.[9] In contrast, ATP binding favors the active α2β2 complex.[9]

The following diagram illustrates the general principle of this compound-mediated allosteric inhibition of Class Ia RNR.

dATP_Inhibition_Pathway cluster_active Active State cluster_inactive Inactive State Active_RNR Active RNR (α2β2) Inactive_RNR Inactive RNR Oligomer (e.g., α6 or α4β4) Active_RNR->Inactive_RNR Inactive_RNR->Active_RNR ATP ATP a_site Activity Site (a-site) ATP->a_site Binds to This compound This compound This compound->a_site Binds to a_site->Active_RNR Promotes a_site->Inactive_RNR Promotes RNR_Activity_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Mix_Components Prepare reaction mix: - Assay Buffer - hTrx1, hTrxR1, NADPH - Substrate (CDP) - Effector (this compound) Preincubate Pre-incubate at 37°C Mix_Components->Preincubate Add_RNR Initiate reaction with RNR α and β subunits Preincubate->Add_RNR Measure_Absorbance Monitor A340 decrease Add_RNR->Measure_Absorbance Calculate_Activity Calculate RNR activity Measure_Absorbance->Calculate_Activity dNTP_Feedback_Loop RNR Ribonucleotide Reductase Deoxyribonucleotides Deoxyribonucleotides (this compound, dGTP, dCTP, dTTP) RNR->Deoxyribonucleotides Produces Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR Substrates DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Precursors for dATP_pool This compound Pool Deoxyribonucleotides->dATP_pool Contributes to dATP_pool->RNR Inhibits

References

The Pivotal Role of Extracellular dATP in Orchestrating Bacterial Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the emerging role of extracellular deoxyadenosine (B7792050) triphosphate (dATP) as a critical signaling molecule in the formation of bacterial biofilms. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents quantitative data, details experimental methodologies, and visualizes the underlying biological processes. Extracellular this compound, often considered a "danger signal" released from compromised host cells, is now understood to be a potent trigger for a defensive bacterial response: the formation of biofilms. This guide elucidates the mechanisms by which bacteria sense and respond to this signal, leading to enhanced adhesion, cell lysis, and the release of extracellular DNA (eDNA)—a key structural component of the biofilm matrix.

Introduction: Extracellular this compound as a "Danger Signal"

In the complex interplay between host and pathogen, the extracellular milieu is a critical battleground where signaling molecules dictate the course of infection. Among these, extracellular purines, particularly ATP and its deoxy-counterpart this compound, have emerged as significant "danger signals"[1][2][3][4]. Released from damaged or stressed host cells, these molecules alert the host's innate immune system[1][3][4]. However, pathogenic bacteria have evolved to intercept and interpret these signals for their own survival. This guide focuses on the role of extracellular this compound in triggering a pivotal bacterial defense mechanism: biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection from host immune responses and antimicrobial agents.

The Signaling Pathway: From this compound Sensation to Biofilm Genesis

While the precise molecular pathway for this compound sensing and signal transduction in many bacterial species is still under active investigation, a general model can be proposed based on current evidence. Extracellular this compound is believed to initiate a cascade of events that culminates in increased biofilm formation, primarily through the release of extracellular DNA (eDNA), a critical component of the biofilm matrix[1][2][4].

The proposed signaling pathway involves the following key steps:

  • Sensing of Extracellular this compound : Bacteria likely possess outer membrane receptors or transport proteins that recognize and bind to extracellular this compound. While specific purinergic receptors analogous to those in eukaryotes have not been definitively identified in all bacteria, two-component systems are a plausible mechanism for sensing such environmental cues[5][6][7][8]. These systems typically involve a sensor histidine kinase in the cell membrane that, upon ligand binding, autophosphorylates and transfers the phosphoryl group to a cognate response regulator in the cytoplasm.

  • Signal Transduction : The activated response regulator, a transcription factor, then modulates the expression of target genes. In the context of e this compound signaling, this would likely include genes involved in cell lysis and eDNA release.

  • Induction of Cell Lysis : A subpopulation of the bacterial community undergoes controlled lysis. This process is crucial for the release of cellular contents, most importantly, genomic DNA, into the extracellular environment[1][2][4].

  • eDNA Release and Biofilm Matrix Formation : The released eDNA acts as a structural scaffold for the biofilm, promoting cell-to-cell adhesion and providing mechanical stability to the mature biofilm[1][4][9][10][11].

The following diagram illustrates this proposed signaling pathway.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space This compound Extracellular this compound Receptor Putative this compound Receptor (e.g., Sensor Kinase of a Two-Component System) This compound->Receptor SignalTransduction Signal Transduction Cascade (e.g., Phosphorylation of Response Regulator) Receptor->SignalTransduction GeneExpression Altered Gene Expression SignalTransduction->GeneExpression CellLysis Controlled Cell Lysis GeneExpression->CellLysis eDNARelease eDNA Release CellLysis->eDNARelease Biofilm Enhanced Biofilm Formation eDNARelease->Biofilm

Caption: Proposed signaling pathway for e this compound-induced biofilm formation.

Quantitative Data: The Impact of this compound on Biofilm Formation and eDNA Release

Studies have demonstrated a dose-dependent effect of extracellular this compound on the formation of biofilms and the release of eDNA in various bacterial species. The following tables summarize key quantitative findings.

Bacterial StrainThis compound Concentration (µM)Biofilm Formation (OD600)Fold Increase vs. ControlReference
E. coli K-1200.45 ± 0.05-[1][4]
2000.65 ± 0.07~1.4[1][4]
4000.70 ± 0.08~1.6[1][4]
A. baumannii00.55 ± 0.06-[1][4]
2000.80 ± 0.09~1.5[1][4]
4000.95 ± 0.10~1.7[1][4]
S. maltophilia00.30 ± 0.04-[1][4]
2000.50 ± 0.06~1.7[1][4]
4000.65 ± 0.08~2.2[1][4]
S. aureus00.40 ± 0.05-[1][4]
2000.60 ± 0.07~1.5[1][4]
4000.75 ± 0.09~1.9[1][4]

Table 1: Effect of Extracellular this compound on Biofilm Formation in Various Bacterial Species. Data are presented as mean ± standard deviation.

Bacterial StrainConditioneDNA in Planktonic Culture (ng/mL)eDNA in Biofilm Matrix (ng/mL)Reference
E. coli K-12Control120 ± 15250 ± 30[1][4]
+ 400 µM this compound178 ± 20 (~48% increase)750 ± 80 (~200% increase)[1][4]

Table 2: Effect of Extracellular this compound on eDNA Release in E. coli K-12. Data are presented as mean ± standard deviation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of extracellular this compound and biofilm formation.

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol is a widely used method for quantifying the total biomass of a biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow a fresh overnight culture of the desired bacterial strain in the appropriate liquid medium. Dilute the culture to a starting OD600 of approximately 0.01 in fresh medium.

  • Biofilm Growth: To the wells of a 96-well microtiter plate, add 100 µL of the diluted bacterial culture. Add this compound to achieve the desired final concentrations (e.g., 200 µM, 400 µM). Include control wells with no this compound.

  • Incubation: Incubate the plate under static conditions at the optimal growth temperature for the bacterium (e.g., 37°C) for 24-48 hours.

  • Washing: Gently decant the medium and wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile deionized water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottomed 96-well plate. Measure the absorbance at a wavelength of 550-600 nm using a microplate reader.

Extraction and Quantification of Extracellular DNA (eDNA)

This protocol describes the extraction of eDNA from both planktonic cultures and biofilms, followed by quantification.

Materials:

  • Bacterial culture (planktonic or biofilm)

  • 0.9% NaCl solution

  • Dispersin B

  • Proteinase K

  • 0.2 µm syringe filters

  • Ethanol (B145695) (ice-cold)

  • Sterile MilliQ water

  • PicoGreen dsDNA Quantitation Kit (or equivalent)

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Sample Preparation (Biofilm): Grow biofilms as described above. Resuspend biofilm cells in 0.9% NaCl solution and homogenize by vortexing for 1 minute.

  • Sample Preparation (Planktonic): Grow planktonic cultures to the desired phase. Centrifuge the culture, wash the cell pellet with fresh medium, and resuspend in medium with or without this compound. Incubate for a specified period (e.g., 2 hours).

  • Enzymatic Treatment: Treat the cell suspension with Dispersin B (e.g., 20 µg/mL) at 37°C for 30 minutes, followed by Proteinase K (e.g., 5 µg/mL) for another 30 minutes at 37°C.

  • Filtration: Filter the treated cell solution through a 0.2 µm syringe filter to remove bacterial cells. The filtrate contains the eDNA.

  • Ethanol Precipitation: Add two volumes of ice-cold ethanol to the filtrate to precipitate the eDNA. Incubate at -20°C overnight.

  • DNA Pellet Collection: Centrifuge the solution at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the eDNA.

  • Washing and Resuspension: Carefully decant the supernatant, wash the DNA pellet with 70% ethanol, and air-dry. Resuspend the eDNA in a small volume (e.g., 50 µL) of sterile MilliQ water.

  • Quantification: Quantify the amount of dsDNA using the PicoGreen dsDNA Quantitation Kit according to the manufacturer's instructions.

Measurement of Extracellular this compound Concentration (Luciferase-Based Assay)

While standard luciferase assays are specific for ATP, they can be adapted for this compound measurement, or more specific methods like HPLC-MS/MS can be used for precise quantification.

Principle (Luciferase Assay Adaptation): Firefly luciferase utilizes ATP to produce light. While less efficient, this compound can also serve as a substrate. A standard curve with known this compound concentrations is essential for quantification.

Materials:

  • Bacterial culture supernatant (filtered through a 0.2 µm filter)

  • This compound standards of known concentrations

  • Luciferase-based ATP detection reagent (e.g., BacTiter-Glo™)

  • Luminometer

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards in the same medium as the bacterial culture to account for matrix effects.

  • Sample Preparation: Collect bacterial culture at the desired time point and centrifuge to pellet the cells. Filter the supernatant through a 0.2 µm filter to remove any remaining cells.

  • Assay: In a white-walled 96-well plate, add a defined volume of the filtered supernatant or this compound standard.

  • Reagent Addition: Add an equal volume of the luciferase-based ATP detection reagent to each well.

  • Incubation: Incubate for the time specified by the reagent manufacturer (typically 5-10 minutes) at room temperature to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Quantification: Determine the this compound concentration in the samples by comparing their luminescence readings to the standard curve.

Note on HPLC-MS/MS: For more precise and specific quantification of this compound, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard. This technique separates this compound from other nucleotides and provides highly accurate concentration measurements[12][13][14][15][16].

Visualization of Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of extracellular this compound on bacterial biofilm formation.

G cluster_setup Experimental Setup cluster_analysis Analysis Culture Prepare Bacterial Inoculum Plate Inoculate 96-well Plates with Bacteria and this compound Culture->Plate dATP_prep Prepare this compound Solutions (Varying Concentrations) dATP_prep->Plate Incubate Incubate to Allow Biofilm Formation Plate->Incubate CV_Assay Quantify Biofilm Biomass (Crystal Violet Assay) Incubate->CV_Assay eDNA_Quant Extract and Quantify eDNA (PicoGreen Assay) Incubate->eDNA_Quant dATP_Measure Measure Residual this compound (Luciferase Assay or HPLC-MS/MS) Incubate->dATP_Measure Data Data Analysis and Interpretation CV_Assay->Data eDNA_Quant->Data dATP_Measure->Data

Caption: General experimental workflow for studying e this compound's effect on biofilms.

Conclusion and Future Directions

Extracellular this compound is a significant, yet often overlooked, signaling molecule in the establishment of bacterial biofilms. The data strongly suggest that bacteria interpret this host-derived danger signal as a cue to adopt a defensive, sessile lifestyle. The elucidation of the specific bacterial receptors and the downstream signaling pathways that mediate this response represents a promising frontier for the development of novel anti-biofilm therapeutics. By targeting these pathways, it may be possible to disrupt the ability of bacteria to form resilient biofilms, thereby rendering them more susceptible to conventional antibiotics and the host immune system. Further research is warranted to fully characterize the this compound-sensing machinery in a broader range of pathogenic bacteria and to explore the potential for therapeutic intervention.

References

The Pivotal Role of Deoxyadenosine Triphosphate (dATP) in Mitochondrial DNA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

Mitochondrial DNA (mtDNA) integrity is paramount for cellular bioenergetics, and its replication is critically dependent on a balanced supply of deoxyribonucleoside triphosphates (dNTPs) within the mitochondrial matrix. This technical guide provides an in-depth examination of the involvement of deoxyadenosine (B7792050) triphosphate (dATP) in mtDNA synthesis. We delve into the intricate mechanisms of this compound import and local synthesis, the regulation of its intramitochondrial concentration, and the profound impact of this compound pool imbalances on the fidelity and efficiency of mtDNA replication. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental aspect of mitochondrial biology. We present quantitative data, detailed experimental protocols, and visual representations of the key pathways to facilitate a deeper comprehension of this compound's role in maintaining mitochondrial genome stability.

Introduction

Mitochondria, the powerhouses of the cell, possess their own circular genome (mtDNA), which encodes essential components of the oxidative phosphorylation system. The faithful replication of mtDNA is crucial for mitochondrial function and overall cellular health. The sole DNA polymerase in mitochondria, DNA polymerase gamma (Pol γ), is responsible for replicating the mitochondrial genome and requires a balanced supply of the four dNTPs: this compound, dGTP, dCTP, and dTTP.[1]

An imbalance in the mitochondrial dNTP pools can have severe consequences, leading to mtDNA depletion, increased mutation rates, and ultimately, mitochondrial dysfunction.[2] Such dysregulation is implicated in a spectrum of human diseases, collectively known as mitochondrial disorders. This guide focuses specifically on the role of this compound in this intricate process, exploring its sources, regulation, and impact on mtDNA synthesis.

Sources and Regulation of Mitochondrial this compound

The mitochondrial dNTP pool, including this compound, is maintained through two primary pathways: salvage from deoxynucleosides within the mitochondria and import from the cytosol.

2.1. Mitochondrial Salvage Pathway

Mitochondria possess their own set of deoxynucleoside kinases, including deoxyguanosine kinase (dGK), which can phosphorylate deoxyadenosine to dAMP. Subsequent phosphorylation steps within the mitochondria can then generate this compound. This pathway is particularly crucial in non-dividing cells where cytosolic dNTP synthesis is downregulated.

2.2. Cytosolic Synthesis and Mitochondrial Import

In proliferating cells, the primary source of dNTPs is the cytosolic de novo synthesis pathway, catalyzed by ribonucleotide reductase (RNR).[3] The dNTPs synthesized in the cytosol can then be imported into the mitochondria. The transport of nucleotides across the inner mitochondrial membrane is mediated by a family of solute carriers known as the SLC25 family.[4][5] While the specific carrier for this compound has not been definitively identified, members of the SLC25 family are known to transport adenine (B156593) nucleotides.[6]

2.3. Regulation of Mitochondrial this compound Pools

The concentration of this compound within the mitochondria is tightly regulated to ensure balanced dNTP pools. Several factors contribute to this regulation:

  • Ribonucleotide Reductase (RNR): The activity of RNR in the cytosol is a key determinant of the overall cellular dNTP supply, which in turn affects the amount of this compound available for mitochondrial import.[3]

  • SAMHD1: The sterile alpha motif and HD-domain containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs, thereby regulating their cellular concentration.[7] SAMHD1 can interact with the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, potentially influencing the mitochondrial dNTP pool.[7]

  • Mitochondrial Transport: The activity of the specific mitochondrial carriers responsible for this compound import is another crucial regulatory point.

Quantitative Data on this compound and mtDNA Synthesis

The precise concentration of this compound within mitochondria and its impact on mtDNA replication have been the subject of extensive research. The following tables summarize key quantitative findings from the literature.

Table 1: Mitochondrial dNTP Concentrations in Different Cell Types

Cell TypeThis compound (μM)dCTP (μM)dGTP (μM)dTTP (μM)Reference
HeLa (cycling)22.52819.526[8]
Quiescent Fibroblasts (Medium)1.6751.6440.470.76[8]
Quiescent Fibroblasts (Low)0.16750.16440.0470.076[8]

Table 2: Kinetic Parameters of Human DNA Polymerase Gamma for this compound

ParameterValueReference
Km for this compound0.8 μM[8]
kpol (maximum polymerization rate)220 ± 16 s-1[9]
Kd (dissociation constant)3.2 ± 0.7 μM[9]
Average Replication Rate37 s-1[10]

Table 3: Effect of dNTP Pool Imbalance on DNA Polymerase Gamma Fidelity

dNTP ConditionError TypeError Rate (x 10-5)Fold Increase in Error RateReference
Balanced dNTPsA to C< 0.98-[11]
30:1 dGTP:this compound ratioT to C~30~30[3]
0.7 µM 8-oxo-dGTP (0.6% of dGTP)A to C380~400[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

4.1. Measurement of Mitochondrial dNTP Pools by HPLC-MS/MS

This protocol is adapted from a fast and sensitive HPLC-MS/MS method for direct quantification of intracellular dNTPs.[12]

4.1.1. Materials

  • Methanol (B129727) (ice-cold)

  • Deionized water (ice-cold)

  • Branson B-220 ultrasonic cleaner

  • Centrifuge (4°C)

  • Thermo Hypercarb column (2.1×50mm, 3μm)

  • HPLC-MS/MS system with electrospray ionization (ESI) source

  • Mobile phase A: 0.1M ammonium (B1175870) acetate (B1210297) in water, pH 9.5 with ammonium hydroxide (B78521)

  • Mobile phase B: 0.1% ammonium hydroxide in acetonitrile

4.1.2. Procedure

  • Nucleotide Extraction:

    • Homogenize 15-30mg of tissue or cell pellet in an equal volume of ice-cold methanol and water.

    • Vortex for 3 minutes.

    • Sonicate in an ice bath for 90 seconds.

    • Centrifuge at 13,000 × g for 20 minutes at 4°C.

    • Collect the supernatant for analysis.

  • HPLC-MS/MS Analysis:

    • Inject the supernatant onto the Thermo Hypercarb column.

    • Use a flow rate of 0.3 ml/min.

    • Apply a gradient of mobile phase B as follows: 0-1 min (0% B), 1-6 min (0-70% B), 6-7 min (70-95% B), 7-7.1 min (95-0% B), 7.1-10 min (0% B).

    • Monitor analytes in negative mode using an ESI source acquiring MS-MS ions.

    • Quantify dNTPs based on a standard curve.

4.2. In Vitro mtDNA Replication Assay

This protocol provides a general framework for reconstituting mtDNA replication in vitro.[13][14]

4.2.1. Materials

  • Purified recombinant DNA polymerase gamma, TWINKLE helicase, and mitochondrial single-stranded DNA binding protein (mtSSB)

  • Synthetic DNA template mimicking a portion of the mitochondrial genome

  • Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA)

  • dNTP mix (including this compound)

  • [α-³²P]this compound for radiolabeling

  • Agarose (B213101) gel electrophoresis system

  • Phosphorimager

4.2.2. Procedure

  • Assemble the reaction mixture containing the reaction buffer, DNA template, and recombinant proteins (Pol γ, TWINKLE, mtSSB).

  • Initiate the reaction by adding the dNTP mix, including [α-³²P]this compound.

  • Incubate the reaction at 37°C for a specified time course.

  • Stop the reaction by adding EDTA.

  • Analyze the replication products by agarose gel electrophoresis.

  • Visualize and quantify the radiolabeled DNA products using a phosphorimager.

4.3. Single-Molecule Analysis of mtDNA Replication (mito-SMARD)

This protocol is a high-level overview of the mito-SMARD technique.[4][15][16]

4.3.1. Materials

  • Cell culture system

  • Thymidine analogs: 5-Chloro-2'-deoxyuridine (CldU) and 5-Iodo-2'-deoxyuridine (IdU)

  • DNA extraction reagents

  • DNA combing apparatus (e.g., silanized coverslips)

  • Primary antibodies against CldU and IdU

  • Fluorescently labeled secondary antibodies

  • Fluorescence microscope

4.3.2. Procedure

  • In Vivo Labeling:

    • Sequentially pulse-label replicating cells with CldU and then IdU.

  • DNA Extraction and Combing:

    • Isolate high-molecular-weight DNA from the labeled cells.

    • Stretch the DNA molecules on silanized coverslips.

  • Immunodetection:

    • Denature the DNA.

    • Incubate with primary antibodies specific for CldU and IdU.

    • Incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis:

    • Visualize the labeled DNA fibers using a fluorescence microscope.

    • Analyze the patterns of CldU and IdU incorporation to determine replication fork direction, speed, and origin usage.

Signaling Pathways and Logical Relationships

The regulation of this compound for mtDNA synthesis involves a complex interplay of signaling pathways and molecular interactions. The following diagrams, generated using the DOT language, illustrate these relationships.

Overview of this compound Metabolism for mtDNA Synthesis

dATP_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase Ribonucleotides->RNR Substrate dNDPs dNDPs RNR->dNDPs Produces dATP_cytosol This compound dNDPs->dATP_cytosol Phosphorylation SAMHD1_cytosol SAMHD1 dATP_cytosol->SAMHD1_cytosol Degraded by SLC25_carrier SLC25 Carrier dATP_cytosol->SLC25_carrier Transport dATP_mito This compound PolG DNA Pol γ dATP_mito->PolG Substrate mtDNA_replication mtDNA Replication PolG->mtDNA_replication Catalyzes dGK dGK dGK->dATP_mito Salvage Pathway deoxyadenosine deoxyadenosine deoxyadenosine->dGK Substrate SLC25_carrier->dATP_mito

Caption: Overview of this compound sources for mtDNA synthesis.

Experimental Workflow for Measuring Mitochondrial dNTPs

dNTP_Measurement_Workflow start cell_culture 1. Cell Culture or Tissue Sample start->cell_culture mito_isolation 2. Mitochondrial Isolation cell_culture->mito_isolation extraction 3. Nucleotide Extraction mito_isolation->extraction hplc_ms 4. HPLC-MS/MS Analysis extraction->hplc_ms data_analysis 5. Data Analysis & Quantification hplc_ms->data_analysis end data_analysis->end

Caption: Workflow for mitochondrial dNTP quantification.

Logical Relationship of SAMHD1-VDAC1 Interaction in dNTP Regulation

SAMHD1_VDAC1_Interaction SAMHD1_cytosol Cytosolic SAMHD1 VDAC1 VDAC1 (Outer Mitochondrial Membrane) SAMHD1_cytosol->VDAC1 Interacts with mito_dNTP_pool Mitochondrial dNTP Pool VDAC1->mito_dNTP_pool Potentially regulates dNTP import/export mtDNA_synthesis mtDNA Synthesis mito_dNTP_pool->mtDNA_synthesis Supplies precursors for

Caption: SAMHD1-VDAC1 interaction and mitochondrial dNTPs.

Conclusion

Deoxyadenosine triphosphate is a cornerstone of mitochondrial DNA synthesis, and its availability within the mitochondrial matrix is a critical determinant of genome stability. The intricate regulation of mitochondrial this compound pools, involving both intramitochondrial salvage and cytosolic import, highlights the complex interplay between different cellular compartments in maintaining mitochondrial function. As demonstrated by the quantitative data, even subtle imbalances in the this compound concentration can significantly impair the fidelity of DNA polymerase gamma, leading to an accumulation of mtDNA mutations. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in mtDNA replication and its implications in health and disease. A deeper understanding of these mechanisms will be instrumental in developing novel therapeutic strategies for mitochondrial disorders.

References

The Unseen Architect: Deoxyadenosine Triphosphate's Critical Roles Beyond the Double Helix

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP), a cornerstone of DNA synthesis and repair, has long been primarily viewed through the lens of its contribution to the genetic blueprint. However, a growing body of evidence reveals this compound as a multifaceted signaling molecule, wielding significant influence over critical cellular processes far removed from its canonical role as a building block of DNA. This technical guide delves into the non-canonical functions of this compound, exploring its intricate involvement in the allosteric regulation of key enzymes and the orchestration of programmed cell death. By providing a comprehensive overview of the underlying molecular mechanisms, quantitative data, and detailed experimental protocols, this document aims to equip researchers and drug development professionals with a deeper understanding of this compound's diverse cellular responsibilities, opening new avenues for therapeutic intervention.

Allosteric Regulation of Ribonucleotide Reductase: A Master Switch for DNA Synthesis

Ribonucleotide reductase (RNR) is the enzymatic linchpin in the de novo synthesis of deoxyribonucleotides, the very precursors of DNA. The precise control of RNR activity is paramount for maintaining genomic integrity, and this compound emerges as a primary allosteric regulator in this intricate dance of supply and demand.[1][2][3]

Mechanism of this compound-mediated Inhibition:

This compound functions as a potent negative feedback inhibitor of RNR.[4] It exerts its regulatory effects by binding to a specific allosteric site on the large catalytic subunit (α) of the enzyme, distinct from the active site.[5][6][7] This binding event triggers a cascade of conformational changes that ultimately shut down the enzyme's catalytic activity.

In many organisms, including E. coli and humans, this compound binding to the "activity site" or "cone domain" promotes the formation of inactive oligomeric structures.[7][8] For instance, in E. coli, high concentrations of this compound drive the equilibrium from the active α2β2 form to an inactive α4β4 ring-like structure.[9] In human RNR, this compound binding stabilizes an inactive α6 hexameric ring.[7][8] These higher-order structures physically sequester the active sites or prevent the productive interaction between the large and small subunits, thereby halting the production of all four deoxyribonucleotides.[7][8]

Signaling Pathway of RNR Regulation by this compound

RNR_regulation cluster_RNR Ribonucleotide Reductase (RNR) RNR_active Active RNR (α2β2) RNR_inactive Inactive RNR (α4β4 or α6) RNR_active->RNR_inactive Induces oligomerization dNTPs dNTPs RNR_active->dNTPs Catalyzes synthesis of RNR_inactive->RNR_active This compound This compound This compound->RNR_active Binds to allosteric site ATP ATP ATP->RNR_inactive Competes with this compound, promotes active form DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis

This compound-mediated allosteric inhibition of Ribonucleotide Reductase (RNR).
Quantitative Data for this compound-RNR Interaction

ParameterOrganism/EnzymeValueReference
Ki for this compound Inhibition Anaerobic RNR (Prevotella copri)74 ± 24 µM[3]
This compound Concentration for Inhibition E. coli RNRVaries, drives formation of inactive oligomers[9]
This compound Concentration in Assay E. coli RNR0.175 µM[10][11]
Intracellular this compound Concentration Normal Cells (Cytoplasm)~2 µM[12]
Intracellular this compound Concentration Normal Cells (Mitochondria)~2 µM[12]
This compound Concentration Inducing Apoptosis Embryonic Chick Cardiomyocytes> ~70 µM[13]
Experimental Protocols

Protocol 1: Ribonucleotide Reductase Activity Assay

This protocol is adapted from methods used to measure the activity of RNR and its inhibition by this compound.[8][10][11][14]

Objective: To determine the enzymatic activity of RNR in the presence and absence of the allosteric inhibitor this compound.

Materials:

  • Purified RNR α and β subunits

  • Assay Buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol

  • Substrate: [5-³H]-CDP (radiolabeled) or unlabeled CDP for LC-MS/MS detection

  • Activator: ATP

  • Inhibitor: this compound

  • Reducing system: Human thioredoxin 1 (hTrx1), human thioredoxin reductase 1 (hTrxR1), and NADPH

  • Quenching solution: Perchloric acid

  • Scintillation fluid (for radiolabeled assay)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • Reducing system (hTrx1, hTrxR1, NADPH)

    • ATP (for activation)

    • Varying concentrations of this compound (for inhibition curve) or a fixed inhibitory concentration. For control, omit this compound.

    • Purified RNR β subunit

    • Initiate the reaction by adding the RNR α subunit.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 2, 5, 10, 15 minutes).

  • Quenching: Stop the reaction at each time point by adding a small volume of cold perchloric acid.

  • Sample Processing (Radiolabeled method):

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Neutralize the supernatant with KOH.

    • Separate the product (dCDP) from the substrate (CDP) using an appropriate chromatography method (e.g., anion exchange).

    • Quantify the amount of radiolabeled dCDP using a scintillation counter.

  • Sample Processing (LC-MS/MS method):

    • Neutralize and filter the quenched reaction.

    • Analyze the sample using liquid chromatography-mass spectrometry (LC-MS/MS) to separate and quantify the amount of dCDP produced.

  • Data Analysis: Calculate the rate of dCDP formation (nmol/mg/min). Plot the enzyme activity as a function of this compound concentration to determine the IC₅₀ or Ki.

Orchestrating Apoptosis: this compound as a Co-factor in Apoptosome Assembly

Beyond its role in regulating the building blocks of life, this compound is a key player in the controlled dismantling of the cell through apoptosis. In the intrinsic apoptotic pathway, this compound acts as a critical co-factor for the assembly of the apoptosome, a large multi-protein complex that initiates the caspase cascade.[15][16]

Mechanism of this compound in Apoptosome Formation:

The release of cytochrome c from the mitochondria into the cytosol is a key initiating event in the intrinsic apoptotic pathway.[17][18] In the cytosol, cytochrome c binds to the protein Apaf-1 (Apoptotic protease-activating factor 1).[17][18] This binding event is necessary but not sufficient for the activation of Apaf-1. The subsequent binding of this compound to the nucleotide-binding domain of Apaf-1 induces a major conformational change in the protein.[2][19] This conformational shift exposes the caspase recruitment domain (CARD) of Apaf-1, allowing it to oligomerize into a heptameric, wheel-like structure known as the apoptosome.[19][20] The assembled apoptosome then serves as a platform for the recruitment and activation of procaspase-9, an initiator caspase that, once activated, triggers a cascade of effector caspases, ultimately leading to cell death.[2] Studies have shown that this compound hydrolysis is a required step for the stable formation of the active apoptosome.[2][15]

Signaling Pathway of Apoptosome Formation

Apoptosome_Formation Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1_inactive Inactive Apaf-1 Cytochrome_c->Apaf1_inactive Binds to Apaf1_active Active Apaf-1 Apaf1_inactive->Apaf1_active Conformational change This compound This compound This compound->Apaf1_inactive Binds to Apoptosome Apoptosome (Heptameric Complex) Apaf1_active->Apoptosome Oligomerization Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits and activates Caspase9 Active Caspase-9 Procaspase9->Caspase9 Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase9->Effector_Caspases Activates Apoptosis Apoptosis Effector_Caspases->Apoptosis Executes

The role of this compound in the assembly and activation of the apoptosome.
Quantitative Data for this compound in Apoptosis

ParameterConditionValueReference
This compound Concentration for Apoptosome Assembly In vitro assays10 µM - 1 mM[2][19][21]
This compound Binding Affinity to Apaf-1 -~10-fold higher than ATP[2]
IC₅₀ of FDNP-ATP for proCsp9 -~5-11 nM[22]
Experimental Protocols

Protocol 2: In Vitro Apoptosome Assembly and Activity Assay

This protocol is a generalized procedure based on established methods for reconstituting apoptosome formation and function in a cell-free system.[1][2][21][23]

Objective: To monitor the this compound-dependent assembly of the apoptosome and measure its caspase-9 activation capability.

Materials:

  • Cytosolic extract (S-100) from a suitable cell line (e.g., HeLa or Jurkat) or purified Apaf-1 and procaspase-9.

  • Cytochrome c (from horse heart)

  • This compound solution

  • Caspase-9 fluorogenic substrate (e.g., Ac-LEHD-AFC)

  • Reaction Buffer: 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.

  • Fluorometer

Procedure:

  • Reaction Setup: On ice, combine the following in a microplate well or microcentrifuge tube:

    • Cytosolic extract or purified Apaf-1 and procaspase-9.

    • Reaction Buffer.

    • Cytochrome c.

    • This compound at the desired concentration (e.g., 1 mM). For a negative control, substitute with buffer or a non-hydrolyzable this compound analog.

  • Incubation for Assembly: Incubate the reaction mixture at 30°C or 37°C for 1 hour to allow for apoptosome assembly and procaspase-9 activation.

  • Activity Measurement:

    • Add the caspase-9 fluorogenic substrate to each reaction.

    • Immediately measure the fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. An increase in the rate of fluorescence indicates the activation of caspase-9 and the functional assembly of the apoptosome.

Protocol 3: Measurement of Intracellular this compound Concentration

This protocol provides a general outline for the enzymatic quantification of intracellular this compound levels.[24][25][26]

Objective: To determine the concentration of this compound within a cell population.

Materials:

  • Cell culture of interest

  • Extraction buffer: 60% methanol (B129727) (ice-cold)

  • DNA polymerase (e.g., Klenow fragment or Taq polymerase)

  • Reaction buffer for the polymerase

  • A specific primer-template pair designed for this compound quantification

  • Radiolabeled dTTP ([α-³²P]dTTP or [³H]dTTP)

  • Unlabeled dCTP, dGTP

  • This compound standards of known concentrations

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Cell Extraction:

    • Rapidly harvest and wash the cells with ice-cold PBS.

    • Lyse the cells and extract the nucleotides by adding ice-cold 60% methanol.

    • Incubate on ice and then centrifuge to pellet cellular debris.

    • Collect the supernatant containing the nucleotides.

    • Lyophilize the supernatant and resuspend in a known volume of water or buffer.

  • Enzymatic Assay:

    • Prepare a reaction mixture containing the polymerase buffer, the specific primer-template, radiolabeled dTTP, and the other unlabeled dNTPs (dCTP, dGTP).

    • Add a known amount of the cell extract or the this compound standards to the reaction mixture.

    • Initiate the reaction by adding the DNA polymerase.

    • Incubate at the optimal temperature for the polymerase for a defined period.

  • Quantification:

    • Spot the reaction mixture onto glass fiber filters.

    • Wash the filters to remove unincorporated nucleotides.

    • Measure the radioactivity incorporated into the DNA on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a standard curve by plotting the radioactivity incorporated against the known this compound concentrations of the standards.

    • Determine the this compound concentration in the cell extracts by interpolating their radioactivity values on the standard curve.

Emerging Roles and Future Directions

While the roles of this compound in RNR regulation and apoptosis are well-established, evidence for other non-canonical functions is beginning to emerge.

  • Extracellular Signaling: Studies have shown that extracellular this compound, along with ATP, can act as a "danger signal" to bacteria, promoting biofilm formation and adherence to host cells.[27][28] This suggests a role for this compound in inter-kingdom communication and pathogenesis.

  • Energy Substrate: this compound can serve as an alternative energy substrate for cardiac myosin, indicating a potential role in muscle contractility.[13][29]

  • Novel this compound-binding Proteins: The discovery of novel proteins that specifically bind this compound suggests that our understanding of its cellular functions is still incomplete.[30]

The continued exploration of these and other potential roles of this compound will undoubtedly uncover new layers of cellular regulation. For drug development professionals, a deeper understanding of the non-canonical functions of this compound presents opportunities for the design of novel therapeutics that target these specific pathways. For instance, modulating this compound levels or its interaction with proteins like RNR and Apaf-1 could be a viable strategy in cancer therapy and the treatment of autoimmune diseases.

Conclusion

Deoxyadenosine triphosphate is far more than a simple building block for DNA. It is a critical signaling molecule that acts as a master regulator of deoxyribonucleotide synthesis and a key executioner of programmed cell death. Its allosteric control of RNR and its essential role in apoptosome formation highlight the intricate and often overlapping regulatory networks within the cell. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted world of this compound. As research continues to unravel the full extent of its cellular functions, this compound is poised to move out of the shadow of DNA synthesis and into the spotlight as a pivotal player in cellular life and death.

References

Methodological & Application

Optimizing dATP Concentration for Robust PCR Amplification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the exponential amplification of specific DNA sequences. The concentration of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA, is a critical parameter that significantly influences the success, fidelity, and yield of a PCR reaction. While a balanced concentration of all four dNTPs (dATP, dCTP, dGTP, and dTTP) is standard, understanding the optimal concentration of each, including this compound, is crucial for optimizing PCR assays for various applications.[1] This document provides detailed application notes and protocols for the optimization of this compound concentration in PCR amplification.

The Role of this compound in PCR

This compound, like the other dNTPs, serves as a substrate for the DNA polymerase, which incorporates it into the newly synthesized DNA strand, complementary to a thymine (B56734) (T) in the template strand. The concentration of this compound, in conjunction with the other dNTPs, directly impacts the polymerase's activity, the fidelity of DNA replication, and the overall efficiency of the amplification process. An imbalance or suboptimal concentration of dNTPs can lead to reduced yield, non-specific amplification, or an increased error rate.[1][2]

General Principles of dNTP Concentration in PCR

A standard PCR protocol typically utilizes an equimolar concentration of each of the four dNTPs.[1] The most commonly recommended final concentration for each dNTP is 200 µM.[3][4][5] However, the optimal concentration can vary depending on several factors, including the type of DNA polymerase used, the length and GC content of the amplicon, and the desired outcome of the PCR (e.g., high yield vs. high fidelity).

Key Considerations:

  • DNA Polymerase: High-fidelity DNA polymerases, which possess proofreading activity, may require lower dNTP concentrations to minimize misincorporation rates.[2] Conversely, standard Taq polymerase, which lacks proofreading activity, can tolerate a wider range of dNTP concentrations.

  • Magnesium Concentration (Mg²⁺): dNTPs chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase. Therefore, any adjustment in the dNTP concentration may necessitate a corresponding optimization of the Mg²⁺ concentration.[3][6][7][8] Generally, the optimal Mg²⁺ concentration is 0.5 to 1 mM above the total dNTP concentration.[7][8]

  • Amplicon Length and GC Content: Longer amplicons or templates with high GC content may require higher dNTP concentrations to ensure efficient amplification.[2][9]

  • Fidelity vs. Yield: Lower dNTP concentrations (50-100 µM) can enhance the fidelity of DNA polymerases but may result in lower product yields.[3] Conversely, higher concentrations can increase yield but may compromise fidelity.[3]

Recommended this compound Concentrations for Various PCR Applications

The optimal this compound concentration is intrinsically linked to the total dNTP concentration. The following table summarizes recommended starting concentrations for various PCR applications. It is important to note that these are starting points, and empirical optimization is often necessary for specific target sequences and experimental conditions.

PCR ApplicationRecommended Final Concentration of each dNTP (including this compound)Key Considerations
Standard PCR 200 µM[1][3][4][5]A good starting point for routine PCR.
High-Fidelity PCR 200 µM[6][7][8]High-fidelity polymerases are highly processive; increasing dNTP concentration offers no advantage.[6][7][8] Lowering to 50-100 µM can further increase fidelity at the cost of yield.[3]
Long-Range PCR 300 - 500 µM[9]Higher concentrations are often required to amplify long DNA fragments effectively.[9][10]
Fast PCR 200 - 400 µMHigher dNTP concentrations can support the rapid activity of fast DNA polymerases.
GC-Rich PCR 200 - 400 µMHigher concentrations can help to overcome the challenges of amplifying GC-rich templates.[2]
Mutagenesis Unbalanced dNTP concentrationsIntentionally unbalanced dNTP ratios can be used to promote misincorporation by non-proofreading polymerases.[1]

Experimental Protocol: Optimizing this compound Concentration

This protocol describes a method for optimizing the this compound concentration for a specific PCR target using a gradient PCR approach.

5.1. Materials

  • DNA template

  • Forward and reverse primers

  • DNA polymerase and corresponding reaction buffer

  • dNTP mix (10 mM each of dGTP, dCTP, dTTP)

  • This compound solution (10 mM)

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

5.2. Experimental Workflow

PCR_Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_master_mix Prepare Master Mix (without this compound) setup_pcr Set up PCR Reactions with varying this compound prep_master_mix->setup_pcr Add to tubes prep_dATP_dilutions Prepare this compound Serial Dilutions prep_dATP_dilutions->setup_pcr Add to tubes run_pcr Run Gradient PCR setup_pcr->run_pcr gel_electrophoresis Agarose Gel Electrophoresis run_pcr->gel_electrophoresis analyze_results Analyze Results gel_electrophoresis->analyze_results

Caption: Workflow for optimizing this compound concentration in PCR.

5.3. Procedure

  • Prepare a Master Mix: Prepare a master mix containing all PCR components except for this compound. This will include the reaction buffer, DNA polymerase, primers, DNA template, dGTP, dCTP, dTTP, and nuclease-free water. Prepare enough master mix for the number of reactions plus one extra to account for pipetting errors.

  • Prepare this compound Dilutions: Prepare a series of this compound dilutions to achieve a range of final concentrations in the PCR reactions. For a final reaction volume of 50 µL, you can prepare intermediate stocks from your 10 mM this compound stock.

  • Set up PCR Reactions: Aliquot the master mix into individual PCR tubes. Then, add the varying amounts of this compound to each tube to achieve the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM, 300 µM, 400 µM, 500 µM).

    Example Reaction Setup (50 µL final volume):

ComponentStock ConcentrationVolume for 1 ReactionFinal Concentration
10X PCR Buffer10X5 µL1X
dNTP mix (dGTP, dCTP, dTTP)10 mM each1 µL200 µM each
This compound10 mMVariable50 - 500 µM
Forward Primer10 µM2.5 µL0.5 µM
Reverse Primer10 µM2.5 µL0.5 µM
DNA Template10 ng/µL1 µL10 ng
DNA Polymerase5 U/µL0.5 µL2.5 U
Nuclease-free water-to 50 µL-
  • Perform PCR: Place the PCR tubes in a thermocycler and run your established PCR program. If your thermocycler has a gradient function, you can test a range of annealing temperatures simultaneously.

  • Analyze Results: Analyze the PCR products by agarose gel electrophoresis. Load an equal volume of each reaction into the wells of the gel. The optimal this compound concentration will be the one that produces a bright, specific band of the correct size with minimal non-specific products or primer-dimers.

Signaling Pathways and Logical Relationships

The interplay between dNTP concentration, Mg²⁺ concentration, and DNA polymerase activity is crucial for successful PCR. The following diagram illustrates this relationship.

PCR_Component_Interactions cluster_inputs Reaction Components cluster_outputs PCR Outcome dNTPs dNTPs (this compound, dCTP, dGTP, dTTP) Mg2 Mg²⁺ dNTPs->Mg2 Chelates Yield Yield dNTPs->Yield Increases (to a point) Fidelity Fidelity dNTPs->Fidelity Decreases (at high conc.) Specificity Specificity dNTPs->Specificity Can decrease (at high conc.) Polymerase DNA Polymerase Mg2->Polymerase Activates Polymerase->Yield Polymerase->Fidelity Polymerase->Specificity Template DNA Template & Primers Template->Yield Template->Specificity

Caption: Interplay of key components affecting PCR outcome.

Troubleshooting

IssuePossible Cause Related to this compound ConcentrationRecommended Solution
No or low PCR product This compound/dNTP concentration is too low.Increase the final concentration of each dNTP.
This compound/dNTP concentration is too high, leading to inhibition.[1][10]Decrease the final concentration of each dNTP.
Non-specific bands This compound/dNTP concentration is too high.Decrease the final concentration of each dNTP. Optimize the Mg²⁺ concentration.
Smearing on the gel This compound/dNTP concentration is too high.Decrease the final concentration of each dNTP.
Incorrect product size (mutations) This compound/dNTP concentration is too high, reducing polymerase fidelity.[3]For high-fidelity applications, use a lower dNTP concentration (e.g., 50-100 µM).

Conclusion

The optimal concentration of this compound, as part of a balanced dNTP mix, is a critical parameter for successful PCR amplification. While a standard concentration of 200 µM for each dNTP is a reliable starting point for many applications, empirical optimization is often necessary to achieve the desired balance of yield, specificity, and fidelity. By carefully considering the interplay between dNTPs, Mg²⁺, and the chosen DNA polymerase, researchers can significantly improve the robustness and reliability of their PCR assays.

References

Application Notes and Protocols for the Use of dATP in Sanger Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the critical role of deoxyadenosine (B7792050) triphosphate (dATP) in Sanger sequencing protocols. This document includes experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding of the principles and practical applications of this foundational sequencing technology.

Introduction to this compound in Sanger Sequencing

Sanger sequencing, also known as the chain-termination method, remains a gold standard for DNA sequencing due to its high accuracy, with reported accuracies around 99.99%.[1] The method relies on the enzymatic synthesis of a complementary DNA strand to a single-stranded template. Deoxyadenosine triphosphate (this compound), along with dGTP, dCTP, and dTTP, is a fundamental building block incorporated by DNA polymerase during the elongation of the new DNA strand.[1]

The key to Sanger sequencing is the strategic use of dideoxynucleotide triphosphates (ddNTPs). In the case of adenine (B156593), dideoxyadenosine triphosphate (dthis compound) is used. dthis compound lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next nucleotide. When DNA polymerase incorporates a dthis compound molecule, the chain elongation is terminated. By including a carefully controlled ratio of this compound to dthis compound in the sequencing reaction, a nested set of DNA fragments is generated, each terminating at a different adenine base. These fragments are then separated by size using capillary electrophoresis, and the sequence is determined by detecting the fluorescently labeled ddNTP at the end of each fragment.[2]

Quantitative Data Summary

The success of a Sanger sequencing reaction is highly dependent on the precise concentrations and ratios of its components. The following tables summarize key quantitative parameters related to the use of this compound in these protocols.

Table 1: Recommended Concentrations for Sanger Sequencing Reaction Components
ComponentRecommended Concentration RangePurpose
DNA Template (Plasmid)100 - 200 ng/µLThe DNA to be sequenced.[3]
DNA Template (PCR Product)20 - 50 ng/µLThe DNA to be sequenced.[4]
Sequencing Primer3.2 - 10 pmol/µLInitiates DNA synthesis at a specific location.[4][5]
dNTP Mix (this compound, dCTP, dGTP, dTTP)200 - 500 µM eachBuilding blocks for the new DNA strand.
ddNTP/dNTP Ratio1:100 - 1:500Determines the distribution of fragment lengths.[6]
DNA PolymeraseVaries by enzymeCatalyzes the synthesis of the new DNA strand.
Sequencing Buffer1XMaintains optimal pH and ionic strength for the polymerase.
Table 2: Effect of this compound/dthis compound Ratio on Sequencing Read Quality
This compound:dthis compound RatioEffect on Short Fragments (<100 bp)Effect on Long Fragments (>500 bp)Overall Read LengthPotential Issues
Low (e.g., 1:50) Strong signal, clear peaksWeak or no signalShortPremature termination, difficulty sequencing through long templates.
Optimal (e.g., 1:200) Good signal and resolutionGood signal and resolutionLong and reliable---
High (e.g., 1:1000) Weak signal, potential for missed peaksStronger signalCan be longer, but with less confidence in early basesInefficient termination, leading to low signal for shorter fragments.
Table 3: Sanger Sequencing Quality Score (Phred Score) and Accuracy
Quality Score (QV)Probability of Incorrect Base CallBase Call Accuracy
101 in 1090%
201 in 10099%[7]
301 in 100099.9%[7]
401 in 10,00099.99%
501 in 100,00099.999%

High-quality Sanger sequencing data typically has a continuous read length (CRL) with an average QV of 20 or higher.[8]

Experimental Protocols

The following are detailed protocols for a standard Sanger sequencing reaction and a modified protocol for sequencing GC-rich templates using a this compound analog.

Standard Sanger Sequencing Protocol

This protocol is a general guideline and may require optimization depending on the specific DNA template, primer, and sequencing chemistry used.

Materials:

  • Purified DNA template (plasmid or PCR product)

  • Sequencing primer (10 µM)

  • Sanger sequencing reaction mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs)

  • Nuclease-free water

Procedure:

  • Template and Primer Preparation:

    • Quantify the purified DNA template using a spectrophotometer or fluorometer.

    • Dilute the DNA template and sequencing primer to the recommended concentrations (see Table 1) in nuclease-free water.

  • Sequencing Reaction Setup:

    • In a PCR tube, combine the following components:

      • DNA Template: X µL (refer to Table 1 for mass)

      • Sequencing Primer: 1 µL (10 pmol)

      • Sanger Sequencing Reaction Mix: 2 µL

      • Nuclease-free Water: to a final volume of 10 µL

  • Cycle Sequencing:

    • Perform cycle sequencing using a thermal cycler with the following program:

      • Initial Denaturation: 96°C for 1 minute

      • 25-30 Cycles:

        • 96°C for 10 seconds

        • 50°C for 5 seconds (annealing temperature may need optimization)

        • 60°C for 4 minutes

      • Hold: 4°C

  • Post-Reaction Cleanup:

    • Purify the sequencing products to remove unincorporated ddNTPs and salts. This can be done using ethanol/EDTA precipitation or spin-column-based methods.

  • Capillary Electrophoresis:

    • Resuspend the purified products in highly deionized formamide.

    • Denature the samples at 95°C for 5 minutes and then snap-cool on ice.

    • Load the samples onto an automated capillary electrophoresis DNA sequencer.

Protocol for Sequencing GC-Rich Templates with 7-Deaza-dATP

GC-rich regions of DNA can form stable secondary structures that impede DNA polymerase, leading to poor sequencing quality. Substituting dGTP with its analog, 7-deaza-dGTP, is a common strategy to overcome this.[9] A similar approach can be taken with this compound if A-T rich regions are causing issues, though this is less common. For GC-rich templates, the primary modification involves dGTP. If issues persist, a combination of analogs can be explored. This protocol focuses on the use of 7-deaza-dGTP, which is the most prevalent application for resolving secondary structures.

Materials:

  • Purified GC-rich DNA template

  • Sequencing primer (10 µM)

  • dNTP mix without dGTP

  • 7-deaza-dGTP solution

  • dGTP solution

  • DNA polymerase and corresponding reaction buffer

  • Fluorescently labeled ddNTPs

  • Nuclease-free water

Procedure:

  • Prepare a dNTP/7-deaza-dGTP Mix:

    • For many applications, a 3:1 ratio of 7-deaza-dGTP to dGTP is recommended.[10]

    • Prepare a nucleotide mixture with the final desired concentration of this compound, dCTP, dTTP, and the 7-deaza-dGTP/dGTP mix.

  • Sequencing Reaction Setup:

    • In a PCR tube, combine the following components:

      • DNA Template: X µL

      • Sequencing Primer: 1 µL (10 pmol)

      • Modified dNTP Mix (from step 1): X µL

      • ddNTPs: X µL

      • DNA Polymerase: As per manufacturer's recommendation

      • Sequencing Buffer: 1X

      • Nuclease-free Water: to final volume

  • Cycle Sequencing, Cleanup, and Electrophoresis:

    • Follow steps 3-5 from the Standard Sanger Sequencing Protocol. The thermal cycling parameters may require further optimization for GC-rich templates.

Visualizations

The following diagrams illustrate the key processes in Sanger sequencing involving this compound.

Sanger_Workflow cluster_prep Sample Preparation cluster_reaction Sequencing Reaction cluster_analysis Analysis Template DNA Template & Primer Reaction_Mix Reaction Mix (Polymerase, dNTPs, ddNTPs) Template->Reaction_Mix Combine Cycle_Sequencing Cycle Sequencing Reaction_Mix->Cycle_Sequencing Cleanup Reaction Cleanup Cycle_Sequencing->Cleanup Electrophoresis Capillary Electrophoresis Cleanup->Electrophoresis Data_Analysis Data Analysis (Chromatogram) Electrophoresis->Data_Analysis

Caption: Sanger sequencing experimental workflow.

Caption: Mechanism of this compound incorporation vs. dthis compound chain termination.

References

Application Notes and Protocols: dATP Analogs in DNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine triphosphate (dATP) analogs are modified versions of the natural nucleotide this compound, which are essential tools for labeling DNA. These analogs are designed to be incorporated into DNA strands by DNA polymerases during various enzymatic reactions. Once incorporated, the modification on the analog allows for the detection, purification, or further manipulation of the DNA molecule. The versatility of these analogs makes them indispensable in a wide array of molecular biology applications, from fundamental research to the development of novel diagnostics and therapeutics.

This document provides detailed application notes and protocols for the use of common this compound analogs in DNA labeling, including biotin-dATP, fluorescent-dATP, and aminoallyl-dATP.

Key Applications of this compound Analogs

Modified this compound analogs have become integral to numerous molecular biology techniques. The choice of analog depends on the specific downstream application.

  • Biotin-dATP: This analog has a biotin (B1667282) molecule attached, which has an incredibly strong and specific interaction with streptavidin. This property is exploited for:

    • Non-radioactive DNA probe generation: for techniques like Southern and northern blotting, in situ hybridization (ISH), and fluorescence in situ hybridization (FISH).

    • Affinity purification: Biotinylated DNA can be captured on streptavidin-coated beads or surfaces, allowing for the isolation of specific DNA-protein complexes (e.g., in chromatin immunoprecipitation) or for the purification of PCR products.

  • Fluorescent-dATP: These analogs are directly conjugated to a fluorophore. Their use simplifies detection workflows by eliminating the need for secondary detection reagents. Key applications include:

    • Real-time PCR: Fluorescently labeled probes can be used to monitor the amplification of DNA in real time.

    • DNA sequencing: Fluorescently labeled dideoxynucleotides (related to dNTP analogs) are a cornerstone of Sanger sequencing.[1]

    • Direct visualization of DNA: Labeled DNA can be visualized in techniques like FISH and on microarrays.

  • Aminoallyl-dATP: This analog contains a reactive primary amine group. It is used for indirect labeling, where the amine group is subsequently coupled to a label of choice, such as an NHS-ester fluorescent dye or biotin.[2][3] This two-step approach offers:

    • Cost-effectiveness: It is often more economical than using directly labeled nucleotides.[4]

    • Flexibility: A single stock of aminoallyl-labeled DNA can be coupled with a variety of different labels.

    • Improved incorporation efficiency: The smaller aminoallyl modification is often more readily incorporated by DNA polymerases compared to bulky fluorescent dyes.[3]

  • Photoreactive this compound Analogs: Analogs such as 8-azido-dATP and N6-[4-azidobenzoyl-(2-aminoethyl)]-dATP are used in photoaffinity labeling to study DNA-protein interactions.[5][6][7] Upon UV irradiation, these analogs form a covalent crosslink with nearby proteins, allowing for the identification of DNA binding proteins.[6][8]

Quantitative Data Summary

The efficiency of incorporation of this compound analogs can vary depending on the specific analog, the DNA polymerase used, and the reaction conditions. The following table summarizes key quantitative data found in the literature.

This compound AnalogEnzymeApplicationKey Quantitative FindingReference
8-azido-dATPTerminal deoxynucleotidyl transferasePhotoaffinity LabelingKm = 53 µM[5]
Biotin-14-dATPDNA Polymerase I / DNase INick TranslationRecommended ratio: 50% Biotin-14-dATP / 50% this compound[9]
Infrared-labeled this compound (IR-dATP)DNA PolymerasePCR, DNA SequencingLimited quantities added to PCR for fluorescent labeling of products.[1]
N6-dATP, AB-dATP, DB-dATPKlenow fragment of DNA polymerase IPrimer ExtensionEfficiently incorporated into double-stranded DNA.[7]
Aminoallyl-dUTP (as a proxy for aminoallyl-dATP)Taq PolymerasePCRIncorporated with similar efficiency as unmodified nucleotides.[3]

Experimental Workflows and Protocols

Diagrams of Key Experimental Workflows

Nick_Translation_Workflow cluster_0 Nick Translation Labeling dsDNA Double-stranded DNA DNaseI DNase I dsDNA->DNaseI Introduces nicks Nicked_DNA Nicked DNA DNaseI->Nicked_DNA DNAPolI DNA Polymerase I Nicked_DNA->DNAPolI Binds to nick Labeled_DNA Biotin-Labeled DNA DNAPolI->Labeled_DNA 5'-3' polymerase & 3'-5' exonuclease activity Labeled_this compound Biotin-dATP + dNTPs Labeled_this compound->DNAPolI

Caption: Workflow for DNA labeling by Nick Translation.

PCR_Labeling_Workflow cluster_1 PCR Labeling Template_DNA Template DNA Thermocycler Thermocycling (Denaturation, Annealing, Extension) Template_DNA->Thermocycler Primers Forward & Reverse Primers Primers->Thermocycler Reaction_Mix PCR Reaction Mix: Taq Polymerase dNTPs Fluorescent-dATP Reaction_Mix->Thermocycler Labeled_Product Fluorescently Labeled PCR Product Thermocycler->Labeled_Product

Caption: Workflow for generating fluorescently labeled DNA via PCR.

Indirect_Labeling_Workflow cluster_2 Indirect (Aminoallyl) Labeling DNA_Synthesis Enzymatic DNA Synthesis (PCR, RT, etc.) Amine_DNA Amine-modified DNA DNA_Synthesis->Amine_DNA aa_this compound Aminoallyl-dATP + other dNTPs aa_this compound->DNA_Synthesis NHS_Dye NHS-ester Fluorescent Dye Amine_DNA->NHS_Dye Coupling Reaction Labeled_DNA Fluorescently Labeled DNA NHS_Dye->Labeled_DNA

Caption: Two-step workflow for indirect DNA labeling using aminoallyl-dATP.

Detailed Experimental Protocols

Protocol 1: DNA Labeling by Nick Translation using Biotin-14-dATP

This protocol is adapted for labeling 1 µg of DNA.[10]

Materials:

  • DNA to be labeled (1 µg)

  • Biotin-14-dATP (0.4 mM solution)[10]

  • dNTP mix (minus this compound): 0.2 mM each of dCTP, dGTP, dTTP[11]

  • 10x Nick Translation Buffer: 500 mM Tris-HCl (pH 7.8), 50 mM MgCl₂, 100 mM 2-mercaptoethanol[11]

  • DNA Polymerase I/DNase I mix

  • Stop Buffer (e.g., 0.5 M EDTA)[10]

  • Nuclease-free water

Procedure:

  • On ice, combine the following in a microcentrifuge tube:

    • 5 µL 10x Nick Translation Buffer

    • 5 µL dNTP Mix (minus this compound)

    • x µL DNA (1 µg)

    • 2.5 µL 0.4 mM Biotin-14-dATP (final concentration 20 µM)[10]

    • y µL Nuclease-free water to a final volume of 45 µL

  • Mix the contents gently by pipetting.

  • Add 5 µL of DNA Polymerase I/DNase I mix.

  • Mix gently but thoroughly and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubate the reaction at 15°C for 90 minutes.[10]

  • Stop the reaction by adding 5 µL of Stop Buffer (0.5 M EDTA).

  • (Optional) The labeled probe can be purified from unincorporated nucleotides using spin column chromatography or ethanol (B145695) precipitation.

Protocol 2: DNA Probe Labeling by PCR using Fluorescent-dATP

This protocol is a general guideline for a 20 µL PCR reaction. The optimal concentrations of fluorescent-dATP and other components may need to be determined empirically.

Materials:

  • DNA template (1 ng)

  • Forward and reverse primers (10 µM each)

  • Taq DNA polymerase

  • 10x Taq reaction buffer

  • 25 mM MgCl₂

  • This compound, dCTP, dGTP, dTTP stock solutions (e.g., 1 mM)

  • Fluorescent-dATP (e.g., 1 mM)

  • Nuclease-free water

Procedure:

  • Prepare a PCR master mix for each reaction as follows:[12]

    • 2 µL 10x Taq reaction buffer

    • 2 µL 25 mM MgCl₂

    • x µL 1 mM dCTP (final concentration 100 µM)

    • x µL 1 mM dGTP (final concentration 100 µM)

    • x µL 1 mM dTTP (final concentration 100 µM)

    • y µL 1 mM this compound (e.g., for a 1:4 ratio of labeled to unlabeled, use 50 µM final concentration)

    • z µL 1 mM Fluorescent-dATP (e.g., for a 1:4 ratio, use 50 µM final concentration)

    • 1 µL 10 µM forward primer

    • 1 µL 10 µM reverse primer

    • 1 ng Template DNA

    • 1 U Taq polymerase

    • Nuclease-free water to a final volume of 20 µL

  • Perform PCR amplification using a suitable thermocycling protocol. A general protocol is:[12]

    • Initial denaturation: 94°C for 2 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 5°C below primer Tm for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

  • (Optional) Purify the labeled PCR product to remove unincorporated fluorescent-dATP.

  • Evaluate the labeling efficiency by running an aliquot on an agarose (B213101) gel and visualizing the fluorescence using a gel imager.[12]

Protocol 3: Indirect DNA Labeling using Aminoallyl-dATP and NHS-Ester Dyes

This is a two-step protocol involving the initial incorporation of aminoallyl-dATP followed by dye coupling.

Step A: Incorporation of Aminoallyl-dATP

  • Set up a standard DNA synthesis reaction (e.g., PCR, reverse transcription) but modify the dNTP mix. A common ratio is a 1:4 mixture of aminoallyl-dUTP (as a proxy for this compound) to the corresponding natural dNTP. For example, in a PCR reaction:

    • This compound: 15 µM

    • aminoallyl-dATP: 10 µM

    • dCTP, dGTP, dTTP: 25 µM each

  • Perform the enzymatic reaction according to the standard protocol for your application.

  • Purify the amine-modified DNA. It is crucial to use a purification method that removes Tris buffers, as the primary amine in Tris will compete with the amine-modified DNA in the subsequent coupling reaction. Phosphate-based buffers are recommended for elution.[13]

Step B: Coupling with NHS-Ester Dye

  • Resuspend the purified, dry, amine-modified DNA in 4.5 µL of freshly prepared 0.1 M sodium carbonate buffer (pH 9.0).[13]

  • Resuspend one tube of NHS-ester dye in a small volume of DMSO (e.g., 4.5 µL).[13]

  • Add the 4.5 µL of resuspended dye to the 4.5 µL of DNA solution.

  • Incubate the reaction for 1 hour at room temperature in the dark.

  • Purify the labeled DNA from the unreacted dye using a suitable purification kit (e.g., a PCR purification spin column).

Concluding Remarks

The selection of a this compound analog and labeling method is contingent upon the specific requirements of the experimental design, including the desired sensitivity, cost considerations, and downstream applications. The protocols provided herein serve as a foundation for researchers to develop and optimize their DNA labeling strategies. It is recommended to empirically determine the optimal ratio of labeled to unlabeled this compound for each specific application to achieve the desired labeling density and enzymatic incorporation efficiency.

References

Protocol for 3'-End Labeling of Oligonucleotides with dATP

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The 3'-end labeling of DNA or RNA oligonucleotides with deoxyadenosine (B7792050) triphosphate (dATP) is a fundamental technique in molecular biology. This process is primarily catalyzed by the enzyme Terminal deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase that sequentially adds deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2] Cobalt (Co²⁺) is an essential cofactor for TdT activity.[1]

This method allows for the attachment of a label, either radioactive ([α-³²P]this compound) or non-radioactive (e.g., biotin-dATP, fluorescently-labeled this compound), to the 3'-end of an oligonucleotide.[3][4] Labeled oligonucleotides serve as probes in a multitude of applications, including:

  • Hybridization-based assays: Southern and Northern blotting, in situ hybridization, and microarray analysis.[5][6]

  • Protein-DNA interaction studies: Electrophoretic mobility shift assays (EMSA).[5][7]

  • DNA sequencing. [6]

  • Apoptosis detection: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assays, which detect DNA fragmentation.[7]

  • Cloning: Addition of 3' overhangs to DNA fragments.[7]

The labeling can be controlled to add a single nucleotide, particularly when using dideoxynucleotides (ddNTPs) which lack a 3'-hydroxyl group, thereby terminating the extension.[1] Alternatively, a "tailing" reaction can be performed to add a homopolymeric tail of multiple this compound residues.[1] The length of this tail can be influenced by the ratio of DNA ends to dNTP concentration.[1]

While TdT is the most common enzyme for this purpose, other enzymes like the Klenow fragment of DNA polymerase I can also be used for 3'-end labeling of RNA in a template-dependent manner.[8]

Experimental Workflow

The general workflow for 3'-end labeling with this compound using TdT involves the setup of a reaction mixture containing the oligonucleotide to be labeled, the labeled this compound, TdT enzyme, and a reaction buffer containing the necessary cofactor. The reaction is incubated to allow for the addition of the this compound to the 3'-end of the oligonucleotide. Subsequently, the reaction is terminated, and the labeled oligonucleotide is purified from unincorporated nucleotides.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_cleanup Post-Reaction cluster_product Final Product Oligo Oligonucleotide Incubation Incubate at 37°C Oligo->Incubation This compound Labeled this compound This compound->Incubation TdT TdT Enzyme TdT->Incubation Buffer Reaction Buffer (with Co²⁺) Buffer->Incubation Termination Terminate Reaction (Heat or EDTA) Incubation->Termination Purification Purify Labeled Oligonucleotide Termination->Purification Labeled_Oligo 3'-End Labeled Oligonucleotide Purification->Labeled_Oligo

Workflow for 3'-end labeling of oligonucleotides using TdT.

Experimental Protocols

Two primary protocols are presented below: one for radioactive labeling and one for non-radioactive labeling. The choice of protocol depends on the downstream application and laboratory capabilities.

Protocol 1: Radioactive 3'-End Labeling with [α-³²P]this compound

This protocol is adapted for high-sensitivity applications where radioactive detection is required.

Materials:

  • DNA oligonucleotide (10 pmol of 3' ends)

  • Terminal transferase reaction buffer (5x)

  • CoCl₂ (25 mM)

  • [α-³²P]this compound (10 mCi/mL; 3000-6000 Ci/mmol)

  • Recombinant Terminal Deoxynucleotidyl Transferase (TdT) (20-400 U/µL)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

  • Purification materials (e.g., Sep-Pak C18 columns or spin columns)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture in the order listed:

    Component Volume Final Concentration
    5x TdT Reaction Buffer 10 µL 1x
    DNA Oligonucleotide (10 pmol 3' ends) x µL Varies
    [α-³²P]this compound 1 µL Varies
    TdT (20 U/µL) 1 µL 0.4 U/µL

    | Nuclease-free Water | to 50 µL | - |

  • Incubation: Mix the reagents gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate the reaction mixture at 37°C for 15-60 minutes.[2][9][10]

  • Reaction Termination: Stop the reaction by one of the following methods:

    • Heat inactivation at 70°C for 10 minutes.[2][9][10]

    • Add 2 µL of 0.5 M EDTA (pH 8.0).[2][9]

  • Purification: Purify the labeled oligonucleotide from unincorporated [α-³²P]this compound using a suitable method, such as chromatography on a Sep-Pak C18 column or a spin column.[9]

  • Quantification (Optional): The efficiency of incorporation can be determined by techniques such as trichloroacetic acid (TCA) precipitation followed by scintillation counting. An incorporation rate of at least 30% is generally considered acceptable.[9]

Protocol 2: Non-Radioactive 3'-End Labeling with Biotin-dATP

This protocol is suitable for applications where a non-radioactive tag, such as biotin, is desired for detection or affinity purification.

Materials:

  • DNA oligonucleotide (100 pmol of 3' ends)

  • Terminal transferase reaction buffer (5x)

  • CoCl₂ (25 mM)

  • Biotin-dATP (or other non-radioactive this compound analog) (1 mM)

  • Recombinant Terminal Deoxynucleotidyl Transferase (TdT) (20-400 U/µL)

  • 0.5 M EDTA (pH 8.0)

  • Nuclease-free water

  • Purification materials (e.g., spin columns, ethanol (B145695) precipitation)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture as follows:

    Component Volume Final Concentration
    5x TdT Reaction Buffer 4 µL 1x
    CoCl₂ (25 mM) 4 µL 5 mM
    DNA Oligonucleotide (100 pmol 3' ends) x µL Varies
    Biotin-dATP (1 mM) 1 µL 50 µM
    TdT (20 U/µL) 1 µL 1 U/µL

    | Nuclease-free Water | to 20 µL | - |

  • Incubation: Mix the components gently and briefly centrifuge. Incubate at 37°C for 15-60 minutes.[9][10]

  • Reaction Termination: Stop the reaction by either heating to 70°C for 10 minutes or by adding 2 µL of 0.5 M EDTA (pH 8.0).[9]

  • Purification: Remove unincorporated biotin-dATP from the labeled oligonucleotide. This can be achieved through methods like spin column chromatography or ethanol precipitation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for 3'-end labeling using TdT. Note that optimal conditions may vary depending on the specific oligonucleotide, the type of label, and the desired extent of labeling.

ParameterRadioactive LabelingNon-Radioactive LabelingReference
Oligonucleotide Amount 1-10 pmol5-100 pmol[5][9][10]
TdT Enzyme 10-20 units20 units[5][9][10]
Labeled this compound Concentration Varies (based on specific activity)0.5 µM - 50 µM[5][9]
CoCl₂ Concentration 2.5 mM5 mM[9]
Incubation Temperature 37°C37°C[2][9][10]
Incubation Time 15-60 min15-60 min[2][9][10]
Reaction Volume 20-50 µL20-50 µL[5][9][10]
Termination 70°C for 10 min or EDTA70°C for 10 min or EDTA[2][9][10]

Signaling Pathways and Logical Relationships

The process of 3'-end labeling with this compound by TdT is a direct enzymatic reaction and does not involve a signaling pathway in the biological sense. The logical relationship is a straightforward enzymatic process as depicted in the workflow diagram above. The key components (oligonucleotide, this compound, TdT, Co²⁺) interact under specific conditions to yield the 3'-end labeled product. The efficiency of this process is dependent on the integrity of these components and the optimization of the reaction parameters.

References

Application Notes and Protocols for Nucleotide Triphosphate Requirements in In Vitro Transcription

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique for the synthesis of RNA molecules, pivotal in research, diagnostics, and the production of therapeutic agents like mRNA vaccines. A precise understanding of the reaction components is critical for maximizing the yield and quality of the synthesized RNA. These application notes clarify the specific nucleotide requirements for standard IVT, focusing on the distinction between ribonucleoside triphosphates (NTPs) and deoxyribonucleoside triphosphates (dNTPs), and provide detailed protocols for RNA synthesis.

The Role of Nucleotides in In Vitro Transcription: ATP vs. dATP

A common point of confusion is the distinction between the building blocks of RNA and DNA. Standard in vitro transcription for RNA synthesis is catalyzed by an RNA polymerase (e.g., T7, SP6, or T3), which reads a DNA template to synthesize a complementary RNA strand.[1] This process exclusively requires ribonucleoside triphosphates (NTPs) : adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).[2][]

Deoxyadenosine triphosphate (this compound) , along with dGTP, dCTP, and dTTP, are deoxyribonucleoside triphosphates (dNTPs) . They are the building blocks for DNA synthesis, not RNA synthesis. The key structural difference lies in the sugar component: NTPs contain ribose, which has a hydroxyl (-OH) group at the 2' position, whereas dNTPs contain deoxyribose, which has a hydrogen atom at this position. RNA polymerases are highly specific for NTPs, and the presence of the 2'-hydroxyl group is a critical determinant for substrate recognition and polymerization into an RNA strand.[4]

Therefore, for the synthesis of mRNA, shRNA, or other functional RNAs via standard IVT, This compound is not a required component . The primary requirement is for high-quality ATP at an optimized concentration.

Optimizing NTP Concentrations for Maximal RNA Yield

The concentration of NTPs is a critical parameter that directly influences the yield and quality of the synthesized RNA.[2] While standard protocols often suggest a starting concentration of 1-2 mM for each NTP, the optimal concentration can vary depending on the specific template and reaction conditions.[] Furthermore, the ratio of magnesium ions (Mg²⁺) to NTPs is a crucial factor, as Mg²⁺ is an essential cofactor for RNA polymerase and NTPs can chelate these ions.[6][7]

Below is a summary of findings from studies on the optimization of NTP concentrations for IVT.

ParameterCondition 1Condition 2Condition 3OutcomeReference
NTP Concentration (each) 5 mM10 mM15 mMHighest mRNA yield observed at 10 mM. Yield at 15 mM was only 65% of the expected amount.[8]
NTP Concentration (each) Low (e.g., 0.5 mM)High (e.g., 7.5 mM)-High-yield transcription reactions utilize high NTP concentrations to maximize RNA output.[9]
Mg²⁺:NTP Ratio Low Mg²⁺, 10 mM each NTP75 mM Mg²⁺, 10 mM each NTPHigh Mg²⁺, 10 mM each NTPOptimal RNA yield achieved with 75 mM Mg²⁺ and 10 mM of each NTP, suggesting a key interaction.[10][11]
Initiating NTP Low ATP/GTPHigh ATP/GTP-High concentrations of the initiating NTP (ATP or GTP) are required for efficient transcription from certain promoters.[12]

Potential Consequences of this compound Contamination in an IVT Reaction

While not a standard reagent, the accidental contamination of an IVT reaction with this compound (or other dNTPs) can have negative consequences:

  • Reduced RNA Yield: T7 RNA polymerase has a strong preference for NTPs. While some incorporation of dNTPs might occur, it is inefficient. The presence of this compound can act as a competitive inhibitor, competing with ATP for the active site of the polymerase, which can lead to a significant reduction in the overall rate of transcription and lower RNA yields.

  • Increased Transcript Truncation: The inefficient incorporation of a dNTP could lead to pausing or stalling of the RNA polymerase, increasing the likelihood of premature dissociation from the DNA template. This results in a higher proportion of truncated, non-functional RNA transcripts.

  • Potential for Chain Termination: The absence of the 2'-hydroxyl group in an incorporated dNMP residue alters the structure of the nascent RNA strand and could potentially hinder the addition of the subsequent NTP, leading to chain termination.

Experimental Protocols

Standard Protocol for High-Yield In Vitro Transcription of mRNA

This protocol is optimized for the synthesis of capped and poly(A)-tailed mRNA for applications such as transfection or microinjection.

Materials:

  • Linearized DNA template with a T7 promoter (1 µg)

  • Nuclease-free water

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, MgCl₂, DTT, Spermidine)

  • ATP, CTP, UTP, GTP solutions (100 mM each)

  • Anti-Reverse Cap Analog (ARCA)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I

Procedure:

  • Thaw Reagents: Thaw all components on ice. Keep enzymes and RNase inhibitor on ice.

  • Prepare NTP/Cap Analog Mix: For a standard reaction aiming for high yield, prepare a mix with final concentrations in the reaction volume (e.g., 20 µL) as follows:

    • ATP: 7.5 mM

    • CTP: 7.5 mM

    • UTP: 7.5 mM

    • GTP: 1.5 mM

    • ARCA: 6 mM

  • Assemble the Transcription Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL of 10X Transcription Buffer

    • Volume of NTP/Cap Analog mix

    • 1 µg of linearized DNA template

    • 1 µL of RNase Inhibitor

    • 2 µL of T7 RNA Polymerase

  • Incubation: Mix gently by pipetting up and down. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2-4 hours.[]

  • DNA Template Removal: Add 1 µL of DNase I to the reaction mixture. Mix gently and incubate at 37°C for 15-30 minutes.

  • Purification: Purify the synthesized mRNA using a suitable method, such as LiCl precipitation or a column-based purification kit, to remove enzymes, unincorporated nucleotides, and DNA fragments.

  • Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (A260). Assess the integrity and size of the transcript by gel electrophoresis.

Non-Standard Application: Synthesis of RNA-DNA Chimeras

While standard IVT synthesizes RNA, modified protocols and engineered polymerases can be used to incorporate dNTPs to create RNA-DNA chimeric molecules. This is a specialized application and is not typical for mRNA production. The protocol requires substituting one or more NTPs with their corresponding dNTPs. The efficiency of incorporation is highly dependent on the specific RNA polymerase mutant used and the sequence context.

Visualizing the IVT Workflow and Nucleotide Logic

Diagram 1: Standard In Vitro Transcription Workflow

IVT_Workflow cluster_prep Preparation cluster_reaction IVT Reaction cluster_downstream Downstream Processing Template Linearized DNA Template Assemble Assemble Reaction: - Template - NTPs - Buffer - T7 RNA Polymerase - RNase Inhibitor Template->Assemble NTPs NTP Stock (ATP, CTP, GTP, UTP) NTPs->Assemble Incubate Incubate (37°C, 2-4h) Assemble->Incubate Transcription DNase_Treat DNase I Treatment Incubate->DNase_Treat Template Removal Purify RNA Purification DNase_Treat->Purify QC QC Analysis (Spectrophotometry, Gel) Purify->QC Final_RNA Purified RNA QC->Final_RNA

Caption: A typical workflow for in vitro transcription (IVT).

Diagram 2: Nucleotide Incorporation in Nucleic Acid Synthesis

Nucleotide_Logic cluster_rna RNA Synthesis (Transcription) cluster_dna DNA Synthesis (Replication) NTPs NTPs (ATP, CTP, GTP, UTP) (Ribose sugar) RNAP RNA Polymerase NTPs->RNAP RNA RNA Product RNAP->RNA incorporates dNTPs dNTPs (this compound, dCTP, dGTP, dTTP) (Deoxyribose sugar) DNAP DNA Polymerase dNTPs->DNAP DNA DNA Product DNAP->DNA incorporates This compound This compound This compound->dNTPs is a ATP ATP ATP->NTPs is a

Caption: Distinct roles of NTPs and dNTPs in synthesis.

References

Application Notes and Protocols: Terminal Transferase Activity with dATP Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terminal deoxynucleotidyl transferase (TdT), also known as DNA nucleotidylexotransferase (DNTT), is a unique DNA polymerase that catalyzes the template-independent addition of deoxynucleotides to the 3'-hydroxyl terminus of a DNA molecule.[1][2] This characteristic makes it a valuable tool in molecular biology for a variety of applications, particularly when utilizing deoxyadenosine (B7792050) triphosphate (dATP) as a substrate to add poly(A) tails to DNA strands. These application notes provide an overview of the enzymatic activity of TdT with this compound, detailed protocols for key applications, and quantitative data to guide experimental design.

Core Principles of TdT Activity

TdT does not require a template, unlike most DNA polymerases.[2] Its primary substrate is a 3'-hydroxyl group on a DNA strand, making it capable of extending single-stranded DNA, as well as double-stranded DNA with 3'-overhangs, blunt ends, or recessed 3'-ends.[3][4] The efficiency of the reaction is highest with 3'-overhangs.[5] A crucial cofactor for TdT activity is a divalent cation, with cobalt (Co²⁺) significantly enhancing the efficiency of the tailing reaction.[1][6]

The enzyme can incorporate a variety of natural and modified deoxynucleotides.[7] When this compound is used as the substrate, TdT adds a homopolymeric tail of deoxyadenosine residues to the 3'-end of the DNA. The length of this poly(A) tail can be controlled by adjusting the reaction conditions, such as the ratio of DNA to this compound and the incubation time.[8]

Applications of TdT with this compound Substrates

The ability of TdT to add poly(A) tails to DNA has several important applications in research and drug development:

  • 3'-End Labeling of DNA and Oligonucleotides: By using labeled this compound (e.g., radioactive, fluorescent, or biotinylated), TdT can attach a detectable tag to the 3'-end of DNA probes for use in various hybridization-based assays like Southern and northern blotting.[9]

  • Homopolymeric Tailing for Molecular Cloning: Adding a poly(A) tail to a DNA fragment allows for its subsequent cloning into a vector containing a complementary poly(T) tail. This method, known as homopolymeric tailing, facilitates the ligation of DNA fragments that may otherwise be difficult to clone.

  • Rapid Amplification of cDNA Ends (RACE): In 5'-RACE, TdT is used to add a homopolymeric tail to the 3'-end of a reverse-transcribed cDNA. This tail then serves as a priming site for a complementary primer in the subsequent PCR amplification, allowing for the characterization of the 5'-end of an mRNA transcript.[3][10]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis Detection: While the name suggests the use of dUTP, the principle of the TUNEL assay relies on TdT's ability to label the 3'-hydroxyl ends of DNA fragments generated during apoptosis.[11][12] In apoptotic cells, endonucleases cleave the genomic DNA, creating numerous free 3'-OH ends. TdT can then incorporate labeled dNTPs (including this compound analogs) onto these ends, allowing for the visualization and quantification of apoptotic cells.[11][12]

Quantitative Data Summary

The efficiency and outcome of TdT-mediated reactions are influenced by several factors. The following tables summarize key quantitative data for reactions involving this compound.

ParameterValue/ObservationReference(s)
Substrate Preference 3'-overhangs > Recessed 3'-ends or blunt ends[5]
Cofactor Cobalt (Co²⁺) is a required cofactor for optimal activity.[1]
dNTP Incorporation Efficiency This compound and dTTP are incorporated with higher efficiency than dGTP and dCTP.[13]
Inactivation Heat inactivation at 70°C for 10 minutes or addition of EDTA.[8][10]

Table 1: General Properties of Terminal Transferase Activity.

Ratio of 3' DNA ends to dNTP (pmols)Approximate dA Tail Length (nucleotides)
1:1001-5
1:1,00010-20
1:5,000100-300

Table 2: Guide for this compound Tailing Length Based on Substrate Ratio. Values are approximate for a 30-minute incubation at 37°C and can vary based on the specific DNA substrate and enzyme concentration.[8]

Incubation Time at 37°CAverage oligo(dA) Tail Length (nucleotides)
15 minutes~50
30 minutes~65

Table 3: Example of oligo(dA) Tailing Length with Varying Incubation Time. Data derived from a specific experimental setup and should be used as a guideline.[13]

Experimental Protocols

Protocol 1: Homopolymeric this compound Tailing of DNA

This protocol describes the addition of a poly(A) tail to the 3'-ends of DNA fragments.

Materials:

  • Terminal Transferase (TdT)

  • 5X TdT Reaction Buffer (containing CoCl₂)

  • This compound solution (10 mM)

  • DNA sample (e.g., linearized plasmid, PCR product)

  • Nuclease-free water

  • 0.5 M EDTA, pH 8.0

  • Heat block or water bath

Procedure:

  • On ice, prepare the following reaction mixture in a microcentrifuge tube:

    • 5X TdT Reaction Buffer: 4 µL

    • DNA fragments (1 pmol of 3'-ends): x µL

    • 10 mM this compound: 1 µL

    • Terminal Transferase (20 units/µL): 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix the components gently by pipetting up and down.

  • Incubate the reaction at 37°C for 30 minutes. The incubation time can be adjusted to achieve the desired tail length.

  • Stop the reaction by either:

    • Heating at 70°C for 10 minutes.[8]

    • Adding 2 µL of 0.5 M EDTA, pH 8.0.[5]

  • The tailed DNA is now ready for downstream applications, such as cloning, or can be purified to remove unincorporated dNTPs.

Protocol 2: 3'-End Labeling of Oligonucleotides with Labeled this compound

This protocol is for labeling oligonucleotides with a modified this compound (e.g., biotin-14-dATP).

Materials:

  • Terminal Transferase (TdT)

  • 5X TdT Reaction Buffer

  • Biotin-14-dATP (0.4 mM)

  • Oligonucleotide (0.25 to 2.0 nmol)

  • Nuclease-free water

  • 0.1 M EDTA, pH 8.0

  • Heat block or water bath

Procedure:

  • In a microcentrifuge tube, assemble the following reaction mixture:

    • 5X TdT Reaction Buffer: 10 µL

    • Oligonucleotide: x µL (to a final amount of 0.25 to 2.0 nmol)

    • Biotin-14-dATP (0.4 mM): 1 µL

    • Nuclease-free water: up to 49 µL

  • Add 1 µL of TdT (15 units/µL) to the reaction mixture.

  • Mix gently by pipetting.

  • Incubate the reaction at 37°C for 2 to 4 hours.

  • Stop the reaction by adding 10 µL of 0.1 M EDTA (pH 8.0) and placing the tube on ice.[14]

  • The labeled oligonucleotide can be purified from unincorporated nucleotides using methods such as ethanol (B145695) precipitation or gel exclusion chromatography.[14]

Visualizations

Experimental_Workflow_dATP_Tailing cluster_prep Reaction Setup cluster_reaction Tailing Reaction cluster_stop Reaction Termination cluster_product Final Product DNA DNA Substrate (1 pmol 3'-ends) Mix Reaction Mix DNA->Mix Buffer 5X TdT Buffer (with CoCl2) Buffer->Mix This compound This compound This compound->Mix TdT TdT Enzyme TdT->Mix Incubate Incubate 37°C, 30 min Mix->Incubate Stop Stop Reaction (Heat or EDTA) Incubate->Stop Product 3'-dATP Tailed DNA Stop->Product

Caption: Workflow for homopolymeric this compound tailing of DNA.

Apoptosis_Detection_TUNEL cluster_apoptosis Apoptotic Process cluster_tunel TUNEL Assay Apoptotic_Signal Apoptotic Signal Endonuclease_Activation Endonuclease Activation Apoptotic_Signal->Endonuclease_Activation DNA_Fragmentation DNA Fragmentation (Free 3'-OH ends) Endonuclease_Activation->DNA_Fragmentation Labeling Labeling of 3'-OH ends DNA_Fragmentation->Labeling substrate for TdT TdT Enzyme TdT->Labeling Labeled_dNTP Labeled this compound/dUTP Labeled_dNTP->Labeling Detection Detection (Fluorescence Microscopy) Labeling->Detection

Caption: Principle of apoptosis detection using the TUNEL assay.

References

Preparation and Storage of dATP Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis and is a critical reagent in numerous molecular biology applications. Its purity, concentration, and stability are paramount for the success of techniques such as polymerase chain reaction (PCR), DNA sequencing, and molecular cloning.[1][2][3] This document provides detailed protocols for the preparation, quantification, quality control, and storage of this compound solutions to ensure optimal performance in research, diagnostics, and drug development.

Properties and Specifications of this compound Solutions

High-purity this compound is essential to prevent inhibition of enzymatic reactions and to ensure accurate incorporation into newly synthesized DNA strands.[1][4] Commercially available this compound solutions are typically supplied at a high concentration, ready for dilution to the desired working concentration.

Table 1: Key Properties and Recommended Specifications for this compound Solutions

ParameterRecommended Value/SpecificationNotes
Form Clear, colorless aqueous solution[5]Visually inspect for any precipitation or discoloration before use.
Concentration (Stock) 100 mM[1][2][4][5][6][7][8][9]Allows for convenient dilution to various working concentrations.
pH 7.3 - 7.5[2][4][7][8] or 8.5[5]Maintaining the correct pH is crucial for stability.
Purity (HPLC) ≥ 99%[2][5][8][10]High purity minimizes the presence of inhibitors like dNDPs.[10]
Salt Form Sodium[1] or Lithium[4] saltLithium salts may offer greater resistance to freeze-thaw cycles.[4]
Storage Temperature -20°C[1][2][4][5][11][12]Essential for long-term stability.
Shelf Life 12-24 months at -20°C[2][5]Refer to the manufacturer's expiration date.

Experimental Protocols

Protocol for Preparing a 100 mM this compound Stock Solution from Powder

This protocol describes the steps to prepare a 100 mM this compound stock solution from a solid powder.

Materials:

  • This compound powder (e.g., Sigma D 6500)[13]

  • Sterile, nuclease-free water

  • 1 M Tris base solution

  • 10 N NaOH solution (for pH adjustment)

  • Sterile, nuclease-free microcentrifuge tubes

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Resuspend this compound Powder: Weigh the appropriate amount of this compound powder and resuspend it in a pre-determined volume of sterile, nuclease-free water to get a concentration slightly above 100 mM to allow for pH adjustment. For example, resuspend 25 mg of this compound in 400 µl of water.[13]

  • pH Adjustment:

    • Add a small volume of 1 M Tris to the this compound solution. For the example above, you can start by adding 10 µl of 1 M Tris.[13]

    • Measure the pH by spotting a small aliquot onto a pH strip or using a pH meter.

    • Carefully add 1 µl aliquots of 10 N NaOH until the pH reaches approximately 7.0.[13] It is critical not to overshoot the desired pH.

  • Final Volume Adjustment: Bring the solution to the final calculated volume with sterile, nuclease-free water to achieve a target concentration of 100 mM.

  • Concentration Determination: Accurately determine the concentration of the this compound solution using spectrophotometry as described in Protocol 3.2.

  • Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile, nuclease-free tubes to minimize freeze-thaw cycles.[1][4] Store the aliquots at -20°C.

Protocol for Determining this compound Concentration via UV Spectrophotometry

This protocol details the method for accurately measuring the concentration of a this compound solution.

Materials:

  • This compound solution (prepared or commercial)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0) or sterile water

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Dilute the this compound Stock: Prepare a high dilution of the this compound stock solution. For a 100 mM stock, a 1:2000 dilution is appropriate (e.g., 0.5 µl of this compound stock into 1000 µl of TE buffer).[13]

  • Measure Absorbance:

    • Blank the spectrophotometer with the same diluent used for the this compound solution.

    • Measure the absorbance of the diluted this compound solution at 259 nm (λmax for this compound).[2][4][13]

  • Calculate Concentration: Use the Beer-Lambert law to calculate the molar concentration of the original stock solution:

    • Molarity (M) = (Absorbance at 259 nm × Dilution Factor) / Molar Extinction Coefficient (ε)

    • The molar extinction coefficient (ε) for this compound at pH 7.0 is 1.54 x 10⁴ L·mol⁻¹·cm⁻¹ or 15.4 mmol⁻¹·cm⁻¹.[4][8][13]

Example Calculation: If the absorbance of a 1:2000 dilution is 0.6922: M = (0.6922 × 2000) / 15400 M = 0.090 M = 90 mM[13]

Quality Control of this compound Solutions

Ensuring the quality of this compound solutions is crucial for downstream applications.

Table 2: Quality Control Parameters and Methods

QC ParameterMethodAcceptance Criteria
Purity High-Performance Liquid Chromatography (HPLC)≥ 99% this compound[5][8][10]
Concentration UV Spectrophotometry (as per Protocol 3.2)Within ±5% of the target concentration (e.g., 95-105 mM for a 100 mM stock)[4]
pH pH meter or pH stripsWithin the specified range (e.g., 7.3-7.5)[2][7][8]
Nuclease Contamination Incubation with labeled DNA/RNA followed by gel electrophoresisNo detectable degradation of nucleic acids.[8]
Bacterial & Human DNA Contamination qPCR targeting specific genes (e.g., 16S rRNA for bacteria)No detectable amplification.[10]

Storage and Handling

Proper storage and handling are critical to maintain the stability and performance of this compound solutions.

  • Long-Term Storage: Store aliquots of this compound solutions at -20°C for optimal stability.[1][2][4][5] Some protocols suggest -80°C for very long-term storage.[13]

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of this compound.[1][4] Aliquoting into single-use volumes is highly recommended.[1][4]

  • Thawing: Thaw this compound solutions on ice.[12] Before use, briefly vortex and centrifuge the tube to ensure the solution is homogeneous and to collect the contents at the bottom.[12][14]

  • Short-Term Exposure: Short-term exposure to ambient temperatures (up to one week) during transit generally does not compromise the integrity of the product.[2]

Visualizations

The following diagrams illustrate the key workflows and decision-making processes for the preparation and use of this compound solutions.

dATP_Preparation_Workflow This compound Solution Preparation Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use start Start: this compound Powder resuspend Resuspend in Nuclease-Free Water start->resuspend ph_adjust Adjust pH to ~7.0 with Tris and NaOH resuspend->ph_adjust vol_adjust Final Volume Adjustment ph_adjust->vol_adjust concentration Determine Concentration (UV Spectrophotometry) vol_adjust->concentration purity Assess Purity (HPLC) concentration->purity nuclease Test for Nuclease Contamination purity->nuclease aliquot Aliquot into Single-Use Volumes nuclease->aliquot store Store at -20°C aliquot->store use Ready for Lab Use store->use

Caption: Workflow for preparing this compound solutions from powder.

dATP_Troubleshooting_Tree Troubleshooting Common this compound Issues cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor PCR/Sequencing Results degradation This compound Degradation issue->degradation concentration_error Incorrect this compound Concentration issue->concentration_error contamination Contamination (Nucleases, Inhibitors) issue->contamination check_storage Verify storage at -20°C and minimal freeze-thaw cycles degradation->check_storage re_quantify Re-quantify concentration using spectrophotometry concentration_error->re_quantify qc_check Perform QC checks for contaminants contamination->qc_check new_aliquot Use a fresh aliquot check_storage->new_aliquot prepare_fresh Prepare fresh this compound solution re_quantify->prepare_fresh qc_check->prepare_fresh

Caption: Decision tree for troubleshooting this compound-related issues.

References

Application Notes and Protocols for Enzyme Assays Using Radiolabeled α-[³²P]dATP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing alpha-[³²P]deoxyadenosine triphosphate (α-[³²P]dATP) in enzyme assays, with a primary focus on DNA polymerase activity. Additionally, a protocol for adenylate cyclase assays using the related α-[³²P]ATP is included, given the methodological similarities. Safety precautions, data analysis procedures, and troubleshooting guidance are also provided to ensure accurate and safe experimental outcomes.

Introduction to Radiolabeled Enzyme Assays

Radiometric assays are highly sensitive and direct methods for measuring enzyme activity.[1] They rely on the use of a substrate labeled with a radioisotope, in this case, ³²P. The enzyme-catalyzed incorporation of the radiolabeled moiety into a product allows for the quantification of enzyme activity by measuring the radioactivity of the product. Assays using α-[³²P]this compound are particularly valuable for studying DNA polymerases, enzymes central to DNA replication and repair.

Principle: DNA polymerase catalyzes the incorporation of deoxyribonucleoside monophosphates into a growing DNA chain, using a template strand as a guide. When α-[³²P]this compound is included in the reaction, the radiolabeled phosphate (B84403) group becomes part of the phosphodiester backbone of the newly synthesized DNA. The amount of radioactivity incorporated into the DNA is directly proportional to the polymerase activity.

Safety Precautions for Working with ³²P

Phosphorus-32 (³²P) is a high-energy beta emitter, and proper safety measures are critical to minimize exposure.

HazardPrecaution
External Exposure Use appropriate shielding, such as 1 cm thick Plexiglas, to block beta particles. Always use tools like forceps to handle radioactive vials and tubes to maximize distance. Wear safety glasses.
Internal Exposure Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke in the laboratory. Use designated pipettes and filter tips.
Contamination Work in a designated radioactive work area with absorbent bench paper. Wear two pairs of disposable gloves and a lab coat. Frequently monitor work surfaces and gloves with a Geiger counter.
Waste Disposal Dispose of all radioactive waste (solid and liquid) in clearly labeled, shielded containers according to institutional guidelines.

Application: DNA Polymerase Activity Assay

This assay is designed to quantify the activity of DNA polymerases by measuring the incorporation of α-[³²P]this compound into newly synthesized DNA.

Experimental Protocol: DNA Polymerase Assay

Materials:

  • Enzyme: Purified DNA polymerase of interest.

  • Substrate: Activated DNA (e.g., salmon sperm DNA) or a specific primer-template DNA duplex.

  • Radiolabel: α-[³²P]this compound (specific activity typically 3000 Ci/mmol).[2]

  • Unlabeled dNTPs: dCTP, dGTP, dTTP, and unlabeled this compound.

  • Assay Buffer: Typically contains Tris-HCl (pH 7.5-8.5), MgCl₂, DTT, and KCl or NaCl at optimal concentrations for the specific polymerase.

  • Reaction Stop Solution: 100 mM EDTA.

  • Precipitation/Separation Reagents: Trichloroacetic acid (TCA) or filter binding apparatus.

  • Scintillation Fluid and Vials.

  • Scintillation Counter.

Reaction Setup:

A typical reaction mixture is prepared on ice in a total volume of 50 µL.

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
10x Assay Buffer10x1x5
Activated DNA1 mg/mL20 µg/mL1
dNTP mix (unlabeled)10 mM each200 µM each1
Unlabeled this compound10 mM10-100 µMVariable
α-[³²P]this compound10 mCi/mL, 3000 Ci/mmol1-10 µCiVariable
DNA PolymeraseVariableVariable1-5
Nuclease-free water--To 50 µL

Procedure:

  • Prepare a master mix of the common reagents (buffer, DNA, dNTPs) to ensure consistency across reactions.

  • Aliquot the master mix into reaction tubes.

  • Add the DNA polymerase to each tube to initiate the reaction. Include a no-enzyme control.

  • Incubate at the optimal temperature for the polymerase (e.g., 37°C for mesophilic enzymes, 72°C for thermostable enzymes) for a predetermined time (e.g., 10-30 minutes). The reaction should be within the linear range of activity.

  • Stop the reaction by adding an equal volume of stop solution (e.g., 50 µL of 100 mM EDTA).

Product Separation and Quantification

The key step after the reaction is to separate the radiolabeled DNA product from the unincorporated α-[³²P]this compound. Two common methods are TCA precipitation and filter binding assays.

Method 1: Trichloroacetic Acid (TCA) Precipitation

This method precipitates macromolecules like DNA, while small molecules like dNTPs remain in solution.[3][4][5][6]

  • Spot a small aliquot (e.g., 5 µL) of the reaction mixture onto a glass fiber filter. This represents the total counts .

  • To the remaining reaction, add a carrier DNA (e.g., salmon sperm DNA) and an equal volume of cold 10% TCA.

  • Incubate on ice for 15-30 minutes to precipitate the DNA.

  • Collect the precipitate by vacuum filtration through a glass fiber filter.

  • Wash the filter multiple times with cold 5% TCA and once with ethanol.

  • Dry the filters under a heat lamp.

  • Place each filter (total counts and precipitated counts) in a scintillation vial, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.

Method 2: Filter Binding Assay

This method utilizes nitrocellulose filters that bind proteins, and therefore also DNA that is bound to protein.[7][8][9][10]

  • After the incubation period, filter the reaction mixture through a nitrocellulose filter under vacuum.

  • Wash the filter with cold assay buffer to remove unincorporated nucleotides.

  • Dry the filter and measure the radioactivity as described for TCA precipitation.

Data Presentation and Analysis

Calculating DNA Polymerase Activity:

  • Determine the specific activity of α-[³²P]this compound in the reaction:

    • Specific Activity (CPM/pmol) = (Total CPM in reaction) / (Total pmol of this compound in reaction)

    • Total pmol of this compound = pmol of unlabeled this compound + pmol of labeled this compound.

  • Calculate the amount of dAMP incorporated:

    • pmol dAMP incorporated = (CPM of precipitated sample - Background CPM) / Specific Activity (CPM/pmol)

  • Calculate the enzyme activity:

    • Activity (pmol/min) = (pmol dAMP incorporated) / (incubation time in minutes)

    • Specific Activity (pmol/min/µg) = Activity (pmol/min) / (µg of enzyme)

Quantitative Data Summary:

SampleTotal CPMPrecipitated CPMBackground CPMNet Incorporated CPMdAMP Incorporated (pmol)Activity (pmol/min)
No Enzyme Control1,500,000500500000
DNA Polymerase X1,500,000150,500500150,000151.5
+ Inhibitor Y1,500,00030,50050030,00030.3

(Note: The values in this table are for illustrative purposes only.)

Application: Adenylate Cyclase Activity Assay

Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). This assay measures the formation of [³²P]cAMP from α-[³²P]ATP.

Experimental Protocol: Adenylate Cyclase Assay

Materials:

  • Enzyme Source: Cell membranes or purified adenylate cyclase.

  • Radiolabel: α-[³²P]ATP.

  • Unlabeled ATP.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a cAMP regenerating system (e.g., creatine (B1669601) phosphate and creatine kinase).

  • Activators/Inhibitors: (e.g., forskolin, G-protein modulators).

  • Reaction Stop Solution: e.g., a solution containing unlabeled cAMP and SDS.

  • Separation System: Dowex and alumina (B75360) columns for sequential chromatography to isolate cAMP.

Procedure:

  • Set up reactions on ice, including enzyme, buffer, α-[³²P]ATP, unlabeled ATP, and any test compounds.

  • Initiate the reaction by transferring tubes to a 30°C or 37°C water bath for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution and heating.

  • Isolate the [³²P]cAMP by passing the reaction mixture through a Dowex column followed by an alumina column.

  • Elute the [³²P]cAMP from the alumina column into scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Data Presentation and Analysis

The calculation of adenylate cyclase activity follows a similar principle to the DNA polymerase assay, based on the specific activity of the α-[³²P]ATP and the amount of [³²P]cAMP produced.

Quantitative Data Summary:

ConditionCPM of [³²P]cAMPBackground CPMNet CPMcAMP formed (pmol)Activity (pmol/min/mg protein)
Basal2,5003002,2002.211
+ Activator25,30030025,00025125
+ Inhibitor5,3003005,000525

(Note: The values in this table are for illustrative purposes only.)

Visualizations

DNA_Polymerase_Assay_Workflow prep Prepare Master Mix (Buffer, dNTPs, α-[³²P]this compound, Template/Primer) reaction Initiate Reaction (Add DNA Polymerase) prep->reaction incubation Incubate (Optimal Temperature and Time) reaction->incubation stop Stop Reaction (Add EDTA) incubation->stop separate Separate Product (TCA Precipitation or Filter Binding) stop->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate Enzyme Activity quantify->analyze

Caption: Workflow for a DNA Polymerase Assay using α-[³²P]this compound.

Adenylate_Cyclase_Signaling_Pathway ligand Ligand (e.g., Hormone) receptor GPCR ligand->receptor Binds g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP (including [³²P]cAMP) ac->camp Produces atp ATP (including α-[³²P]ATP) atp->ac Substrate pka Protein Kinase A camp->pka Activates downstream Downstream Effects pka->downstream

Caption: Simplified Adenylate Cyclase Signaling Pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High Background CPM Incomplete removal of unincorporated nucleotides.Optimize washing steps in TCA precipitation or filter binding. Ensure TCA solution is cold.
Contaminated reagents with nucleases.Use fresh, nuclease-free reagents and filter tips.
Low or No Incorporation Inactive enzyme.Use a fresh aliquot of polymerase; confirm activity with a positive control.
Suboptimal reaction conditions (pH, Mg²⁺, temp).Optimize reaction buffer components and incubation temperature.
Degraded template/primer or radiolabel.Use fresh, high-quality template/primer and recently purchased radiolabel.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes; prepare a master mix for common reagents.[11]
Inconsistent incubation times or temperatures.Ensure accurate timing and use a calibrated thermal cycler or water bath.

References

Application Note: The Critical Role of dATP in Next-Generation Sequencing Library Preparation for Robust and Reliable Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Next-generation sequencing (NGS) has revolutionized genomic research, enabling rapid and high-throughput analysis of DNA and RNA. A critical step in the NGS workflow is the preparation of high-quality sequencing libraries. This process involves converting nucleic acid samples into a format compatible with the chosen sequencing platform. A key, yet sometimes overlooked, component of this process is the enzymatic addition of a single deoxyadenosine (B7792050) triphosphate (dATP) to the 3' ends of DNA fragments, a step known as "A-tailing." This application note details the significance of this compound in NGS library preparation, provides optimized protocols for its use, and presents data on its impact on library quality and sequencing outcomes.

The primary function of A-tailing is to prepare DNA fragments for the efficient ligation of sequencing adapters.[1][2] Most NGS platforms, particularly those from Illumina, utilize adapters with a single thymine (B56734) (T) overhang at their 3' end. The complementary "A-tail" on the DNA insert ensures efficient and specific ligation of these adapters, preventing the formation of insert concatemers and reducing the likelihood of adapter-dimer formation.[1][3] The efficiency of this A-tailing step, which is dependent on the precise concentration of this compound and the choice of polymerase, directly influences library yield, complexity, and ultimately, the quality of the sequencing data.

The Mechanism of A-Tailing

Following DNA fragmentation and end-repair, which generates blunt-ended DNA fragments, a DNA polymerase with terminal transferase activity is used to add a single adenine (B156593) nucleotide to the 3' end of each strand. This process is not template-dependent. The most commonly used enzymes for this purpose are the Klenow fragment (3'→5' exo-) of E. coli DNA Polymerase I and Taq DNA polymerase.[1][4]

  • Taq DNA Polymerase: This enzyme naturally possesses terminal transferase activity and efficiently adds a single this compound to the 3' ends of blunt DNA.[1][5]

  • Klenow Fragment (3'→5' exo-): This exonuclease-deficient version of the Klenow fragment can also be used for A-tailing in the presence of this compound.[4][6]

Some modern library preparation kits utilize an enzyme mix that combines the end-repair and A-tailing steps into a single reaction, streamlining the workflow and minimizing sample loss.[5][7]

Impact of this compound Concentration on Library Preparation

The concentration of this compound in the A-tailing reaction is a critical parameter that can significantly impact the efficiency of the library preparation process. While many commercial kits provide pre-mixed reagents, understanding the role of this compound concentration is crucial for troubleshooting and optimization.

ParameterEffect of Suboptimal this compound ConcentrationEffect of Optimal this compound Concentration
A-tailing Efficiency Low this compound: Incomplete A-tailing, leading to a reduced number of fragments available for adapter ligation. Excess this compound: Can potentially lead to the addition of more than one 'A', which can inhibit ligation to T-overhang adapters.Efficient addition of a single 'A' nucleotide to the 3' ends of the majority of DNA fragments.
Adapter Ligation Efficiency Reduced ligation efficiency due to a lower proportion of properly A-tailed fragments, resulting in lower library yields.Maximized ligation efficiency, leading to higher yields of adapter-ligated library fragments.[8]
Library Yield Lower overall library yields due to inefficient A-tailing and subsequent poor adapter ligation.Higher and more consistent library yields, requiring fewer PCR cycles for amplification.[8]
Adapter-Dimer Formation While not directly caused by this compound concentration, inefficient A-tailing can lead to a higher proportion of unligated adapters, which can increase the likelihood of adapter-dimer formation, especially with low DNA input.[9][10]Efficient ligation of adapters to inserts reduces the pool of free adapters, thereby minimizing the formation of adapter-dimers.
Sequencing Data Quality Lower library complexity and potential biases in sequencing data due to the inefficient conversion of input DNA into sequenceable molecules.Higher library complexity and more uniform coverage, leading to higher quality and more reliable sequencing data.

Experimental Protocols

The following are generalized protocols for the A-tailing step in NGS library preparation. It is essential to refer to the specific manufacturer's instructions for commercial kits.

Protocol 1: A-Tailing using Klenow Fragment (3’→5’ exo-)

This protocol is adapted from New England Biolabs (NEB) guidelines.[6]

Materials:

  • End-repaired, purified blunt-ended DNA (1-5 µg)

  • NEBuffer 2 (10X)

  • This compound (1 mM solution)

  • Klenow Fragment (3’→5’ exo-)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, assemble the following reaction on ice:

    Reagent Volume Final Concentration
    End-repaired DNA up to 42 µL 1-5 µg
    NEBuffer 2 (10X) 5 µL 1X
    This compound (1 mM) 1 µL 0.02 mM (20 µM)
    Klenow Fragment (3’→5’ exo-) 2 µL -

    | Nuclease-free water | to 50 µL | - |

  • Mix gently by pipetting and spin down briefly.

  • Incubate the reaction at 37°C for 30 minutes.

  • Proceed immediately to adapter ligation or purify the DNA using a suitable column or magnetic beads.

Protocol 2: A-Tailing using Taq DNA Polymerase

This protocol is a general guideline for using Taq DNA Polymerase for A-tailing.[11]

Materials:

  • End-repaired, purified blunt-ended DNA

  • Thermopol Buffer (10X)

  • This compound (1 mM solution)

  • Taq DNA Polymerase

  • Nuclease-free water

Procedure:

  • In a sterile PCR tube, set up the following reaction:

    Reagent Volume for 50 µL reaction Final Concentration
    End-repaired DNA X µL -
    Thermopol Buffer (10X) 5 µL 1X
    This compound (1 mM) 10 µL 0.2 mM (200 µM)
    Taq DNA Polymerase 1 µL -

    | Nuclease-free water | to 50 µL | - |

  • Mix the components gently and spin down.

  • Incubate in a thermal cycler at 72°C for 20-30 minutes.

  • Proceed to adapter ligation. No cleanup is typically required.

Protocol 3: Combined End-Repair and A-Tailing (Example from NEBNext® Ultra™ II)

This protocol is based on the NEBNext® Ultra™ II End Repair/dA-Tailing Module, which combines both steps into a single reaction.[2][5]

Materials:

  • Fragmented DNA (500 pg to 1 µg) in a volume of 50 µL

  • NEBNext Ultra II End Prep Enzyme Mix

  • NEBNext Ultra II End Prep Reaction Buffer

Procedure:

  • In a sterile nuclease-free tube, combine the following:

    Reagent Volume
    Fragmented DNA 50 µL
    NEBNext Ultra II End Prep Reaction Buffer 7 µL
    NEBNext Ultra II End Prep Enzyme Mix 3 µL

    | Total Volume | 60 µL |

  • Mix thoroughly by pipetting up and down at least 10 times. Perform a quick spin to collect the liquid.

  • Incubate in a thermal cycler with the heated lid set to ≥ 75°C with the following program:

    • 30 minutes at 20°C

    • 30 minutes at 65°C

    • Hold at 4°C

  • Proceed directly to adapter ligation.

Visualizing the Workflow

NGS Library Preparation Workflow

NGS_Library_Prep_Workflow cluster_0 DNA Fragmentation & End Repair cluster_1 A-Tailing cluster_2 Adapter Ligation & Amplification start Input DNA/RNA frag Fragmentation start->frag end_repair End Repair (Blunt Ends) frag->end_repair a_tail This compound Addition (A-Tailing) end_repair->a_tail ligation Adapter Ligation a_tail->ligation pcr PCR Amplification (Optional) ligation->pcr qc Library QC & Quantification pcr->qc

Caption: A simplified workflow of NGS library preparation highlighting the A-tailing step.

A-Tailing and Adapter Ligation Mechanism

Caption: Mechanism of A-tailing and subsequent T-A ligation of adapters.

Conclusion

The addition of this compound for A-tailing is a fundamental step in the preparation of high-quality NGS libraries for many sequencing platforms. Proper execution of this step, with attention to the concentration of this compound and the choice of enzyme, is essential for maximizing the efficiency of adapter ligation, achieving high library yields, and minimizing the formation of undesirable byproducts such as adapter-dimers. The protocols and principles outlined in this application note provide a framework for researchers, scientists, and drug development professionals to optimize their NGS library preparation workflows, leading to more robust and reliable sequencing data. By understanding and controlling the variables in the A-tailing reaction, users can enhance the overall success of their NGS experiments.

References

The Cornerstone of Reverse Transcription: The Role of dATP in cDNA Synthesis for RT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Deoxyadenosine triphosphate (dATP) is a fundamental component in the synthesis of complementary DNA (cDNA) from an RNA template, a process central to reverse transcription-polymerase chain reaction (RT-PCR). As one of the four essential deoxynucleoside triphosphates (dNTPs), this compound serves as a critical building block for the reverse transcriptase enzyme.[1][2] This application note delves into the integral role of this compound in cDNA synthesis, providing detailed protocols and optimization strategies for researchers, scientists, and drug development professionals.

The Indispensable Role of this compound in Reverse Transcription

Reverse transcription is the process of generating a DNA copy of an RNA sequence, which is then amplified in the subsequent PCR steps. The fidelity and efficiency of this initial conversion are paramount for accurate gene expression analysis.

Mechanism of Incorporation:

During cDNA synthesis, the reverse transcriptase enzyme catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the alpha-phosphate group of an incoming dNTP.[3] this compound is specifically incorporated into the nascent cDNA strand opposite a uracil (B121893) (U) base in the RNA template, following Watson-Crick base pairing rules. The cleavage of the pyrophosphate (PPi) from this compound provides the energy required for this reaction.[2]

Importance of this compound for cDNA Elongation:

The continuous and accurate incorporation of this compound, along with dGTP, dCTP, and dTTP, is essential for the processive elongation of the cDNA strand.[1] A balanced supply of all four dNTPs is crucial for maintaining the fidelity of the reverse transcriptase and ensuring that the resulting cDNA is a faithful representation of the original RNA population.[1]

Optimizing this compound and dNTP Concentrations

The concentration of dNTPs, including this compound, is a critical parameter that can significantly impact the yield, specificity, and fidelity of the RT-PCR assay.

General Recommendations:

For most standard RT-PCR applications, an equimolar concentration of all four dNTPs is recommended.[4] The optimal concentration can vary depending on the reverse transcriptase used, the length of the target amplicon, and the presence of PCR inhibitors.[5]

Impact on Assay Performance:

  • Low dNTP Concentrations: Insufficient dNTP levels can lead to incomplete cDNA synthesis, resulting in truncated products and reduced amplification efficiency.[5]

  • High dNTP Concentrations: Excess dNTPs can inhibit the PCR reaction and may increase the error rate of the DNA polymerase by promoting misincorporation.[6] High concentrations of dNTPs also chelate Mg2+, an essential cofactor for the polymerase, potentially reducing enzyme activity.[4][6]

The following table summarizes recommended dNTP concentrations for various applications.

Application Recommended Concentration of each dNTP Key Considerations
Standard Two-Step RT-PCR (cDNA Synthesis Step) 0.5 mM - 1.0 mMHigher concentrations can be beneficial for long transcripts.[7]
Standard PCR 0.2 mMA common starting point for most applications.[6]
High-Fidelity PCR 0.05 mM - 0.2 mMLower concentrations can improve the fidelity of proofreading polymerases.[6]
Long-Range PCR 0.3 mM - 0.5 mMHigher concentrations may be required for efficient amplification of long targets.[5]
Quantitative PCR (qPCR) 0.2 mM - 0.4 mMOften included in master mixes at an optimized concentration.[5]

Protocols

Protocol 1: Standard cDNA Synthesis for Two-Step RT-PCR

This protocol provides a general guideline for the first-strand cDNA synthesis from total RNA.

Materials:

  • Total RNA (up to 5 µg)

  • Nuclease-free water

  • Primers (Oligo(dT)s, random hexamers, or gene-specific primers)

  • dNTP Mix (10 mM each)

  • 5X First-Strand Buffer

  • 0.1 M DTT

  • RNase Inhibitor (e.g., 40 U/µL)

  • Reverse Transcriptase (e.g., MMLV or SuperScript series)

Procedure:

  • RNA-Primer Mix Preparation: In a nuclease-free microcentrifuge tube, combine the following:

    • Total RNA: 1 µg

    • Primer (e.g., 50 µM Oligo(dT)s): 1 µL

    • dNTP Mix (10 mM each): 1 µL

    • Nuclease-free water: to a final volume of 13 µL

  • Denaturation: Gently mix the components, centrifuge briefly, and incubate at 65°C for 5 minutes. Immediately place the tube on ice for at least 1 minute to prevent RNA secondary structures from reforming.[8]

  • Reverse Transcription Master Mix Preparation: While the RNA-primer mix is incubating, prepare the following master mix in a separate tube. For a single reaction:

    • 5X First-Strand Buffer: 4 µL

    • 0.1 M DTT: 1 µL

    • RNase Inhibitor: 1 µL

  • Reaction Assembly: Add 6 µL of the Reverse Transcription Master Mix to the chilled RNA-primer mix. Mix gently by pipetting up and down.

  • Reverse Transcription:

    • Equilibrate the reaction at the recommended temperature for your reverse transcriptase (e.g., 42°C or 50°C) for 2 minutes.

    • Add 1 µL of reverse transcriptase (e.g., 200 U/µL). The final reaction volume is 20 µL.

    • Incubate at the appropriate temperature for 50-60 minutes.

  • Enzyme Inactivation: Terminate the reaction by heating at 85°C for 5 minutes.[9]

  • Storage: The synthesized cDNA can be stored at -20°C or used directly in a PCR reaction.

Standard cDNA Synthesis Reaction Setup (20 µL)

Component Volume Final Concentration
Total RNAX µL1 µg
Primer (e.g., Oligo(dT)s)1 µL2.5 µM
dNTP Mix (10 mM each)1 µL0.5 mM each
Nuclease-free waterto 13 µL-
5X First-Strand Buffer4 µL1X
0.1 M DTT1 µL5 mM
RNase Inhibitor (40 U/µL)1 µL2 U/µL
Reverse Transcriptase (200 U/µL)1 µL10 U/µL
Total Volume 20 µL
Protocol 2: Considerations for One-Step RT-qPCR

In one-step RT-qPCR, reverse transcription and PCR amplification occur in the same tube. This method is often preferred for high-throughput applications as it minimizes pipetting steps and the risk of contamination.[8]

  • dNTPs in Master Mixes: For one-step RT-qPCR, dNTPs are typically included in a pre-optimized master mix along with the reverse transcriptase, DNA polymerase, buffer, and MgCl2. The concentration of each dNTP is proprietary to the manufacturer but is generally within the range of 0.2 mM to 0.4 mM.

  • Protocol: The user typically only needs to add the RNA template, primers, and probe (for probe-based assays) to the master mix. The thermal cycling protocol includes an initial reverse transcription step followed by standard PCR cycling conditions.

Visualizations

dATP_Incorporation cluster_template RNA Template cluster_cDNA Growing cDNA Strand Template 3'-...G C A U G C...-5' cDNA 5'-...C G T... New_cDNA 5'-...C G T A... This compound This compound RT Reverse Transcriptase This compound->RT RT->cDNA Incorporation PPi PPi RT->PPi Release RTPCR_Workflow cluster_sample Sample Preparation cluster_rt Reverse Transcription cluster_pcr PCR Amplification cluster_analysis Analysis RNA_Isolation 1. RNA Isolation (from cells or tissue) gDNA_Removal 2. gDNA Removal (DNase I treatment) RNA_Isolation->gDNA_Removal RNA_QC 3. RNA Quality Control (Spectrophotometry, Gel Electrophoresis) gDNA_Removal->RNA_QC cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcriptase, Primers, dNTPs) RNA_QC->cDNA_Synthesis PCR 5. PCR Amplification (DNA Polymerase, Primers, dNTPs) cDNA_Synthesis->PCR Analysis 6. Analysis of PCR Products (Gel Electrophoresis, qPCR Data) PCR->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low PCR Yield Related to dNTP Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting low Polymerase Chain Reaction (PCR) yield issues stemming from suboptimal deoxyribonucleotide triphosphate (dNTP) concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of dNTPs for a standard PCR reaction?

For most standard PCR applications, the recommended final concentration for each dNTP (dATP, dCTP, dGTP, dTTP) is 200 µM.[1][2][3][4][5][6] However, the optimal concentration can range from 50 µM to 500 µM depending on the specific application, the DNA polymerase used, and the nature of the template DNA.[7]

Q2: How can a low dNTP concentration lead to a low PCR yield?

Low concentrations of dNTPs can directly result in a low yield or even complete PCR failure.[8] If the dNTP concentration is insufficient, it can lead to incomplete primer extension or premature termination of DNA synthesis during the elongation step of the PCR cycle.[9] This is because dNTPs are the essential building blocks that the DNA polymerase incorporates to synthesize new DNA strands.

Q3: Can a dNTP concentration that is too high also cause a low PCR yield?

Yes, excessively high concentrations of dNTPs can inhibit a PCR reaction.[2][9][10] High dNTP levels can chelate magnesium ions (Mg²⁺), which are a critical cofactor for DNA polymerase activity.[3][6] This sequestration of Mg²⁺ can reduce the efficiency of the polymerase, leading to a lower yield. Additionally, very high dNTP concentrations can decrease the fidelity of some DNA polymerases.[1]

Q4: How does the quality of dNTPs affect PCR yield?

The purity and integrity of dNTPs are crucial for successful PCR.[11][] Contaminants in the dNTP mix can inhibit the reaction.[13][14] Furthermore, dNTPs can degrade with repeated freeze-thaw cycles, and these degraded dNTPs can lead to erroneous amplification or reaction failure.[][15] It is recommended to use high-quality dNTPs and to aliquot them to minimize freeze-thaw cycles.[13][15]

Q5: What is the relationship between dNTP and Mg²⁺ concentration in a PCR reaction?

dNTPs and Mg²⁺ have a direct relationship in a PCR reaction. Mg²⁺ ions form a soluble complex with dNTPs, which is the substrate recognized by the DNA polymerase. A significant change in the dNTP concentration may require a corresponding adjustment in the Mg²⁺ concentration to maintain optimal polymerase activity.[9][10] As a general guideline, the optimal Mg²⁺ concentration is typically 0.5-1 mM above the total dNTP concentration.[16]

Troubleshooting Guide

Issue: No or very low PCR product yield.

Possible Cause 1: Suboptimal dNTP Concentration

  • Solution: The concentration of dNTPs may be too low or too high. The typical starting concentration is 200 µM for each dNTP.[1][2][3][4][5][6] If you suspect a dNTP concentration issue, it is advisable to perform a dNTP titration to determine the optimal concentration for your specific target and polymerase.

Possible Cause 2: Imbalanced dNTP Concentrations

  • Solution: Ensure that all four dNTPs are present in equimolar amounts. An imbalance in the concentration of the four dNTPs can lead to a higher rate of misincorporation and a lower yield.[7][]

Possible Cause 3: Degraded dNTPs

  • Solution: Repeated freeze-thaw cycles can degrade dNTPs.[15] Use a fresh aliquot of dNTPs or a new stock solution to see if the yield improves.

Quantitative Data Summary

The following table summarizes the recommended dNTP concentrations for various PCR applications and highlights the potential effects of suboptimal concentrations.

ParameterRecommended RangeEffect of Low ConcentrationEffect of High Concentration
Standard PCR 200 µM of each dNTP[1][2][3][4]Low or no PCR product[8]Inhibition of PCR, reduced fidelity[2][10]
High-Fidelity PCR 50-100 µM of each dNTP[1]Reduced yield[1]Reduced fidelity
Long PCR Higher concentrations may be needed[1][10]Incomplete amplificationCan reduce fidelity[1]
General Range 50-500 µM of each dNTP[7]Premature termination[9]Mg²⁺ chelation, polymerase inhibition[3][6]

Experimental Protocols

Protocol for Optimizing dNTP Concentration via Titration

This protocol outlines a method for determining the optimal dNTP concentration for a specific PCR assay.

  • Prepare a Master Mix: Prepare a PCR master mix containing all reaction components except for the dNTPs. This should include the DNA template, primers, buffer, and DNA polymerase.

  • Set up Titration Reactions: Create a series of reaction tubes. To each tube, add the master mix and then add varying final concentrations of dNTPs. A good starting range for titration is 50 µM, 100 µM, 200 µM, 300 µM, and 400 µM of each dNTP.

  • Maintain Mg²⁺ Balance: If you are significantly altering the dNTP concentration, consider adjusting the Mg²⁺ concentration accordingly.

  • Perform PCR: Run the PCR reactions using your standard cycling conditions.

  • Analyze Results: Analyze the PCR products by agarose (B213101) gel electrophoresis. The optimal dNTP concentration will be the one that produces the highest yield of the specific product with minimal non-specific amplification.

Visualizations

The following diagram illustrates the logical workflow for troubleshooting low PCR yield when dNTP concentration is a suspected issue.

G cluster_start cluster_check_dntp cluster_actions cluster_adjust_mg cluster_end start Low or No PCR Yield check_dntp Is dNTP concentration optimal? (Typically 200 µM each) start->check_dntp titrate_dntp Perform dNTP Titration (e.g., 50-400 µM) check_dntp->titrate_dntp No/Unsure check_quality Check dNTP Quality (Use fresh aliquots) check_dntp->check_quality Yes adjust_mg Adjust Mg²⁺ Concentration titrate_dntp->adjust_mg end_other Troubleshoot Other PCR Parameters titrate_dntp->end_other check_balance Verify Equimolar dNTP Mix check_quality->check_balance check_quality->end_other end_good Improved PCR Yield check_balance->end_good check_balance->end_other adjust_mg->end_good

Caption: Troubleshooting workflow for dNTP-related low PCR yield.

References

Technical Support Center: Optimizing dNTP Concentrations for High-Fidelity Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing dNTP concentrations in your high-fidelity PCR experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of dATP and other dNTPs for high-fidelity polymerases like Phusion and Q5?

For most high-fidelity DNA polymerases, including Phusion and Q5, the recommended final concentration for each dNTP (this compound, dCTP, dGTP, dTTP) is 200 µM.[1][2][3][4][5][6][7][8][9][10][11][12] It is crucial to use a balanced concentration of all four dNTPs to ensure high fidelity.[13][14]

Q2: Is there any benefit to increasing the this compound or total dNTP concentration with high-fidelity polymerases?

No, for high-processivity polymerases like Phusion, there is no advantage to increasing the dNTP concentrations beyond 200 µM each.[1][6][9][10][12] Doing so does not typically increase yield or fidelity and can even be inhibitory to the PCR reaction.[15]

Q3: How does an imbalanced this compound or dNTP pool affect my PCR results?

An imbalanced dNTP pool is a significant source of error in PCR.[16] It can lead to an increased misincorporation rate by the DNA polymerase, as a scarcity of one dNTP may lead the enzyme to substitute an incorrect one.[16] This ultimately reduces the fidelity of your amplification.[13][14]

Q4: Can using a high concentration of this compound or other dNTPs inhibit the PCR reaction?

Yes, excessively high concentrations of dNTPs can inhibit PCR.[15] This is primarily because dNTPs can chelate Mg²⁺ ions, which are essential cofactors for DNA polymerase activity.[13][15] This sequestration of magnesium ions can lead to reduced enzyme function and potentially cause the amplification to fail.[15]

Q5: How should I adjust the Mg²⁺ concentration in relation to the dNTP concentration?

A proper balance between dNTP and Mg²⁺ concentrations is critical for successful PCR. Since dNTPs bind to Mg²⁺, the concentration of Mg²⁺ should always be in excess of the total dNTP concentration.[16] A general guideline for high-fidelity polymerases like Phusion and Q5 is to have a final Mg²⁺ concentration that is 0.5 to 1 mM above the total dNTP concentration.[1][6][9][11][12][17] For example, with a total dNTP concentration of 0.8 mM (200 µM each), the optimal Mg²⁺ concentration would be in the range of 1.3 to 1.8 mM. However, many commercially available buffers for high-fidelity polymerases already contain an optimized Mg²⁺ concentration. For instance, the 5X Phusion HF and GC Buffers provide a final MgCl₂ concentration of 1.5 mM, and the 5X Q5 Reaction Buffer provides a final concentration of 2.0 mM.[3][4][5][7]

Troubleshooting Guide

Issue Potential Cause Related to this compound/dNTPs Recommended Solution
Low or No PCR Product Incorrect dNTP concentration. Ensure the final concentration of each dNTP is 200 µM.[1][2][4][5][6][7][8][9][10][12] Prepare fresh dNTP mixes if degradation is suspected.[14]
Inhibition from excessive dNTPs. High dNTP concentrations can chelate Mg²⁺. Reduce the dNTP concentration to the recommended 200 µM for each.[15]
Degraded dNTPs. Use fresh, high-quality dNTP solutions. dNTPs can degrade with repeated freeze-thaw cycles.
Non-Specific PCR Products (Smears or Extra Bands) Unbalanced dNTP concentrations. Ensure you have an equimolar concentration of all four dNTPs.[13]
Excessive Mg²⁺ concentration. While related to dNTPs, too much Mg²⁺ can reduce specificity. If you have adjusted dNTP concentrations, ensure the Mg²⁺ concentration is also optimized, typically 0.5-1.0 mM above the total dNTP concentration.[11][12][17]
Sequence Errors in Cloned PCR Product Low fidelity due to imbalanced dNTPs. Use a fresh, equimolar mix of high-purity dNTPs.[13][14] An imbalance can increase the error rate of the polymerase.[16]
Suboptimal reaction conditions. While dNTP concentration is a factor, also consider reducing the number of cycles and extension times to minimize the chances of incorporating errors.[14]

Quantitative Data Summary

The following table summarizes the recommended concentrations of key reaction components for common high-fidelity DNA polymerases.

ComponentPhusion High-Fidelity DNA PolymeraseQ5 High-Fidelity DNA PolymeraseGeneral Recommendation for High-Fidelity PCR
Each dNTP 200 µM[1][2][5][6][10][12]200 µM[3][4][7][8]200 µM
Total dNTPs 800 µM800 µM800 µM
Final MgCl₂ 1.5 mM (in provided HF and GC buffers)[5]2.0 mM (in provided reaction buffer)[3][4][7]0.5 - 1.0 mM above total dNTP concentration[11][12][17]
Polymerase 0.5 - 1.0 units per 50 µL reaction[1][2][9]1.0 unit per 50 µL reaction[3][4]Varies by manufacturer

Experimental Protocols

Standard PCR Protocol for High-Fidelity Polymerases (e.g., Phusion, Q5)

This protocol provides a general framework. Always refer to the manufacturer's specific instructions for your polymerase.

1. Reaction Setup:

  • Assemble all reaction components on ice.

  • Thaw frozen reagents and mix them thoroughly before use.

  • It is recommended to prepare a master mix to ensure consistency across multiple reactions.

  • Add the polymerase last to prevent any potential degradation of primers by its exonuclease activity.[2]

Reaction Mixture (50 µL):

ComponentVolumeFinal Concentration
5X High-Fidelity Buffer10 µL1X
10 mM dNTP Mix1 µL200 µM each
10 µM Forward Primer2.5 µL0.5 µM
10 µM Reverse Primer2.5 µL0.5 µM
Template DNAvariable< 250 ng (genomic), 1 pg - 10 ng (plasmid)[1][6][10]
High-Fidelity DNA Polymerase0.5 µL1.0 unit/50 µL
Nuclease-Free Waterto 50 µL-

2. Thermocycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation98°C30 seconds1
Denaturation98°C5-10 seconds25-35
AnnealingSee Note10-30 seconds
Extension72°C15-30 seconds/kb
Final Extension72°C5-10 minutes1
Hold4°C

Note on Annealing Temperature: The optimal annealing temperature is a critical parameter and is dependent on the primer sequences. It is typically higher for high-fidelity polymerases compared to Taq polymerase. Use a Tm calculator recommended by the polymerase manufacturer for an accurate estimation.

Visualizations

PCR_Workflow Figure 1. Standard High-Fidelity PCR Workflow cluster_prep Reaction Preparation cluster_thermocycling Thermocycling cluster_post_pcr Post-PCR Analysis prep_master_mix Prepare Master Mix (Buffer, dNTPs, Water) add_primers_template Add Primers and Template DNA prep_master_mix->add_primers_template Combine add_polymerase Add High-Fidelity Polymerase add_primers_template->add_polymerase Add Last initial_denaturation Initial Denaturation (98°C, 30s) add_polymerase->initial_denaturation Start PCR cycling 25-35 Cycles initial_denaturation->cycling denaturation Denaturation (98°C, 5-10s) cycling->denaturation final_extension Final Extension (72°C, 5-10 min) cycling->final_extension annealing Annealing (Tm-dependent) denaturation->annealing extension Extension (72°C, 15-30s/kb) annealing->extension extension->denaturation hold Hold at 4°C final_extension->hold analysis Agarose Gel Electrophoresis hold->analysis

Figure 1. Standard High-Fidelity PCR Workflow

dNTP_Mg_Balance Figure 2. dNTP and Mg2+ Concentration Logic cluster_troubleshooting Troubleshooting Outcomes start Start PCR Optimization dNTP_conc Set each dNTP to 200 µM start->dNTP_conc Mg_conc Ensure Mg2+ is in excess (0.5-1.0 mM > total dNTPs) dNTP_conc->Mg_conc run_pcr Run PCR Mg_conc->run_pcr low_yield Low/No Product run_pcr->low_yield Unsuccessful non_specific Non-Specific Products run_pcr->non_specific Unsuccessful sequence_errors Sequence Errors run_pcr->sequence_errors Unsuccessful optimal Optimal Amplification run_pcr->optimal Successful low_yield->dNTP_conc Check dNTP/Mg2+ conc. non_specific->Mg_conc Optimize Mg2+ conc. sequence_errors->dNTP_conc Check dNTP balance

Figure 2. dNTP and Mg2+ Concentration Logic

References

Technical Support Center: Preventing dATP Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of deoxyadenosine (B7792050) triphosphate (dATP) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental buffers?

A1: this compound degradation in experimental buffers is primarily caused by two factors:

  • Chemical Hydrolysis: This is the non-enzymatic cleavage of the phosphoanhydride bonds of the triphosphate chain. The rate of hydrolysis is significantly influenced by pH and temperature. Acidic conditions (pH < 7.0) and elevated temperatures can accelerate the breakdown of this compound to dADP (deoxyadenosine diphosphate) and subsequently to dAMP (deoxyadenosine monophosphate).[1][2]

  • Enzymatic Degradation: Contamination of buffers with nucleases (specifically exonucleases and endonucleases) and phosphatases can lead to the rapid degradation of this compound.[3] These enzymes can be introduced through improper handling, contaminated reagents, or biological samples.

Q2: What is the optimal pH for storing this compound solutions?

A2: The optimal pH for storing this compound solutions is between 7.5 and 8.2.[1] Storing this compound in acidic conditions can lead to hydrolysis of the triphosphate chain.

Q3: How does temperature affect this compound stability?

A3: Lower temperatures significantly increase the stability of this compound. For long-term storage, -20°C is recommended.[4][5] Repeated freeze-thaw cycles should be avoided as they can promote hydrolysis.[1][4] Storing this compound at 4°C is suitable for short-term use, while storage at room temperature can lead to noticeable degradation over time.

Q4: Can divalent cations affect this compound stability?

A4: Yes, divalent cations, particularly Mg²⁺, can influence this compound stability. This compound and other dNTPs chelate Mg²⁺ ions. This interaction is essential for the activity of DNA polymerases in applications like PCR. However, an imbalance in the Mg²⁺ to dNTP ratio can affect the reaction's fidelity and efficiency. While Mg²⁺ is crucial for many enzymatic reactions involving this compound, its presence can also influence the rate of non-enzymatic hydrolysis, although this effect is complex and depends on other buffer components.

Q5: Are there differences in the stability of sodium and lithium salts of this compound?

A5: Yes, this compound is often supplied as either a sodium or a lithium salt. Lithium salts of dNTPs have been shown to have greater resistance to repeated freeze-thaw cycles compared to sodium salts.[4] Additionally, lithium salt preparations may exhibit bacteriostatic properties, helping to prevent microbial growth and associated nuclease contamination.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent or Failed PCR/qPCR Results

Possible Cause: this compound degradation in the reaction mix.

Troubleshooting Step Recommendation Rationale
Check dNTP Stock Use a fresh aliquot of this compound or a new dNTP mix.Old or improperly stored dNTPs may have degraded.
Aliquot dNTPs Upon receipt, aliquot dNTP stock solutions into smaller, single-use volumes and store at -20°C.This minimizes the number of freeze-thaw cycles the main stock is subjected to.[1][4]
Optimize Mg²⁺ Concentration Titrate the MgCl₂ concentration in your PCR reaction.This compound chelates Mg²⁺. If this compound has degraded to dADP and dAMP, the concentration of free Mg²⁺ will increase, potentially leading to non-specific amplification.
Use High-Quality dNTPs Purchase dNTPs from a reputable supplier that guarantees high purity (≥99% by HPLC).Lower purity dNTPs may contain inhibitors or degradation products that can affect PCR efficiency.
Prepare Master Mixes Fresh Prepare PCR master mixes fresh for each experiment, especially for sensitive applications.This compound is less stable when diluted in the final reaction buffer.
Issue 2: Decreased Signal in Labeling or Sequencing Reactions

Possible Cause: Reduced concentration of active this compound due to degradation.

Troubleshooting Step Recommendation Rationale
Verify this compound Concentration If possible, quantify the this compound concentration in your stock solution using HPLC or a fluorescence-based assay.This will confirm if the stock solution has degraded over time.
Use Nuclease-Free Reagents Ensure all buffers, water, and tips are certified nuclease-free.Nuclease contamination is a common cause of dNTP degradation.
Add a Nuclease Inhibitor Consider adding a broad-spectrum nuclease inhibitor to your reaction buffer if you suspect contamination.This can protect this compound from enzymatic degradation, especially when working with crude cell or tissue lysates.
Maintain Optimal pH Ensure your reaction buffer is maintained at a pH between 7.5 and 8.5.Acidic conditions can lead to the hydrolysis of this compound.[1]

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected stability under various conditions based on available data for dNTPs.

Storage Temperature pH Formulation Observed Stability
-20°C7.5 - 8.5Concentrated Stock SolutionHighly stable for at least one year.[4]
4°C7.5 - 8.5Diluted Working SolutionStable for up to a few weeks.
Room Temperature (~25°C)7.5 - 8.5Diluted Working SolutionDegradation can be significant within 24-48 hours.
95°C (PCR Denaturation)8.0 - 9.0PCR BufferA significant fraction can be hydrolyzed over long PCR runs. The half-life of a similar nucleotide, ATP, at 95°C is approximately one hour.[2]
Acidic (pH < 7.0)AnyAnyAccelerated hydrolysis of the triphosphate chain.[1]

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol provides a general method for quantifying this compound concentration and assessing its purity.

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 6.5

  • Mobile Phase B: 100% Acetonitrile

  • This compound standard of known concentration

Methodology:

  • Sample Preparation: Dilute the this compound sample and standard in nuclease-free water to a final concentration within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 259 nm

    • Gradient:

      • 0-5 min: 100% Mobile Phase A

      • 5-15 min: Linear gradient to 20% Mobile Phase B

      • 15-20 min: Hold at 20% Mobile Phase B

      • 20-25 min: Return to 100% Mobile Phase A

      • 25-30 min: Column re-equilibration

  • Analysis: Inject the prepared this compound standard and sample. Identify the this compound peak based on the retention time of the standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard. Degradation products like dADP and dAMP will have different retention times.

Protocol 2: qPCR-Based dNTP Stability Assay

This protocol allows for the functional assessment of this compound stability by measuring its ability to support DNA polymerization.

Materials:

  • This compound sample to be tested

  • Control this compound of known high quality

  • A DNA template

  • A set of primers flanking a region of the template

  • A thermostable DNA polymerase

  • A dNTP mix lacking this compound

  • A qPCR instrument with a dsDNA-binding dye (e.g., SYBR Green)

Methodology:

  • Incubation: Incubate aliquots of the test this compound solution under the desired stress conditions (e.g., elevated temperature, different pH buffers) for various time points. Keep a control aliquot at -20°C.

  • qPCR Setup: For each time point and the control, set up a qPCR reaction containing the DNA template, primers, DNA polymerase, the dNTP mix lacking this compound, the dsDNA-binding dye, and the incubated or control this compound.

  • qPCR Run: Perform the qPCR under standard cycling conditions.

  • Analysis: Compare the Cq (quantification cycle) values obtained with the stressed this compound samples to the control this compound. An increase in the Cq value indicates a decrease in the effective concentration of this compound, signifying degradation.

Visualizations

dATP_Degradation_Pathways This compound This compound dADP dADP This compound->dADP Hydrolysis / Phosphatase dAMP dAMP dADP->dAMP Hydrolysis / Phosphatase Deoxyadenosine Deoxyadenosine dAMP->Deoxyadenosine Nucleotidase

Caption: Chemical and enzymatic degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent/Failed Experiment Check_Reagents Check Reagent Storage & Handling Start->Check_Reagents New_this compound Use Fresh this compound Aliquot Check_Reagents->New_this compound Improper storage? Optimize_Mg Optimize Mg2+ Concentration Check_Reagents->Optimize_Mg Suboptimal PCR? Nuclease_Free Use Nuclease-Free Reagents Check_Reagents->Nuclease_Free Potential contamination? Check_pH Verify Buffer pH (7.5-8.5) Check_Reagents->Check_pH Buffer issue? Success Experiment Successful New_this compound->Success Optimize_Mg->Success Nuclease_Free->Success Check_pH->Success

Caption: Troubleshooting workflow for experiments sensitive to this compound degradation.

Buffer_Component_Relationships cluster_factors Factors Influencing Stability cluster_outcomes Impact on this compound pH pH dATP_Stability This compound Stability pH->dATP_Stability Optimal at 7.5-8.2 Temperature Temperature Temperature->dATP_Stability Lower is better Nucleases Nuclease Contamination Nucleases->dATP_Stability Causes degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->dATP_Stability Reduces stability

Caption: Key factors influencing this compound stability in experimental buffers.

References

Technical Support Center: dATP Contamination in RNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals identify, troubleshoot, and resolve issues related to deoxyadenosine (B7792050) triphosphate (dATP) contamination in RNA samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it a contaminant in my RNA sample?

A1: this compound (deoxyadenosine triphosphate) is one of the four deoxynucleoside triphosphates that are the building blocks of DNA. Its presence in an RNA sample is considered a contamination because RNA is synthesized using ribonucleoside triphosphates (ATP, UTP, CTP, and GTP).

Q2: What are the primary sources of this compound contamination in RNA preparations?

A2: this compound contamination in RNA samples typically arises from several sources:

  • Co-purification with RNA: During RNA extraction from cell or tissue lysates, small molecules like dNTPs can be co-purified, although this is less common with modern purification kits that are optimized to isolate larger nucleic acid polymers.

  • Residual reactants from enzymatic reactions: If your RNA sample has been used as a template in a reaction that includes dNTPs, such as reverse transcription for cDNA synthesis, residual, unincorporated this compound can remain in the sample.

  • Carryover from plasmid preparation: If you are performing in vitro transcription (IVT), dNTPs from the bacterial culture used to grow the plasmid DNA template might be carried over, though this is generally minimal with robust plasmid purification protocols.

Q3: How can this compound contamination affect my downstream experiments?

A3: The impact of this compound contamination depends on the specific downstream application:

  • Reverse Transcription (RT) and Quantitative PCR (qPCR): Excess dNTPs can chelate magnesium ions (Mg2+), which are essential cofactors for reverse transcriptase and DNA polymerase.[1] This can lead to reduced efficiency of cDNA synthesis and subsequent PCR amplification, potentially skewing gene expression data.

  • In Vitro Transcription (IVT): While this compound is not directly incorporated into the RNA transcript by T7, T3, or SP6 RNA polymerases, its presence as a contaminant can affect the optimal concentrations of the necessary ribonucleotides in the reaction mix, potentially leading to lower yields. High purity of all components is crucial for efficient IVT.

  • In Vitro Translation: The purity of the mRNA template is critical for efficient protein synthesis in cell-free systems. While this compound is not directly involved, its presence indicates a generally impure sample which can inhibit the translational machinery.

  • RNA Sequencing (NGS): For accurate library preparation and sequencing, it is essential to start with pure RNA. Contaminating nucleotides can interfere with adapter ligation and reverse transcription steps, leading to biased or failed sequencing results.

Q4: How can I detect this compound contamination in my RNA sample?

A4: Direct quantification of free dNTPs in an RNA sample is not straightforward with standard lab equipment. Methods like HPLC or mass spectrometry are required for accurate measurement but are not routinely performed for this purpose.[2][3] A more practical approach is to be aware of the potential for contamination from upstream processes and to incorporate a purification step to remove dNTPs if they are suspected.

Q5: Is it possible to have this compound contamination even if my A260/A280 and A260/A230 ratios are good?

A5: Yes. The A260/A280 and A260/A230 ratios are indicators of protein and organic solvent/salt contamination, respectively.[4][5] Since this compound also absorbs light at 260 nm, its presence will contribute to the total A260 reading and will not negatively impact these ratios. Therefore, you can have significant this compound contamination in a sample that appears pure by spectrophotometry.

Troubleshooting Guides

Issue 1: Low yield in reverse transcription (RT-qPCR) with a previously reliable RNA sample.
Possible Cause Troubleshooting Step
This compound/dNTP Contamination If the RNA sample was the product of a previous enzymatic reaction or if contamination is suspected, perform an enzymatic cleanup to remove residual dNTPs. (See Experimental Protocol 1).
RNA Degradation Run an aliquot of your RNA sample on a denaturing agarose (B213101) gel or use a Bioanalyzer to check for RNA integrity.
Inhibitors in the RNA sample Re-purify the RNA sample using a column-based kit to remove any potential inhibitors.
Issue 2: Unexpectedly low protein expression in an in vitro translation experiment.
Possible Cause Troubleshooting Step
General RNA sample impurity, including this compound Purify the RNA template to remove small molecule contaminants. A simple and effective method is lithium chloride (LiCl) precipitation or using a spin column designed for RNA cleanup.
RNA secondary structure Denature the RNA template by heating at 65-70°C for 5 minutes, then immediately place on ice before adding to the translation mix.
Suboptimal reaction components Use a fresh in vitro translation kit and ensure all components are properly thawed and mixed.

Quantitative Data Summary

While specific quantitative thresholds for "acceptable" this compound contamination are not well-established in the literature, the general principle is to minimize or eliminate it, especially for sensitive downstream applications. The efficiency of removal methods is generally high.

Purification Method Typical Removal Efficiency of dNTPs Notes
Enzymatic Cleanup (e.g., Shrimp Alkaline Phosphatase) >95%Highly effective and specific for dephosphorylating dNTPs.[6][7]
Spin Column Chromatography Variable, depends on the kit's chemistry and cutoff.Can be effective, but check the manufacturer's specifications for small molecule removal.
Lithium Chloride (LiCl) Precipitation GoodSelectively precipitates larger RNA molecules, leaving small molecules like dNTPs in the supernatant.
Ammonium Acetate (B1210297) Precipitation GoodAmmonium acetate is particularly effective for leaving dNTPs in the supernatant.[8]

Experimental Protocols

Protocol 1: Enzymatic Removal of this compound and other dNTPs from RNA Samples

This protocol is adapted from standard enzymatic PCR cleanup procedures and is effective for removing residual dNTPs from RNA samples that may have resulted from a previous enzymatic reaction.[6][7]

Materials:

  • RNA sample suspected of this compound contamination

  • Shrimp Alkaline Phosphatase (rSAP) (e.g., NEB #M0371)

  • 10X rSAP Reaction Buffer (if not supplied with the enzyme)

  • Nuclease-free water

  • Heat block or thermocycler

Methodology:

  • In a sterile, nuclease-free microfuge tube, combine the following:

    • RNA sample: X µL (up to 8 µL)

    • 10X rSAP Buffer: 1 µL

    • Shrimp Alkaline Phosphatase (rSAP): 0.5 µL

    • Nuclease-free water: to a final volume of 10 µL

  • Mix gently by flicking the tube and briefly centrifuge to collect the contents.

  • Incubate the reaction at 37°C for 30 minutes. This allows the rSAP to dephosphorylate the dNTPs, rendering them unable to be incorporated by polymerases.

  • Inactivate the rSAP by heating the reaction at 65°C for 5 minutes.

  • The purified RNA sample is now ready for use in downstream applications. It is recommended to proceed directly to the next step or store the RNA at -80°C.

Visualizations

dATP_Contamination_Sources cluster_sources Sources of this compound Contamination cluster_process RNA Preparation Workflow cluster_downstream Downstream Applications CellLysate Cell/Tissue Lysate RNA_Extraction RNA Extraction CellLysate->RNA_Extraction Co-purification EnzymaticReaction Previous Enzymatic Rxn (e.g., Reverse Transcription) RNA_Sample RNA Sample EnzymaticReaction->RNA_Sample Residual Reactants PlasmidPrep Plasmid DNA Prep IVT In Vitro Transcription PlasmidPrep->IVT Template Source RNA_Extraction->RNA_Sample RT_qPCR RT-qPCR RNA_Sample->RT_qPCR RNA_Sample->IVT IVT_Translation In Vitro Translation RNA_Sample->IVT_Translation NGS RNA Sequencing RNA_Sample->NGS

Caption: Sources and impact of this compound contamination in RNA workflows.

Troubleshooting_Workflow Start Problem Encountered (e.g., low RT-qPCR yield) CheckRNAIntegrity Assess RNA Integrity (Gel/Bioanalyzer) Start->CheckRNAIntegrity IntegrityOK RNA Integrity OK? CheckRNAIntegrity->IntegrityOK EnzymaticCleanup Perform Enzymatic Cleanup (See Protocol 1) IntegrityOK->EnzymaticCleanup Yes Degraded RNA is Degraded IntegrityOK->Degraded No Repurify Re-purify RNA (Column Cleanup) Proceed Proceed with Downstream Application Repurify->Proceed EnzymaticCleanup->Repurify If inhibitors also suspected EnzymaticCleanup->Proceed NewExtraction Perform New RNA Extraction Degraded->NewExtraction

Caption: Troubleshooting workflow for issues related to RNA sample quality.

References

Technical Support Center: Understanding and Troubleshooting High dATP in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the inhibitory effects of high deoxyadenosine (B7792050) triphosphate (dATP) concentrations in Polymerase Chain Reaction (PCR). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of dNTPs in a standard PCR reaction?

A1: For most standard PCR applications, the recommended final concentration for each dNTP (this compound, dCTP, dGTP, dTTP) is typically 200 µM.[1][2][3] However, the optimal concentration can vary depending on the specific polymerase used, the length of the amplicon, and the nature of the template DNA. Some protocols may suggest a range of 40 µM to 400 µM for each dNTP.[4]

Q2: How do high concentrations of this compound inhibit a PCR reaction?

A2: High concentrations of this compound, or any dNTP, can inhibit PCR primarily through the chelation of magnesium ions (Mg²⁺).[1][2] Mg²⁺ is an essential cofactor for Taq DNA polymerase activity. When dNTP concentrations are excessively high, they bind to and sequester Mg²⁺ ions, making them unavailable for the polymerase. This leads to reduced enzyme activity and, consequently, lower or no PCR product yield.[1][2]

Q3: Can an imbalance in the concentration of the four dNTPs affect my PCR?

A3: Yes, an equimolar ratio of all four dNTPs is crucial for optimal PCR performance and fidelity. An imbalance, such as an excessively high concentration of this compound relative to the other dNTPs, can lead to an increased rate of misincorporation by the DNA polymerase, thereby reducing the fidelity of the DNA synthesis. In some specific applications, like random mutagenesis, unbalanced dNTP concentrations are used intentionally.

Q4: My PCR failed, and I suspect an issue with my dNTPs. What should I do?

A4: If you suspect dNTP-related issues, first ensure that your dNTP stock solution has not degraded due to multiple freeze-thaw cycles. It is recommended to aliquot dNTPs into smaller working volumes. Next, verify the final concentration of each dNTP in your reaction mix. If you have been using a high concentration, try reducing it to the standard 200 µM. You may also need to optimize the MgCl₂ concentration in conjunction with any changes in dNTP concentration.[1]

Q5: Are there any situations where a higher than standard dNTP concentration might be beneficial?

A5: Yes, for the amplification of long PCR fragments, a higher dNTP concentration may be required to provide sufficient building blocks for the synthesis of the extended DNA strand.[4][5] However, it is critical to co-optimize the Mg²⁺ concentration when increasing dNTP levels to avoid inhibition.[1]

Troubleshooting Guide: High this compound Concentration Issues

This guide provides a systematic approach to troubleshooting common PCR problems associated with high this compound or general dNTP concentrations.

Problem Possible Cause Recommended Solution
No PCR Product or Low Yield High dNTP/dATP Concentration: Excess dNTPs are chelating Mg²⁺, inhibiting polymerase activity.[1][2]- Reduce the final concentration of each dNTP to 200 µM. - Perform a MgCl₂ titration (e.g., in 0.5 mM increments from 1.5 mM to 4.0 mM) to find the optimal concentration for your adjusted dNTP concentration.[6]
Degraded dNTPs: Repeated freeze-thaw cycles have degraded the dNTPs.- Use a fresh aliquot of your dNTP stock. - Consider preparing a new dNTP stock solution.
Non-specific Bands or Smeared Gel High dNTP Concentration: Can contribute to non-specific amplification.- Lower the dNTP concentration to the recommended 200 µM. - Optimize the annealing temperature.
High Mg²⁺ Concentration: In an attempt to compensate for high dNTPs, the Mg²⁺ concentration may be too high, leading to non-specific priming.- Perform a MgCl₂ titration to find the lowest effective concentration.
High Error Rate in Sequencing Results Unbalanced dNTP Concentrations: An excess of this compound can lead to increased misincorporation rates by the polymerase.[7]- Ensure you are using an equimolar concentration of all four dNTPs. - Use a high-fidelity polymerase if accuracy is critical. - Lowering the dNTP concentration (e.g., to 50-100 µM) can sometimes increase fidelity, although it may reduce yield.[5]

Data Presentation: dNTP Concentration Recommendations

The following tables summarize the recommended concentrations for dNTPs in PCR and the potential effects of high concentrations.

Table 1: Recommended dNTP Concentrations for PCR

Application Recommended Concentration of each dNTP Notes
Standard PCR 200 µMThis is the most common starting concentration.[1][2][3]
High-Fidelity PCR 50 - 200 µMLower concentrations can increase fidelity.[5]
Long-Range PCR 300 - 500 µMHigher concentrations may be necessary for longer amplicons.[4][5]
qPCR 200 µMStandard concentration is generally effective.

Table 2: Effects of High this compound/dNTP Concentrations on PCR

Parameter Effect of High this compound/dNTP Concentration
PCR Yield Can be significantly reduced or completely inhibited.[1][4]
Specificity May decrease, leading to non-specific products.
Fidelity Can be reduced due to an imbalance in the nucleotide pool.[7]
Mg²⁺ Requirement Increased due to chelation by dNTPs.[1]

Experimental Protocols

Protocol: Optimization of dNTP Concentration for a PCR Assay

This protocol provides a general framework for determining the optimal dNTP concentration for your specific PCR target and conditions.

1. Objective: To determine the dNTP concentration that results in the highest yield of the specific PCR product with minimal non-specific amplification.

2. Materials:

  • DNA template

  • Forward and reverse primers

  • Taq DNA polymerase and corresponding reaction buffer

  • 10 mM dNTP mix (or individual 100 mM dNTP stocks)

  • 25 mM MgCl₂ solution

  • Nuclease-free water

  • Thermocycler

  • Agarose (B213101) gel electrophoresis equipment

3. Procedure:

  • Master Mix Preparation: Prepare a master mix containing all reaction components except for the dNTPs. This ensures consistency across all reactions. The master mix should include water, buffer, MgCl₂, primers, and DNA polymerase.

  • dNTP Dilution Series: Prepare a series of dNTP dilutions to test a range of final concentrations. A good starting range is from 50 µM to 800 µM for each dNTP. For example, you can set up reactions with final concentrations of 50 µM, 100 µM, 200 µM, 400 µM, and 800 µM of each dNTP.

  • Reaction Setup: Set up individual PCR tubes for each dNTP concentration to be tested. Add the appropriate volume of the corresponding dNTP dilution to each tube. Then, add the master mix to each tube. Include a negative control (no template) for each condition if necessary.

  • PCR Amplification: Perform PCR using your standard cycling conditions. If you are also optimizing MgCl₂, this should be done in a matrix format with varying concentrations of both dNTPs and MgCl₂.

  • Analysis: Analyze the PCR products by agarose gel electrophoresis. Compare the intensity of the target band and the presence of any non-specific bands across the different dNTP concentrations.

4. Expected Results: You should observe a concentration-dependent effect on your PCR. Very low dNTP concentrations may result in a faint or no product. As the concentration increases, the product yield should increase. At excessively high concentrations, you may observe a decrease in product yield and an increase in non-specific products. The optimal dNTP concentration will be the one that gives the strongest specific band with the least background.

Visualizations

Signaling Pathway of Mg²⁺ Chelation by High dNTP Concentrations

InhibitionMechanism cluster_0 PCR Reaction Components cluster_1 Inhibitory Interaction cluster_2 Outcome dNTPs High dNTPs (e.g., this compound) dNTPs->Chelation Chelates Mg Free Mg²⁺ Polymerase Taq Polymerase Mg->Polymerase Activates Mg->Chelation Template DNA Template-Primer Polymerase->Template Binds to ChelatedMg Chelated Mg²⁺ (Unavailable) InactivePolymerase Inactive Polymerase ChelatedMg->InactivePolymerase Leads to Inhibition PCR Inhibition InactivePolymerase->Inhibition Results in Chelation->ChelatedMg dNTP_Optimization_Workflow start Start: PCR Fails or is Suboptimal prep_master_mix Prepare Master Mix (w/o dNTPs) start->prep_master_mix setup_reactions Set up PCR with Varying dNTP Concentrations (e.g., 50-800 µM) prep_master_mix->setup_reactions run_pcr Run PCR using Standard Cycling Protocol setup_reactions->run_pcr analyze_gel Analyze Results on Agarose Gel run_pcr->analyze_gel evaluate Evaluate Band Intensity and Specificity analyze_gel->evaluate optimal Optimal Concentration Found: Proceed with Experiment evaluate->optimal Strong, Specific Band adjust_mg Adjust MgCl₂ Concentration and Repeat PCR evaluate->adjust_mg No Band, Low Yield, or Non-specific Bands suboptimal Suboptimal Results adjust_mg->run_pcr PCR_Component_Logic cluster_core Core PCR Components cluster_reagents Reaction Reagents Template DNA Template Successful_PCR Successful Amplification Template->Successful_PCR Primers Primers Primers->Successful_PCR Polymerase DNA Polymerase Polymerase->Successful_PCR dNTPs dNTPs Mg Mg²⁺ dNTPs->Mg Can Chelate Mg->Polymerase Cofactor for High_dNTPs High [dNTPs] Mg->High_dNTPs Depleted by Buffer Buffer Buffer->Successful_PCR Inhibition Inhibition Inhibition->Successful_PCR Prevents High_dNTPs->Inhibition Causes

References

Technical Support Center: Optimizing dATP Incorporation by DNA Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance dATP incorporation efficiency in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the efficiency of this compound incorporation by DNA polymerase?

A1: The efficiency of this compound incorporation is a multifactorial process influenced by:

  • The specific DNA polymerase used: Different polymerases exhibit varying catalytic efficiencies and fidelities.[1][2][3]

  • Reaction buffer composition: pH, ionic strength, and the presence of additives can significantly impact polymerase activity.

  • Divalent metal ion concentration: Magnesium (Mg²⁺) is a critical cofactor for most DNA polymerases, affecting both substrate binding and catalysis.[4][5][6] In some cases, Manganese (Mn²⁺) can be used to alter polymerase activity.[4][7]

  • dNTP concentrations: The relative and absolute concentrations of all four dNTPs can affect incorporation rates and fidelity. Imbalances can lead to increased error rates.[2][8][9][10]

  • Template-primer characteristics: The sequence context of the template and the design of the primer can influence polymerase processivity and incorporation efficiency.

  • Reaction temperature: Temperature affects enzyme activity, with each polymerase having an optimal temperature range.[11][12]

  • Presence of modified this compound analogs: Modifications to the this compound molecule can alter its recognition and incorporation by the polymerase.[13][14][15][16]

Q2: How does the concentration of Mg²⁺ specifically affect this compound incorporation?

A2: Mg²⁺ ions play a crucial role in the catalytic mechanism of DNA polymerases.[4][5][6] Two key Mg²⁺ ions are typically involved in the active site:

  • Metal A (Catalytic ion): This ion helps to deprotonate the 3'-hydroxyl group of the primer, preparing it for nucleophilic attack on the alpha-phosphate of the incoming this compound.[17][18][19]

  • Metal B (Nucleotide-binding ion): This ion coordinates the triphosphate group of this compound, positioning it correctly within the active site and stabilizing the leaving pyrophosphate group.[4][17][19]

The concentration of free Mg²⁺ is critical. Insufficient Mg²⁺ will lead to reduced polymerase activity, while excessive concentrations can decrease fidelity and promote non-specific primer annealing.[10] The optimal Mg²⁺ concentration often needs to be determined empirically for each specific polymerase and experimental setup.

Q3: Can imbalances in the dNTP pool affect this compound incorporation and overall reaction fidelity?

A3: Yes, unbalanced dNTP pools can significantly impact the fidelity of DNA synthesis.[2][8][9][10] If the concentration of this compound is significantly lower than the other dNTPs, the polymerase may pause or be more likely to misincorporate an incorrect nucleotide at a position where this compound is required.[2][8] Conversely, a large excess of this compound can increase the likelihood of its misincorporation opposite a non-complementary template base.[20] Maintaining a balanced ratio of all four dNTPs is generally recommended for high-fidelity DNA synthesis.

Q4: Are there specific types of DNA polymerases that are better suited for incorporating modified this compound analogs?

A4: Yes, the ability to incorporate modified nucleotides varies between polymerase families.[16] Studies have shown that Family B DNA polymerases, such as Vent(exo-), are often more efficient at incorporating a wide range of modified dNTPs compared to Family A polymerases like Taq.[16][21][22] The choice of polymerase should be guided by the specific modification on the this compound analog and the experimental application.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound incorporation.

Issue Potential Cause Recommended Action
Low or no product yield Suboptimal Mg²⁺ concentrationTitrate Mg²⁺ concentration in 0.5 mM increments.[11]
Incorrect dNTP concentrationEnsure dNTPs are at the recommended concentration (typically 200 µM each) and are not degraded.[11]
Inefficient primer annealingOptimize the annealing temperature based on the primer's melting temperature (Tm).[12]
Inhibitors in the reactionEnsure the DNA template and other reagents are free from contaminants.[23]
Inactive DNA polymeraseUse a fresh aliquot of enzyme and ensure proper storage conditions.
Non-specific products or smearing Annealing temperature is too lowIncrease the annealing temperature in 2°C increments.[12]
Excess primer concentrationReduce the primer concentration.[11]
Excess DNA polymeraseReduce the amount of enzyme used in the reaction.
High Mg²⁺ concentrationDecrease the Mg²⁺ concentration.
Weak signal for 'A' bases in Sanger sequencing Inefficient dthis compound incorporationUse an engineered polymerase designed for more uniform incorporation of ddNTPs. Consider substituting Mg²⁺ with Mn²⁺ to reduce the polymerase's discriminatory activity.[7]
Secondary structure in GC-rich templatesUse a "hot start" protocol and slower ramp rates during thermal cycling.[7] Consider adding additives like glycerol (B35011) to prevent secondary structure formation.[24]
High error rate or mutations Unbalanced dNTP poolsUse a balanced concentration of all four dNTPs.[10]
Suboptimal reaction conditionsRe-optimize Mg²⁺ concentration and pH.[25]
Damaged DNA templateUse a high-quality, purified DNA template.

Quantitative Data Summary

The following tables summarize key kinetic parameters for this compound incorporation by various DNA polymerases under different conditions.

Table 1: Kinetic Parameters for Correct this compound Incorporation

DNA Polymerasek_pol (s⁻¹)K_d,app (µM)Catalytic Efficiency (k_pol/K_d,app) (µM⁻¹s⁻¹)Experimental ConditionsReference
T7 DNA polymerase E514Cou210 ± 1515.5 ± 213.512.5 mM Mg²⁺[26]
DNA Polymerase β (WT)37.0 ± 0.2--37°C, pH 8.5, 5 mM free Mg²⁺[27]
DNA Polymerase β (WT)5.7 ± 0.1489 ± 260.012T:G mismatch, 37°C, pH 8.5, 5 mM free Mg²⁺[27]
I260Q variant Pol β48.5 ± 0.4--Correct T:A incorporation, 37°C, pH 8.5[3][27]
Human DNA Polymerase η67--18°C, pre-steady-state[3]

Table 2: Comparison of Incorporation Efficiency for this compound vs. dADP by Taq DNA Polymerase

SubstrateRelative PCR Efficiency (at 1 mM)NotesReference
This compound100% (control at 0.2 mM)Standard triphosphate substrate.[28]
dADP~60%dADP is incorporated less efficiently than this compound.[28]

Experimental Protocols

Protocol 1: Primer Extension Assay for Measuring this compound Incorporation Efficiency

This protocol allows for the qualitative or quantitative assessment of this compound incorporation opposite a specific template base.

1. Reagent Preparation:

  • Primer/Template DNA: Design a primer that anneals to a template strand containing the target base for this compound incorporation. The primer should be 5'-end labeled with [γ-³²P]ATP for visualization.

  • Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • dNTP Mix: Prepare a solution containing dCTP, dGTP, and dTTP at the desired concentration. This compound will be added separately.

  • Stop Solution: 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol.

2. Reaction Setup:

  • Anneal the radiolabeled primer to the template DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • In a microcentrifuge tube, prepare the reaction mixture on ice:

    • 1 µL 10X Reaction Buffer

    • 1 µL Annealed Primer/Template (100 nM final concentration)

    • 1 µL dNTP mix (without this compound)

    • x µL this compound (to achieve desired final concentration)

    • 1 µL DNA Polymerase (e.g., Klenow fragment)

    • Nuclease-free water to a final volume of 10 µL.

3. Reaction and Analysis:

  • Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment) for a defined time course (e.g., 1, 2, 5, 10 minutes).

  • Stop the reaction by adding 10 µL of Stop Solution.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the products on a denaturing polyacrylamide gel.

  • Visualize the results by autoradiography. The intensity of the band corresponding to the extended primer indicates the efficiency of this compound incorporation.

Visualizations

Experimental Workflow for Primer Extension Assay

PrimerExtensionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Label Primer with ³²P p2 Anneal Primer to Template p1->p2 p3 Prepare Reaction Mix p2->p3 r1 Initiate Reaction with Polymerase p3->r1 r2 Incubate at Optimal Temperature r1->r2 r3 Stop Reaction with Formamide/EDTA r2->r3 a1 Denaturing PAGE r3->a1 a2 Autoradiography a1->a2 a3 Quantify Band Intensity a2->a3

Caption: Workflow for assessing this compound incorporation efficiency via a primer extension assay.

Logical Flow for Troubleshooting Low Product Yield

TroubleshootingFlow start Low/No Product Yield check_mg Check Mg²⁺ Concentration start->check_mg check_dntp Check dNTPs check_mg->check_dntp Optimal action_titrate_mg Titrate Mg²⁺ check_mg->action_titrate_mg Suboptimal check_anneal Check Annealing Temperature check_dntp->check_anneal OK action_new_dntp Use Fresh dNTPs check_dntp->action_new_dntp Degraded check_enzyme Check Polymerase Activity check_anneal->check_enzyme Correct action_optimize_anneal Optimize Annealing Temp. check_anneal->action_optimize_anneal Incorrect check_template Check Template Quality check_enzyme->check_template Active action_new_enzyme Use Fresh Enzyme check_enzyme->action_new_enzyme Inactive action_purify_template Purify Template check_template->action_purify_template Contaminated end_node Re-run Experiment action_titrate_mg->end_node action_new_dntp->end_node action_optimize_anneal->end_node action_new_enzyme->end_node action_purify_template->end_node

Caption: A step-by-step guide for troubleshooting low product yield in PCR.

References

Technical Support Center: Managing dATP Instability During Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of reagents is paramount for reproducible and reliable experimental outcomes. Deoxyadenosine (B7792050) triphosphate (dATP) is a fundamental building block for DNA synthesis, but its stability during long-term storage can be a critical concern. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during long-term storage?

A1: The primary cause of this compound degradation is non-enzymatic hydrolysis of the phosphoanhydride bonds. This chemical process results in the sequential loss of phosphate (B84403) groups, converting this compound into deoxyadenosine diphosphate (B83284) (dADP) and subsequently into deoxyadenosine monophosphate (dAMP). This degradation is accelerated by acidic pH and elevated temperatures. In addition to chemical hydrolysis, contamination with nucleases (DNases) can also lead to enzymatic degradation of this compound.

Q2: What are the optimal storage conditions for long-term this compound stability?

A2: For long-term storage, this compound solutions should be stored at -20°C or, for even greater stability, at -80°C.[1][2][3] It is crucial to store this compound in a buffered solution with a pH between 7.5 and 8.2 to prevent acid-catalyzed hydrolysis.[1][4] Aliquoting the this compound solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise its integrity.[2][3]

Q3: How do multiple freeze-thaw cycles affect this compound stability?

A3: Repeated freeze-thaw cycles can negatively impact this compound stability.[1][2] Although some studies on genomic DNA have shown minimal degradation after a limited number of cycles, for a sensitive reagent like this compound, it is best practice to minimize these cycles.[5][6][7][8] Each cycle can introduce physical stress and potentially alter the local pH of the solution as it freezes and thaws, which can accelerate hydrolysis. Aliquoting is the most effective strategy to mitigate this issue.

Q4: Can I store this compound at 4°C?

A4: Storage at 4°C is only recommended for short-term use, typically for no longer than a few days. While more stable than at room temperature, this compound will still undergo hydrolysis at a faster rate at 4°C compared to frozen conditions. For any storage period beyond a week, freezing at -20°C is strongly advised.

Q5: Is there a difference in stability between sodium and lithium salts of this compound?

A5: Yes, lithium salts of dNTPs, including this compound, have been reported to offer greater resistance to repeated freeze-thaw cycles compared to their sodium salt counterparts.[1][2] Lithium salts are also more soluble, which can be advantageous in preventing precipitation during freezing.[1]

Q6: My PCR/sequencing reaction failed. Could degraded this compound be the cause?

A6: Yes, degraded this compound is a common cause of failed enzymatic reactions that require DNA synthesis. The presence of dADP and dAMP can inhibit DNA polymerase activity. If you suspect this compound degradation, it is recommended to use a fresh, properly stored aliquot and repeat the experiment. A functional test, such as a simple PCR with reliable primers and template, can help confirm the activity of your this compound stock.

Troubleshooting Guides

Issue 1: Gradual decrease in PCR product yield over time.
Possible Cause Troubleshooting Steps
This compound Degradation 1. Verify Storage Conditions: Ensure this compound is stored at -20°C or -80°C and in a buffer with a pH of 7.5-8.2. 2. Use a Fresh Aliquot: Discard the current working stock and thaw a new, previously unopened aliquot of this compound. 3. Perform a Quality Control PCR: Set up a control PCR with a known good template and primers to test the functionality of the new this compound aliquot. 4. Consider a New Lot: If the issue persists with a new aliquot, consider obtaining a new lot of this compound from the supplier.
Nuclease Contamination 1. Use Nuclease-Free Reagents: Ensure all water, buffers, and other reagents used to prepare the this compound solution are certified nuclease-free. 2. Maintain Aseptic Technique: Use filter pipette tips and work in a clean environment to prevent contamination.
Issue 2: Complete failure of enzymatic reactions (e.g., PCR, sequencing).
Possible Cause Troubleshooting Steps
Severe this compound Degradation 1. Check Storage History: Review the storage history of the this compound stock. Has it been subjected to multiple freeze-thaw cycles, or stored at improper temperatures? 2. HPLC Analysis (if available): If your facility has the capability, perform an HPLC analysis to assess the purity of the this compound stock and quantify the levels of dADP and dAMP. 3. Replace this compound Stock: Discard the suspect this compound stock and obtain a new, certified-quality supply.
Incorrect this compound Concentration 1. Verify Dilutions: Double-check all calculations and dilutions made when preparing working solutions from a concentrated stock. 2. Spectrophotometric Quantification: Measure the absorbance of the this compound solution at 259 nm to confirm its concentration.

Data Presentation

While specific quantitative data for this compound degradation under various long-term storage conditions is not extensively published in a comparative format, the following tables provide a qualitative and estimated summary based on general knowledge of nucleotide stability.

Table 1: Estimated Shelf Life of this compound under Different Storage Conditions

Storage TemperaturepH of SolutionEstimated Shelf Life (≥95% Purity)
Room Temperature (~25°C)7.5 - 8.2< 1 week
4°C7.5 - 8.21 - 2 weeks
-20°C7.5 - 8.2> 2 years[1]
-80°C7.5 - 8.2Several years
Room Temperature (~25°C)< 7.0< 24 hours

Table 2: Impact of Freeze-Thaw Cycles on this compound Integrity (Qualitative)

Number of Freeze-Thaw CyclesExpected Impact on this compound PurityRecommendation
1 - 5MinimalAcceptable for most applications.
5 - 10Minor degradation may occur.Use with caution for highly sensitive assays.
> 10Significant degradation is likely.Not recommended. Discard and use a fresh aliquot.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for assessing the purity of a this compound solution and quantifying the relative amounts of this compound, dADP, and dAMP.

Materials:

  • This compound sample to be analyzed

  • This compound, dADP, and dAMP analytical standards

  • HPLC system with a UV detector (set to 259 nm)

  • Anion-exchange or reverse-phase C18 HPLC column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: 0.1 M TEAA, pH 7.0, with 25% Acetonitrile

  • Nuclease-free water

Methodology:

  • Standard Preparation: Prepare a series of standards of known concentrations for this compound, dADP, and dAMP in nuclease-free water.

  • Sample Preparation: Dilute the this compound sample to be tested to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the standard or sample.

    • Elute with a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes).

    • Monitor the absorbance at 259 nm.

  • Data Analysis:

    • Identify the peaks for this compound, dADP, and dAMP based on the retention times of the standards.

    • Integrate the peak areas for each component.

    • Calculate the percentage purity of this compound as: (Area_this compound / (Area_this compound + Area_dADP + Area_dAMP)) * 100.

Protocol 2: Accelerated Stability Study of this compound

This protocol is designed to predict the long-term stability of a this compound formulation by subjecting it to elevated temperatures for a shorter duration.

Materials:

  • This compound solution to be tested

  • Temperature-controlled incubators or ovens

  • HPLC system for purity analysis (as described in Protocol 1)

  • Nuclease-free microcentrifuge tubes

Methodology:

  • Sample Preparation: Aliquot the this compound solution into multiple tubes.

  • Storage Conditions:

    • Control Group: Store a set of aliquots at the recommended long-term storage temperature (e.g., -20°C).

    • Accelerated Groups: Store sets of aliquots at elevated temperatures (e.g., 25°C, 37°C, and 50°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove one aliquot from each storage condition.

  • Analysis:

    • Immediately analyze the purity of each aliquot using the HPLC method described in Protocol 1.

    • Record the percentage of this compound remaining at each time point for each temperature.

  • Data Analysis (Arrhenius Equation):

    • For each temperature, plot the natural logarithm of the this compound concentration versus time to determine the degradation rate constant (k).

    • Plot the natural logarithm of the degradation rate constants (ln(k)) against the reciprocal of the absolute temperature (1/T).

    • Use the Arrhenius equation (ln(k) = ln(A) - Ea / (R * T)) to extrapolate the degradation rate at the intended long-term storage temperature. This allows for an estimation of the shelf life.

Visualizations

dATP_Degradation_Pathway This compound This compound (Deoxyadenosine Triphosphate) dADP dADP (Deoxyadenosine Diphosphate) This compound->dADP Hydrolysis Pi1 Pi (Inorganic Phosphate) dAMP dAMP (Deoxyadenosine Monophosphate) dADP->dAMP Hydrolysis Pi2 Pi (Inorganic Phosphate) Troubleshooting_Workflow start Experiment Failure (e.g., no PCR product) check_reagents Check all other reagents (polymerase, primers, template) start->check_reagents other_reagents_ok Other reagents are OK? check_reagents->other_reagents_ok troubleshoot_others Troubleshoot other components other_reagents_ok->troubleshoot_others No suspect_this compound Suspect this compound degradation other_reagents_ok->suspect_this compound Yes check_storage Verify this compound storage conditions (-20°C, pH 7.5-8.2) suspect_this compound->check_storage storage_ok Storage conditions correct? check_storage->storage_ok correct_storage Correct storage and re-run storage_ok->correct_storage No use_new_aliquot Use a fresh this compound aliquot storage_ok->use_new_aliquot Yes rerun_experiment Re-run experiment correct_storage->rerun_experiment use_new_aliquot->rerun_experiment success Experiment Successful rerun_experiment->success failure Experiment Still Fails rerun_experiment->failure hplc_analysis Consider HPLC analysis of this compound stock failure->hplc_analysis new_lot Obtain a new lot of this compound hplc_analysis->new_lot Storage_Decision_Tree start This compound Storage Requirement duration Storage Duration? start->duration short_term < 1 week duration->short_term Short-term long_term > 1 week duration->long_term Long-term store_4c Store at 4°C in a buffered solution (pH 7.5-8.2) short_term->store_4c aliquot Aliquot into single-use volumes? long_term->aliquot yes_aliquot Yes aliquot->yes_aliquot no_aliquot No (Not Recommended) aliquot->no_aliquot store_minus_20 Store aliquots at -20°C or -80°C in a buffered solution (pH 7.5-8.2) yes_aliquot->store_minus_20 store_bulk Store bulk at -20°C or -80°C. Minimize freeze-thaw cycles. no_aliquot->store_bulk

References

impact of magnesium concentration on dATP availability in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the critical impact of magnesium concentration on dATP and other dNTP availability in Polymerase Chain Reaction (PCR).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of magnesium (Mg²⁺) in a PCR reaction?

Magnesium ions (Mg²⁺) are an essential cofactor for thermostable DNA polymerases like Taq polymerase.[1][2][3] Their primary functions are:

  • Enzyme Activity: Mg²⁺ is indispensable for the catalytic activity of the DNA polymerase. Without adequate free magnesium, the enzyme is inactive.[2][3][4]

  • dNTP Binding: Mg²⁺ ions form a soluble complex with deoxynucleotide triphosphates (dNTPs), including this compound. This Mg-dNTP complex is the actual substrate that the polymerase recognizes and incorporates into the growing DNA strand.[5][6]

  • Primer Annealing: Magnesium ions stabilize the duplex formed between the primers and the DNA template by binding to the negatively charged phosphate (B84403) backbone of the DNA.[7] This increases the melting temperature (Tm) of the primers.[8]

  • Template Stability: By neutralizing the negative charges on the DNA backbone, Mg²⁺ stabilizes the double-stranded DNA, which can influence the denaturation step.[1][7]

Q2: How does the concentration of magnesium directly impact this compound (and other dNTP) availability?

Magnesium ions form a complex with dNTPs.[5][6] The Taq polymerase specifically utilizes this Mg²⁺/dNTP complex as its substrate.[9] Therefore, the concentration of free Mg²⁺ is directly related to the concentration of dNTPs. Since dNTPs chelate Mg²⁺ ions, a higher concentration of dNTPs in the reaction will sequester more magnesium, reducing the amount of free Mg²⁺ available for the polymerase.[10] Consequently, any significant change in dNTP concentration necessitates an adjustment in the MgCl₂ concentration to maintain optimal polymerase activity.[11]

Q3: What is the optimal concentration of MgCl₂ for a standard PCR?

For most standard PCR applications using Taq DNA polymerase, the optimal final concentration of MgCl₂ is in the range of 1.5 mM to 2.0 mM.[10] However, the ideal range can be broader, typically between 1.0 mM and 5.0 mM, depending on the specific template, primers, and buffer components.[5][12] It is often necessary to optimize the magnesium concentration for each new combination of primers and template.[10]

Troubleshooting Guide

Issue 1: Weak amplification or no PCR product.

  • Possible Cause: The concentration of free Mg²⁺ is too low. This can happen if the overall MgCl₂ concentration is insufficient or if components in the reaction mix, such as the DNA template, dNTPs, or chelating agents like EDTA, are binding to the available magnesium.[2][3][10] With insufficient free magnesium, the polymerase activity is severely reduced, and primers may fail to anneal effectively to the template.[5][12][13][14]

  • Solution: Increase the MgCl₂ concentration incrementally. It is recommended to test a range of concentrations, for example, from 1.5 mM to 4.0 mM in 0.5 mM increments, to find the optimal level for your specific reaction.[2][10]

Issue 2: Appearance of non-specific bands, smearing, or primer-dimers on the gel.

  • Possible Cause: The concentration of Mg²⁺ is too high.[10] Excess magnesium reduces the stringency of primer annealing, leading to non-specific binding of primers to the template DNA.[5][13][15] This increased enzyme activity at non-target sites results in the amplification of undesired DNA fragments.[11] A high Mg²⁺ concentration can also promote the formation of primer-dimers.[5][12][13] Furthermore, excessive magnesium can decrease the fidelity of the DNA polymerase, leading to a higher rate of misincorporation.[2]

  • Solution: Decrease the MgCl₂ concentration in your reaction. If you are observing non-specific products, try reducing the MgCl₂ concentration in decrements of 0.2 mM to 0.5 mM.

Quantitative Data Summary

The concentration of MgCl₂ is a critical parameter that must be optimized for successful PCR. The tables below summarize the expected outcomes at different concentrations and the interplay between MgCl₂ and dNTPs.

Table 1: Effect of MgCl₂ Concentration on PCR Performance

MgCl₂ ConcentrationPolymerase ActivityPrimer AnnealingSpecificityExpected Outcome
Too Low (<1.5 mM) Inactive or very low[2]Unstable, inefficient[5][13]High (but with no product)Weak or no amplification[10][12][13]
Optimal (1.5 - 2.0 mM) High and efficient[10]Stable and specificHighStrong, specific product yield
Too High (>2.5 mM) Can be overly active[4]Less stringent, non-specific[5][13]Low[11]Non-specific bands, primer-dimers, smearing[10]

Table 2: Relationship Between dNTP and MgCl₂ Concentrations

dNTP ConcentrationRequired Free Mg²⁺Recommended Action
Standard (200 µM each) ~1.5 - 2.0 mMStart with standard MgCl₂ concentration.
High (>200 µM each) IncreasedIncrease MgCl₂ concentration to compensate for chelation.[1][16]
Low (<200 µM each) DecreasedMay require a lower MgCl₂ concentration for optimal results.

Experimental Protocols

Methodology for Optimizing Magnesium Concentration in PCR

This protocol outlines a systematic approach to determine the optimal MgCl₂ concentration for a specific PCR assay.

  • Prepare a Master Mix: Prepare a PCR master mix containing all components except for MgCl₂. This should include water, PCR buffer (ensure it is Mg²⁺-free), dNTPs, primers, and the DNA template.

  • Set Up Reaction Tubes: Aliquot the master mix into a series of PCR tubes.

  • Create a Magnesium Gradient: Add different amounts of a stock MgCl₂ solution (e.g., 25 mM) to each tube to create a final concentration gradient. A typical optimization range would be 1.0 mM, 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM, and 3.5 mM. Remember to adjust the volume of water in each tube to ensure the final reaction volume is consistent.

  • Add DNA Polymerase: Add the thermostable DNA polymerase to each reaction tube.

  • Perform PCR: Run the PCR using your established cycling parameters.

  • Analyze Results: Visualize the PCR products by running the entire reaction volume on an agarose (B213101) gel.

  • Determine Optimal Concentration: The optimal MgCl₂ concentration is the one that produces the highest yield of the specific target band with the minimal amount of non-specific products or primer-dimers.

Visualizations

PCR_Magnesium_Role cluster_reactants Reactants cluster_process Process cluster_product Product dNTP This compound Mg_dNTP Mg²⁺-dATP (Active Substrate) dNTP->Mg_dNTP Forms complex with Mg Mg²⁺ Mg->Mg_dNTP ActivePolymerase Active Polymerase Mg->ActivePolymerase Cofactor for Polymerase Taq Polymerase Polymerase->ActivePolymerase PrimerTemplate Primer-Template Complex AmplifiedDNA Amplified DNA PrimerTemplate->AmplifiedDNA Mg_dNTP->AmplifiedDNA Incorporated by ActivePolymerase->AmplifiedDNA

Caption: Role of Mg²⁺ in PCR dNTP incorporation.

PCR_Troubleshooting_Workflow Start PCR Result Analysis NoProduct No/Low Yield Start->NoProduct Weak/Absent Product NonSpecific Non-Specific Bands or Primer-Dimers Start->NonSpecific Extra Bands Optimal Strong, Specific Band Start->Optimal Clean Product IncreaseMg Increase MgCl₂ (0.5 mM increments) NoProduct->IncreaseMg Hypothesis: Insufficient free Mg²⁺ DecreaseMg Decrease MgCl₂ (0.5 mM decrements) NonSpecific->DecreaseMg Hypothesis: Excessive free Mg²⁺ End Optimal [Mg²⁺] Found Optimal->End IncreaseMg->Start Re-run PCR DecreaseMg->Start Re-run PCR

Caption: Workflow for troubleshooting Mg²⁺ concentration.

References

troubleshooting failed experiments involving dATP incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dATP incorporation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during enzymatic assays involving deoxyadenosine (B7792050) triphosphate (this compound).

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound in my experiment inefficient?

A1: Inefficient this compound incorporation can stem from several factors. The specific DNA polymerase being used is critical, as different polymerases exhibit varying efficiencies and fidelities.[1] High-fidelity polymerases with proofreading activity may be more stringent in incorporating nucleotides, including this compound, especially if there are any issues with the template or primer.[1] Additionally, suboptimal reaction conditions, such as incorrect magnesium ion concentration or imbalanced dNTP levels, can significantly hinder polymerase activity.[2][3] The quality of the this compound stock itself is also a crucial factor; degradation due to multiple freeze-thaw cycles can reduce its effective concentration.

Q2: Could the DNA polymerase be extending the DNA strand after incorporating a this compound analog?

A2: Not always. While some this compound analogs are readily incorporated, they can act as chain terminators, preventing further extension of the DNA strand. This can be due to modifications on the sugar or triphosphate moiety that interfere with the polymerase's ability to form a phosphodiester bond with the subsequent nucleotide. The choice of polymerase is also a factor, as some are more permissive in extending from an incorporated analog than others.

Q3: How does using a this compound analog affect the fidelity of the DNA polymerase?

A3: The use of this compound analogs can have a significant impact on the fidelity of DNA synthesis. The structure of the analog, including any modifications to the base, can alter the geometry of the base pair within the polymerase's active site. This can lead to an increased rate of misincorporation of the analog opposite non-cognate template bases. The extent of this effect is highly dependent on both the specific analog and the DNA polymerase used.

Q4: What is the optimal concentration of this compound to use in my reaction?

A4: The optimal this compound concentration typically ranges from 40 µM to 200 µM of each dNTP.[3][4] However, this can vary depending on the specific application and DNA polymerase. For standard PCR, a concentration of 200 µM for each dNTP is common.[5] In some cases, particularly for long PCR, concentrations up to 400 µM may be beneficial.[4] Conversely, lower dNTP concentrations can sometimes increase fidelity, although this may come at the cost of reduced yield.[5] It's also important to maintain a balanced concentration of all four dNTPs, as imbalances can lead to increased misincorporation rates.

Q5: My experiment has failed completely, with no product detected. What are the likely causes?

A5: Complete failure of this compound incorporation, resulting in no product, can be due to several critical issues. A primary suspect is often the quality of the reagents, particularly the this compound and the DNA polymerase. Ensure that the this compound has not been degraded and that the polymerase is active. Incorrect primer design is another common reason for complete reaction failure.[6] Additionally, the absence of essential cofactors like magnesium ions, or the presence of inhibitors in the reaction mix, can completely halt the polymerase's activity. Finally, double-check all component concentrations and the cycling parameters of your experiment.

Troubleshooting Guides

Issue 1: Low or No this compound Incorporation Product

If you are observing a low yield of your desired product or no product at all, consider the following troubleshooting steps.

Troubleshooting Workflow for Low/No Product

G start Low or No Product reagent_check Check Reagents (this compound, Polymerase, Buffer) start->reagent_check primer_design Review Primer Design reagent_check->primer_design Reagents OK solution_reagent Use fresh this compound stock and new polymerase aliquot. reagent_check->solution_reagent Degraded/Inactive reaction_conditions Optimize Reaction Conditions primer_design->reaction_conditions Primers OK solution_primer Redesign primers with optimal Tm and GC content. primer_design->solution_primer Suboptimal Design template_quality Assess Template DNA Quality reaction_conditions->template_quality Conditions Optimized solution_conditions Titrate MgCl2 and this compound concentrations. Optimize annealing temperature. reaction_conditions->solution_conditions Not Optimized end_success Problem Resolved template_quality->end_success Template OK solution_template Repurify template DNA. Check for inhibitors. template_quality->solution_template Poor Quality

Caption: Troubleshooting workflow for low or no product in this compound incorporation experiments.

Data Presentation: Optimizing Reaction Components

The concentrations of this compound and MgCl₂ are critical for successful this compound incorporation. The following tables provide a starting point for optimizing these components.

Table 1: Effect of this compound Concentration on PCR Product Yield

This compound Concentration (µM)Relative PCR Product Yield (%)Notes
1.823.8Peak labeling intensity, but significantly reduced yield.[2]
7.045.2Good labeling with moderate yield.[2]
70100High yield, but potentially lower specific activity of labeled product.[2]
200~100Standard concentration for optimal yield in many PCR applications.[5]
400>100May increase yield for long fragments, but can reduce fidelity.[4]

Table 2: Effect of Mg²⁺ Concentration on Polymerase Activity

MgCl₂ Concentration (mM)Expected OutcomeRecommendations
<1.0Low or no productIncrease MgCl₂ concentration.
1.5 - 2.5Optimal for many polymerasesStandard starting range for most experiments.
>3.0Increased nonspecific products, reduced fidelityDecrease MgCl₂ concentration, especially if seeing off-target amplification.[3]
Issue 2: Non-Specific Products or Incorrect Incorporation

The presence of unexpected bands on a gel or sequencing errors at the point of this compound incorporation points to issues with reaction specificity or polymerase fidelity.

Troubleshooting Workflow for Non-Specific Products

G start Non-Specific Products annealing_temp Optimize Annealing Temperature start->annealing_temp mg_conc Adjust MgCl2 Concentration annealing_temp->mg_conc Optimized solution_annealing Increase annealing temperature in 2°C increments. annealing_temp->solution_annealing Too Low primer_conc Optimize Primer Concentration mg_conc->primer_conc Optimized solution_mg Decrease MgCl2 concentration in 0.5 mM increments. mg_conc->solution_mg Too High dntp_balance Check dNTP Balance primer_conc->dntp_balance Optimized solution_primer Reduce primer concentration. primer_conc->solution_primer Too High end_success Problem Resolved dntp_balance->end_success Balanced solution_dntp Ensure equimolar concentrations of all four dNTPs. dntp_balance->solution_dntp Imbalanced

Caption: Troubleshooting workflow for non-specific products in this compound incorporation experiments.

Experimental Protocols

Detailed Protocol for a Primer Extension Assay

This protocol is designed to map the 5' end of an RNA transcript by extending a labeled primer with a reverse transcriptase, incorporating this compound and other dNTPs in the process.[7][8][9]

Experimental Workflow for Primer Extension

G start Start label_primer 5' End-Label Primer with [γ-32P]ATP start->label_primer anneal Anneal Labeled Primer to Target RNA label_primer->anneal extend Extend Primer with Reverse Transcriptase and dNTPs (including this compound) anneal->extend analyze Analyze Products on Denaturing Gel extend->analyze end End analyze->end

Caption: Workflow for a primer extension assay.

Methodology:

  • Primer Labeling:

    • In a microfuge tube, combine 2.5 pmol of the oligonucleotide primer, 5 µL of 10x T4 Polynucleotide Kinase (PNK) buffer, 5 µL of [γ-³²P]ATP (10 pmol), and nuclease-free water to a final volume of 49 µL.

    • Add 1 µL (10 units) of T4 PNK.

    • Incubate at 37°C for 45 minutes.

    • Inactivate the enzyme by heating to 65°C for 20 minutes.

    • Remove unincorporated [γ-³²P]ATP using a suitable spin column.

  • Annealing:

    • In a new tube, mix the ³²P-labeled primer with 10-20 µg of total RNA in an annealing buffer (e.g., 10 mM Tris-HCl, 250 mM KCl, pH 8.3).

    • Heat the mixture to 68°C for 10 minutes.

    • Allow the mixture to cool slowly to an empirically determined annealing temperature (e.g., 45°C) and incubate for 90 minutes.

  • Primer Extension:

    • Prepare a reverse transcription master mix containing RT buffer, 0.5 mM of each dNTP (this compound, dGTP, dCTP, dTTP), and an appropriate amount of reverse transcriptase (e.g., M-MLV).

    • Add the master mix to the annealed primer-RNA mixture.

    • Incubate at 42°C for 1.5 hours to allow for primer extension.[10]

    • Stop the reaction by adding EDTA to a final concentration of 20 mM.

  • Analysis:

    • Add an equal volume of 2x formamide (B127407) loading dye to the reaction.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load the samples onto a denaturing polyacrylamide sequencing gel.

    • Run the gel until the desired resolution is achieved.

    • Visualize the radiolabeled products by autoradiography. The size of the extended product corresponds to the distance from the primer to the 5' end of the RNA.

Detailed Protocol for Site-Directed Mutagenesis

This protocol describes a method for introducing a specific mutation into a plasmid using PCR with mutagenic primers, where this compound is incorporated as part of the amplification process.[11][12][13]

Methodology:

  • Primer Design:

    • Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.[11]

    • The 5' and 3' ends of the primers should consist of 10-15 bases of correct sequence on either side of the mutation.

  • PCR Amplification:

    • Set up the PCR reaction in a thin-walled PCR tube on ice:

      • 5 µL of 10x reaction buffer

      • 1 µL of dNTP mix (10 mM each of this compound, dGTP, dCTP, dTTP)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 5-50 ng of dsDNA plasmid template

      • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)

      • Add nuclease-free water to a final volume of 50 µL.

    • Perform thermal cycling:

      • Initial denaturation: 95°C for 2 minutes.

      • 16-18 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme (10-20 units) directly to the amplification reaction.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[12][13]

  • Transformation:

    • Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA.

    • Plate the transformed cells on an appropriate selective agar (B569324) plate.

    • Incubate overnight at 37°C.

  • Analysis:

    • Pick individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the desired mutation by DNA sequencing.

References

Validation & Comparative

A Comparative Guide to dATP vs. ATP Substrate Efficiency in Helicases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Helicases are essential motor proteins that harness the energy of nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded nucleic acids.[1] This activity is fundamental to virtually all aspects of DNA and RNA metabolism, including replication, repair, and recombination.[1][2] While adenosine (B11128) triphosphate (ATP) is considered the canonical energy source for these enzymes, their ability to utilize other NTPs, such as deoxyadenosine (B7792050) triphosphate (dATP), varies significantly. This guide provides an objective comparison of this compound and ATP as substrates for helicases, supported by quantitative data and detailed experimental protocols, to inform assay design and drug discovery efforts.

Biochemical Comparison: Hydrolysis and Unwinding Efficiency

The efficiency with which a helicase uses ATP versus this compound is not uniform across all enzymes; it is highly specific and reveals important mechanistic details. While many helicases exhibit a preference for ATP, others can utilize this compound with varying degrees of efficacy.

Case Study 1: Bacteriophage T7 gp4 Helicase

The bacteriophage T7 gp4 helicase provides a compelling example of differential nucleotide utilization. Historically, it was known to function with deoxythymidine triphosphate (dTTP).[3][4] However, single-molecule studies have revealed that T7 helicase can, in fact, unwind dsDNA using ATP, and at a faster rate than with dTTP.[5]

A critical trade-off accompanies this increased speed: unwinding powered by ATP is interrupted by frequent "slippage" events, where the helicase loses its grip and slides backward on the DNA.[5] This dramatically reduces overall processivity. This behavior is not observed with dTTP. The likely cause for this slippage is a weaker binding affinity of the helicase for single-stranded DNA when ATP is present compared to when dTTP is bound.[5]

NucleotideVmax (bp/s)KM (µM)Mechanistic Outcome
ATP ~475~550Fast unwinding rate, but low processivity due to frequent slippage.[5]
dTTP ~175~150Slower unwinding rate, but highly processive with minimal slippage.[5]

Case Study 2: Adeno-Associated Virus (AAV) Rep68 Helicase

The Rep68 helicase from AAV demonstrates a broader but still hierarchical preference for different NTPs. Experimental data shows that while it can use several nucleotides to power its helicase activity, ATP and GTP are the most efficient cofactors.[6][7] this compound can be used, but its efficiency is equivalent to CTP and lower than that of ATP.[6][7]

NucleotideRelative Efficiency for Helicase Activity
ATP Highest
GTP Highest
CTP Intermediate
This compound Intermediate[6][7]
UTP Lower
dGTP Lower

Case Study 3: E. coli RecBCD and RecBC Helicases

The RecBCD and RecBC helicase complexes from E. coli are workhorses of DNA repair and are prime examples of enzymes with a strong dependence on ATP.[8][9] Kinetic studies have thoroughly characterized the ATP hydrolysis (ATPase) activity that fuels their potent unwinding and nuclease functions.[10][11] For the RecBC enzyme, the steady-state kinetic parameters for ATP hydrolysis are a kcat of 1600 min-1 and a Km of 8.1 µM, indicating a high affinity and turnover rate for ATP.[10] The literature on these enzymes predominantly focuses on ATP, implying a strong preference and specialization for this nucleotide over this compound and other alternatives.

Visualizing the Comparison

The following diagrams illustrate the conceptual differences in substrate utilization and a typical workflow for their experimental comparison.

G Conceptual Model of Substrate Efficiency cluster_helicase Helicase Engine ATP ATP HELICASE Helicase ATP->HELICASE High Affinity (Typical) This compound This compound This compound->HELICASE Lower Affinity (Variable) DNA_UNWOUND_FAST Processive, Efficient DNA Unwinding HELICASE->DNA_UNWOUND_FAST Canonical Substrate DNA_UNWOUND_SLOW Inefficient or Altered DNA Unwinding (e.g., Slippage) HELICASE->DNA_UNWOUND_SLOW Alternative Substrate

Caption: Conceptual model of helicase substrate preference.

G Workflow for Comparing NTP Substrate Efficiency cluster_prep 1. Preparation cluster_assay 2. Parallel Assays cluster_analysis 3. Data Analysis P1 Purify Helicase Enzyme P2 Prepare/Label DNA Substrate A1 ATPase Assay (ATP Titration) P2->A1 A2 dATPase Assay (this compound Titration) P2->A2 U1 Unwinding Assay (ATP) P2->U1 U2 Unwinding Assay (this compound) P2->U2 D1 Calculate Km, kcat for Hydrolysis A1->D1 A2->D1 D2 Determine Unwinding Rate & Processivity U1->D2 U2->D2 D3 Comparative Analysis D1->D3 D2->D3

Caption: Experimental workflow for comparing NTP substrates.

Experimental Protocols

Accurate comparison of ATP and this compound efficiency requires robust biochemical assays. Below are generalized protocols for two key experiments.

This assay measures the rate of ATP or this compound hydrolysis by quantifying the release of inorganic phosphate (B84403) (Pi).

  • Reaction Components:

    • Purified Helicase: Titrated to determine a concentration that yields a linear reaction rate.

    • DNA Substrate: A single-stranded DNA (ssDNA) oligonucleotide (e.g., poly(dT)) is often used as it is a potent stimulator of ATPase activity for many helicases.[12]

    • NTPs: Stock solutions of high-purity ATP and this compound. A range of concentrations is used to determine Michaelis-Menten kinetics.

    • Reaction Buffer: Typically contains 20-50 mM Tris-HCl (pH 7.5), MgCl₂ (1-5 mM), DTT (1-2 mM), and 0.01% Tween 20 or Triton X-100.[13][14]

    • Detection Reagent: A malachite green-based or other phosphate-sensing reagent (e.g., MDCC-PBP biosensor) is used for colorimetric or fluorescent detection of Pi.[12][15]

  • Methodology:

    • Prepare a master mix containing the reaction buffer, DNA substrate, and detection reagent (if continuous).

    • Aliquot the master mix into a 96- or 384-well plate.

    • Add varying concentrations of either ATP or this compound to the wells.

    • Initiate the reactions by adding the purified helicase enzyme.

    • Incubate at the enzyme's optimal temperature (e.g., 37°C).

    • For endpoint assays, stop the reaction at several time points by adding a quench solution (e.g., EDTA or SDS). For continuous assays, monitor the signal in real-time using a plate reader.[16]

    • Generate a standard curve using known concentrations of phosphate to convert the signal to the amount of Pi produced.

    • Plot the initial reaction rates against NTP concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

This assay directly measures the rate of DNA strand separation in real-time.[15][17]

  • Reaction Components:

    • FRET Substrate: A DNA substrate designed with a partial duplex region. One strand is labeled with a fluorophore (e.g., Cy3) and the other with a matched quencher (e.g., BHQ-2) in close proximity.[17][18] When the duplex is unwound, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[15][18]

    • Purified Helicase: At a fixed concentration.

    • NTPs: Saturating concentrations of either ATP or this compound (typically >5x Km) to ensure the rate is not limited by substrate binding.

    • Reaction Buffer: Similar to the NTPase assay buffer.

    • Trap Strand: An unlabeled oligonucleotide complementary to the fluorophore-labeled strand, which prevents the unwound strands from re-annealing.[18]

  • Methodology:

    • In a fluorometer cuvette or well, combine the FRET substrate, reaction buffer, and trap strand.

    • Allow the mixture to equilibrate at the desired reaction temperature (e.g., 25°C or 37°C) and measure the baseline fluorescence.[16]

    • Initiate the unwinding reaction by adding the helicase and a saturating concentration of either ATP or this compound.

    • Monitor the increase in fluorescence intensity over time.

    • The initial rate of fluorescence increase is proportional to the rate of DNA unwinding. These rates can be directly compared between reactions powered by ATP and this compound.

Implications for Research and Drug Development

  • For Basic Research: Understanding the nucleotide specificity of a helicase is crucial for elucidating its mechanism and physiological role. For example, the ability of T7 gp4 to use ATP, even with a processivity defect, has significant implications for how it functions within the dynamic environment of the replication fork.[5] Furthermore, some studies suggest that certain helicases, like E. coli DnaB, may not even require ATP hydrolysis in the context of the fully assembled replisome, challenging long-held assumptions.[19]

  • For Drug Development: The NTP-binding pocket is a primary target for developing helicase inhibitors for antiviral, antibiotic, or anticancer therapies.[15][20] A detailed kinetic characterization using both ATP and this compound can reveal unique properties of the active site that may be exploited for designing highly specific inhibitors. An inhibitor that competes differently with ATP versus this compound could offer a novel mechanism of action or improved selectivity against a pathogenic helicase over its human counterparts.

References

A Comparative Guide to Mass Spectrometry Methods for Validating dATP Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of deoxyadenosine (B7792050) triphosphate (dATP) incorporation into oligonucleotides is critical for a multitude of applications, including the development of novel therapeutics and diagnostic tools. Mass spectrometry (MS) has emerged as a gold standard for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of the two primary mass spectrometry-based methods for validating this compound incorporation—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and includes supporting data and detailed experimental protocols.

Comparison of Key Performance Characteristics

The choice between MALDI-TOF MS and LC-MS/MS for validating this compound incorporation often depends on the specific experimental goals, such as throughput, the need for precise quantification, and the complexity of the sample. The following table summarizes the key performance characteristics of each method.

FeatureMALDI-TOF MSLC-MS/MS
Primary Application Rapid molecular weight determination and qualitative screening of oligonucleotides.Precise quantification and identification of dNTPs and their incorporation in complex mixtures.
Throughput High-throughput capabilities due to rapid analysis times.[1][2]Lower throughput due to the time required for chromatographic separation.
Sensitivity High sensitivity, typically in the femtomole to low picomole range.[1]Exceptional sensitivity, capable of detecting low femtomole quantities.[3][4]
Quantitative Accuracy Generally considered semi-quantitative, though quantitative methods exist.[2]Highly accurate and precise quantification, especially with the use of internal standards.[5][6]
Resolution Good resolution, but can be limited for larger oligonucleotides.[1]High resolution, especially with analyzers like Orbitrap or Q-TOF.[5]
Sample Preparation Relatively simple, involving co-crystallization of the sample with a matrix.[2]More complex, requiring extraction and chromatographic separation.[3][5]
Analysis of Mixtures Can be challenging for complex mixtures without prior purification.Excellent for complex mixtures due to chromatographic separation prior to MS analysis.[5]
Instrumentation Cost Generally lower initial cost compared to high-end LC-MS/MS systems.Higher initial cost, particularly for high-resolution instruments.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for validating this compound incorporation using MALDI-TOF MS and LC-MS/MS.

maldi_workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation Oligo Oligonucleotide Synthesis (with this compound incorporation) Purify Purification of Oligonucleotide Oligo->Purify Matrix Co-crystallization with MALDI Matrix Purify->Matrix Spot Spotting onto MALDI Target Plate Matrix->Spot Laser Laser Desorption/Ionization Spot->Laser TOF Time-of-Flight Mass Analysis Laser->TOF Spectrum Mass Spectrum Generation TOF->Spectrum Mass Compare Observed Mass to Expected Mass Spectrum->Mass

MALDI-TOF MS workflow for this compound incorporation.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Oligo Oligonucleotide Synthesis (with this compound incorporation) Enzyme Enzymatic Digestion to Nucleosides Oligo->Enzyme Extract Extraction of Nucleosides Enzyme->Extract LC Liquid Chromatography Separation Extract->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ion) ESI->MS1 CID Collision-Induced Dissociation (MS2) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Quant Quantification using MRM/SRM MS2->Quant

LC-MS/MS workflow for this compound incorporation.

Detailed Experimental Protocols

Method 1: MALDI-TOF MS for Qualitative Validation

This protocol is designed for the rapid confirmation of this compound incorporation by verifying the molecular weight of the synthesized oligonucleotide.

1. Sample Preparation:

  • Synthesize the oligonucleotide with the desired this compound incorporation.

  • Purify the oligonucleotide using standard methods (e.g., HPLC or gel electrophoresis) to remove failed sequences and other impurities.

  • Desalt the purified oligonucleotide sample.

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 1:1 mixture of acetonitrile (B52724) and deionized water with 0.1% trifluoroacetic acid.[7]

3. Sample Spotting:

  • Mix the purified oligonucleotide sample (approximately 1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.

  • Allow the mixture to air-dry completely, forming a co-crystal of the sample and matrix.

4. MALDI-TOF MS Analysis:

  • Load the target plate into the MALDI-TOF mass spectrometer.

  • Acquire mass spectra in the appropriate mass range for the expected oligonucleotide. Use a linear, negative-ion mode for oligonucleotides.

  • Calibrate the instrument using an external standard of known oligonucleotides.

5. Data Analysis:

  • Compare the observed mass from the major peak in the spectrum to the calculated theoretical mass of the oligonucleotide with the incorporated this compound. A match within the instrument's mass accuracy confirms successful incorporation.

Method 2: LC-MS/MS for Quantitative Validation

This protocol allows for the precise quantification of this compound incorporation by enzymatically digesting the oligonucleotide to its constituent nucleosides and analyzing them by LC-MS/MS.

1. Sample Preparation and Digestion:

  • Purify and quantify the synthesized oligonucleotide.

  • Digest a known amount of the oligonucleotide to its individual nucleoside components using a mixture of enzymes such as nuclease P1 and alkaline phosphatase.

  • Spike the sample with a known amount of a stable isotope-labeled deoxyadenosine internal standard (e.g., ¹³C₅,¹⁵N₅-deoxyadenosine) for accurate quantification.

2. Nucleoside Extraction:

  • Extract the nucleosides from the digestion mixture, often using a solid-phase extraction (SPE) cartridge, to remove enzymes and salts.[5]

  • Dry the extracted sample and reconstitute it in a suitable solvent for LC-MS/MS analysis (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) for quantification.[5][8]

    • Set up MRM transitions for both the endogenous deoxyadenosine and the stable isotope-labeled internal standard. A common transition for deoxyadenosine is the loss of the deoxyribose sugar.

4. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of deoxyadenosine standards.

  • Calculate the ratio of the peak area of the endogenous deoxyadenosine to the peak area of the internal standard.

  • Determine the concentration of deoxyadenosine in the sample using the calibration curve.

  • Based on the initial amount of oligonucleotide digested, calculate the extent of this compound incorporation.

Alternative Methods for Validation

While mass spectrometry offers unparalleled detail, other methods can also be employed for validating this compound incorporation, particularly in a high-throughput or qualitative context.

MethodPrincipleAdvantagesDisadvantages
32P-Postlabeling Incorporation of a radiolabeled this compound ([γ-³²P]this compound) followed by detection of radioactivity.Extremely sensitive.Requires handling of radioactive materials; provides indirect evidence of incorporation.[9]
Immunodetection Use of antibodies that specifically recognize modified bases or tagged this compound analogs (e.g., biotin-dATP).Can be used in situ; suitable for high-throughput screening.Indirect detection; antibody specificity can be a concern; may not be quantitative.[9]
Fluorescence-Based Methods Incorporation of a this compound analog linked to a fluorescent dye.Allows for real-time monitoring of incorporation; high sensitivity.The fluorescent tag may interfere with enzymatic processes; indirect method.

Conclusion

Both MALDI-TOF MS and LC-MS/MS are powerful techniques for the validation of this compound incorporation. MALDI-TOF MS is an excellent choice for rapid, high-throughput qualitative screening to confirm the presence of the correct product.[1] In contrast, LC-MS/MS provides the high sensitivity, specificity, and accuracy required for rigorous quantitative analysis, making it indispensable for detailed characterization and in drug development settings where precise measurements are paramount.[5] The selection of the most appropriate method will be guided by the specific requirements of the research or development phase.

References

A Comparative Analysis of Commercial dATP Analog Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine (B7792050) triphosphate (dATP) analogs are crucial tools in molecular biology, diagnostics, and therapeutic development. These modified nucleotides are engineered to serve various functions, from fluorescently labeling DNA for sequencing and imaging to acting as chain terminators in antiviral therapies. This guide provides a comparative analysis of the performance of several commercially available this compound analogs, supported by experimental data, to aid researchers in selecting the optimal analog for their specific application.

Introduction to this compound Analogs

This compound analogs are molecules that structurally resemble the natural deoxyadenosine triphosphate.[1][2] Modifications can be made to the triphosphate chain, the deoxyribose sugar, or the adenine (B156593) base. These alterations confer unique properties to the analogs, influencing their recognition and incorporation by DNA polymerases, their stability, and their fluorescent or reactive characteristics. Common applications for this compound analogs include PCR, DNA sequencing, and the study of DNA-protein interactions.[1][3]

Performance Comparison of this compound Analogs

The performance of a this compound analog is determined by several key parameters, including its incorporation efficiency by DNA polymerases, its impact on polymerase fidelity, and its stability. Below is a summary of these characteristics for various classes of commercially available this compound analogs.

Incorporation Efficiency by DNA Polymerases

The efficiency with which a DNA polymerase incorporates a this compound analog in place of the natural this compound is a critical performance metric. This efficiency is often expressed as the catalytic efficiency (kcat/KM).

This compound Analog ClassModificationPolymerase CompatibilityRelative Incorporation EfficiencyKey ApplicationsCommercial Vendors
Fluorescently Labeled Fluorophore attached to the base (e.g., Fluorescein, Cyanine dyes)Varies; some are good substrates for polymerases like Thermo Sequenase.[4]Generally lower than natural this compound, dependent on linker and fluorophore size.DNA sequencing, in situ hybridization, microarrays.[5][]Revvity[5], BOC Sciences[]
Base-Modified (Non-fluorescent) Modification at N6, C2, or C8 positions (e.g., N6-methyl-dATP, 8-azido-dATP).[7]Can be incorporated by various polymerases, including Klenow fragment.[7]Varies widely. Some, like N6-modified analogs, are incorporated well, while C8 modifications can hinder incorporation.[7]Photoaffinity labeling, studying DNA-protein interactions.[7]Jena Bioscience[8]
Sugar-Modified Alterations to the deoxyribose ring (e.g., 3'-O-allyl-dATP).[]Often act as terminators for specific polymerases.[9]Designed to be incorporated but prevent further extension.DNA sequencing by synthesis (SBS).[][9]-
Phosphate-Modified α-thio substitution (this compoundαS).[10]Substrate for polymerases like Klenow Fragment, but can alter kinetics.[10]Can increase the time for nucleotide recognition by the polymerase.[10]Studying enzyme kinetics and mechanisms.[10]Jena Bioscience[11]
Therapeutic Analogs e.g., 4'-ethynyl-2-fluoro-2'-deoxyadenosine triphosphate (EFdA-TP)Potent inhibitor of HIV-1 Reverse Transcriptase.[12]High incorporation efficiency by HIV-1 RT.[12]Antiviral drug development.[12]Benchchem[12]
Impact on DNA Polymerase Fidelity

The introduction of this compound analogs can affect the fidelity of DNA synthesis, potentially leading to an increased rate of misincorporation.

This compound Analog ClassEffect on FidelityNotes
Base-Modified Can decrease fidelity. For example, removing the N-3 of adenine in 3-deaza-dATP significantly reduces fidelity.[13]The polymerase's ability to discriminate against mismatches can be compromised.
Therapeutic Analogs Not directly applicable as they are designed to inhibit, but their incorporation can be mutagenic if bypassed.-
General Imbalances in dNTP pools, which can be mimicked by the presence of analogs, can lead to replication errors.[1][14]The relative concentration of the analog to the natural dNTP is a critical factor.

Experimental Protocols

Polymerase Chain Reaction (PCR) Assay for Analog Incorporation

This protocol is used to determine if a this compound analog can be incorporated during PCR and result in a full-length product.

Materials:

  • Template DNA (e.g., pUC18)

  • Forward and reverse primers

  • Thermostable DNA polymerase (e.g., Taq, KOD)

  • Natural dNTPs (dGTP, dCTP, dTTP)

  • This compound analog to be tested

  • Reaction buffer

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis apparatus

Procedure:

  • Prepare a PCR reaction mixture containing the template DNA, primers, polymerase, reaction buffer, dGTP, dCTP, dTTP, and the this compound analog (in place of natural this compound).

  • A positive control reaction should be set up with natural this compound. A negative control with no this compound should also be included.

  • Perform PCR with appropriate cycling conditions (denaturation, annealing, extension).

  • Analyze the PCR products by agarose gel electrophoresis.

  • The presence of a band of the expected size indicates successful incorporation of the this compound analog. The intensity of the band relative to the positive control can give a qualitative measure of incorporation efficiency.[15]

Single Nucleotide Incorporation Kinetics Assay

This assay provides quantitative data on the efficiency of incorporation of a this compound analog.

Materials:

  • Purified DNA polymerase

  • Primer-template DNA substrate (with a template base specifying for 'A' incorporation)

  • This compound analog

  • Natural this compound

  • Reaction buffer

  • Quench solution (e.g., EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Pre-incubate the DNA polymerase with the primer-template DNA.

  • Initiate the reaction by rapidly mixing with a solution containing the this compound analog or natural this compound at various concentrations.

  • Quench the reaction at different time points.

  • Separate the products (unextended and extended primer) by denaturing PAGE.

  • Quantify the amount of extended primer at each time point and for each nucleotide concentration.

  • Determine the kinetic parameters (kcat and KM) by fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/KM) can then be calculated to compare the analog with natural this compound.[15][16]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DNA_Synthesis_and_Analog_Incorporation cluster_synthesis DNA Synthesis cluster_outcome Potential Outcomes DNA_Polymerase DNA_Polymerase Nascent_DNA Nascent DNA Strand DNA_Polymerase->Nascent_DNA Incorporation Primer_Template Primer_Template Primer_Template->DNA_Polymerase dNTPs Natural dNTPs (this compound, dGTP, dCTP, dTTP) dNTPs->DNA_Polymerase dATP_Analog This compound Analog dATP_Analog->DNA_Polymerase Continued_Synthesis Continued Synthesis Nascent_DNA->Continued_Synthesis Chain_Termination Chain Termination Nascent_DNA->Chain_Termination Reduced_Fidelity Reduced Fidelity (Mismatch) Nascent_DNA->Reduced_Fidelity

Caption: this compound analog incorporation pathway during DNA synthesis.

PCR_Workflow Start Start Reaction_Setup Set up PCR Reaction (with this compound analog) Start->Reaction_Setup Thermal_Cycling Perform Thermal Cycling (Denaturation, Annealing, Extension) Reaction_Setup->Thermal_Cycling Gel_Electrophoresis Analyze Products by Agarose Gel Electrophoresis Thermal_Cycling->Gel_Electrophoresis Result Full-length product? Gel_Electrophoresis->Result Success Successful Incorporation Result->Success Yes Failure Incorporation Failed or Inhibited Result->Failure No

Caption: Workflow for PCR-based evaluation of this compound analog incorporation.

Kinetic_Assay_Workflow Start Start Pre_incubation Pre-incubate Polymerase with Primer-Template Start->Pre_incubation Reaction_Initiation Initiate Reaction with This compound Analog or this compound Pre_incubation->Reaction_Initiation Time_Quenching Quench Reaction at Various Time Points Reaction_Initiation->Time_Quenching PAGE_Analysis Separate Products by Denaturing PAGE Time_Quenching->PAGE_Analysis Quantification Quantify Extended Primer PAGE_Analysis->Quantification Kinetic_Analysis Determine kcat and KM Quantification->Kinetic_Analysis End Compare Catalytic Efficiency Kinetic_Analysis->End

Caption: Workflow for single nucleotide incorporation kinetics assay.

References

A Researcher's Guide to dATP Quantification in Cell Lysates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deoxyadenosine (B7792050) triphosphate (dATP) in cell lysates is critical for understanding cellular metabolism, DNA replication, and the mechanism of action of various therapeutic agents. This guide provides a comprehensive comparison of two widely used methods for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the Enzymatic Assay. We present a summary of their performance, detailed experimental protocols, and a visual representation of the general workflow.

Performance Comparison

The choice of method for this compound quantification often depends on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation. Below is a summary of the key performance metrics for LC-MS/MS and enzymatic assays based on published data.

FeatureLC-MS/MSEnzymatic Assay
Principle Separation by liquid chromatography followed by mass-based detection and quantification.[1][2]DNA polymerase-catalyzed incorporation of a labeled nucleotide, proportional to the amount of this compound.[3]
Sensitivity High (femtogram to picogram range).[1][2][4]Moderate to high, dependent on the label (e.g., radioactivity, fluorescence).[3]
Specificity Very high, distinguishes between this compound and other nucleotides.[4][5]Can be prone to interference from other nucleotides if not optimized.[3]
Throughput Moderate to high, amenable to automation.Low to moderate, can be adapted for plate-based formats.
Instrumentation Requires a dedicated LC-MS/MS system.[1][2][6]Requires standard laboratory equipment (e.g., spectrophotometer, scintillation counter).[3][7][8]
Sample Requirement Small (typically 10^6 cells).[5]Variable, may require larger cell numbers.
Multiplexing Can simultaneously quantify other dNTPs and NTPs.[6][9]Typically measures one dNTP at a time.[3]

Experimental Workflow

The general workflow for this compound quantification from cell lysates involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental pipeline.

G cluster_0 Sample Preparation cluster_1 Quantification cluster_2 Data Analysis cell_culture Cell Culture cell_harvesting Cell Harvesting cell_culture->cell_harvesting cell_lysis Cell Lysis cell_harvesting->cell_lysis protein_precipitation Protein Precipitation cell_lysis->protein_precipitation extraction Nucleotide Extraction protein_precipitation->extraction lcms LC-MS/MS Analysis extraction->lcms enzymatic Enzymatic Assay extraction->enzymatic data_acquisition Data Acquisition lcms->data_acquisition enzymatic->data_acquisition standard_curve Standard Curve Generation data_acquisition->standard_curve concentration_calc This compound Concentration Calculation standard_curve->concentration_calc

Caption: General workflow for this compound quantification in cell lysates.

Experimental Protocols

Below are detailed protocols for the LC-MS/MS and enzymatic methods for this compound quantification.

Method 1: LC-MS/MS Quantification of this compound

This protocol is based on a validated method for the sensitive quantification of intracellular dNTPs.[1][2]

1. Cell Lysis and Extraction:

  • Harvest cells (e.g., 1 x 10^6 cells) by centrifugation.

  • Lyse the cells using a cold extraction solution (e.g., 60% methanol).

  • Precipitate proteins by centrifugation at high speed.

  • Collect the supernatant containing the nucleotides.

2. Sample Cleanup (Optional but Recommended):

  • Use solid-phase extraction (SPE) to remove interfering substances.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Use a suitable column for nucleotide separation (e.g., a porous graphitic carbon column).[4]

    • Employ a gradient elution with a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).[4]

  • Mass Spectrometry:

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Set the specific precursor-to-product ion transitions for this compound.

    • Use a stable isotope-labeled internal standard for accurate quantification.[4]

4. Data Analysis:

  • Generate a standard curve using known concentrations of this compound.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Method 2: Enzymatic Quantification of this compound

This protocol is adapted from methods utilizing DNA polymerase for dNTP quantification.[3]

1. Cell Lysate Preparation:

  • Prepare cell lysates as described in the LC-MS/MS protocol (Step 1).

  • It is crucial to ensure complete inactivation of endogenous enzymes that could degrade this compound.

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • A synthetic DNA template-primer designed to allow incorporation of this compound.

    • The other three dNTPs (dCTP, dGTP, dTTP).

    • A labeled dNTP (e.g., [α-³²P]dCTP or a fluorescently labeled dNTP).

    • A DNA polymerase with low exonuclease activity (e.g., Klenow fragment or Taq polymerase).[3]

    • An appropriate reaction buffer.

  • Add a known amount of the cell lysate to the reaction mixture.

3. Enzymatic Reaction:

  • Incubate the reaction mixture at the optimal temperature for the DNA polymerase (e.g., 37°C for Klenow fragment).[3]

  • The amount of labeled nucleotide incorporated will be proportional to the amount of this compound present in the lysate.

4. Detection and Quantification:

  • Stop the reaction and separate the unincorporated labeled nucleotides from the DNA product (e.g., by precipitation or filter binding).

  • Quantify the amount of incorporated label using a suitable detection method (e.g., scintillation counting for radioactivity, fluorescence measurement for fluorescent labels).

  • Generate a standard curve with known concentrations of this compound to determine the concentration in the cell lysates.

Signaling Pathway Context

The accurate measurement of this compound is crucial in studies related to DNA synthesis and repair, which are fundamental cellular processes. The following diagram illustrates a simplified view of the signaling pathway leading to DNA synthesis, highlighting the role of this compound.

G cluster_0 Nucleotide Metabolism cluster_1 DNA Synthesis ribonucleotides Ribonucleotides rnr Ribonucleotide Reductase ribonucleotides->rnr deoxyribonucleotides Deoxyribonucleotides rnr->deoxyribonucleotides kinases Kinases deoxyribonucleotides->kinases dntps dNTPs (this compound, dCTP, dGTP, dTTP) kinases->dntps dna_polymerase DNA Polymerase dntps->dna_polymerase dna_replication DNA Replication & Repair dna_polymerase->dna_replication

Caption: Simplified pathway of this compound synthesis and its role in DNA replication.

References

A Head-to-Head Comparison of dATP and its Analogs in Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding proteins and their specific interaction sites. The choice of the photoreactive probe is critical for the success of these experiments. This guide provides an objective comparison of deoxyadenosine (B7792050) triphosphate (dATP) analogs used in photoaffinity labeling, focusing on their performance, supported by experimental data. We delve into the characteristics of prominent this compound analogs, offering a comprehensive overview to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of this compound Analogs

The selection of a photoaffinity probe is often dictated by the specific protein of interest, the desired labeling strategy, and the experimental goals. While several this compound analogs have proven effective, their efficiency, specificity, and the nature of the photoreactive group differ. The table below summarizes key quantitative data for some of the most commonly used this compound analogs in photoaffinity labeling.

AnalogPhotoreactive GroupLinker PositionCrosslinking EfficiencyTarget Enzyme/SystemKey Findings & Notes
8-azido-dATP Aryl azideC8 of adenineNot explicitly quantified in comparative studiesTerminal deoxynucleotidyl transferase, DNA polymerase IEfficiently incorporated by some DNA polymerases. Modification at C8 can affect binding to some enzymes. Km = 53 µM, Kd ≈ 38 µM for terminal deoxynucleotidyl transferase.
BzATP Benzophenone (B1666685)2',3'-O-(4-benzoylbenzoyl)Not explicitly quantified in comparative crosslinking studiesP2X Receptors, ATPasesPotent agonist for P2X7 receptors (EC50 values in the µM range). The bulky benzophenone group can influence binding and activity.
AB-dATP PhenylazideN6 of adenine~15%[1][2]Klenow fragment of DNA polymerase IN6-tethered photoreactive group is well-tolerated by DNA polymerase for incorporation into DNA.[1][2][3][4]
DB-dATP PhenyldiazirineN6 of adenine~9%[1][2]Klenow fragment of DNA polymerase IDiazirine group is smaller than phenylazide and generates a highly reactive carbene upon photolysis.[1][2][3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible photoaffinity labeling experiments. Below are generalized protocols for enzymatic incorporation of photoreactive this compound analogs into DNA and a subsequent photo-crosslinking procedure.

Enzymatic Incorporation of Photoreactive this compound Analogs

This protocol describes the site-specific incorporation of a photoreactive this compound analog into a DNA strand using a primer extension reaction with the Klenow fragment of DNA polymerase I.

Materials:

  • Single-stranded DNA template

  • DNA primer

  • [γ-³²P]ATP (for radiolabeling the primer)

  • T4 Polynucleotide Kinase

  • Klenow fragment of DNA polymerase I (exo-)

  • Natural dNTPs (dCTP, dGTP, dTTP)

  • Photoreactive this compound analog (e.g., AB-dATP or DB-dATP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)

Procedure:

  • Primer Labeling: 5'-end label the DNA primer with ³²P using [γ-³²P]ATP and T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled primer.

  • Annealing: Anneal the radiolabeled primer to the single-stranded DNA template by mixing them in the reaction buffer, heating to 90°C for 3 minutes, and then slowly cooling to room temperature.

  • Primer Extension Reaction:

    • To the annealed primer-template complex, add the Klenow fragment of DNA polymerase I and the required natural dNTPs (excluding this compound).

    • Initiate the extension by adding the photoreactive this compound analog. The concentration of the analog should be optimized for efficient incorporation.

    • Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a sufficient time to allow for full-length product formation.

  • Analysis of Incorporation:

    • Stop the reaction by adding the stop solution.

    • Denature the DNA by heating at 95°C for 5 minutes.

    • Analyze the products by denaturing polyacrylamide gel electrophoresis (PAGE) and autoradiography to confirm the incorporation of the photoreactive analog.

Photo-Crosslinking and Analysis

This protocol outlines the procedure for UV irradiation to induce crosslinking between the photoreactive DNA and the target protein, followed by analysis.

Materials:

  • DNA with incorporated photoreactive this compound analog and the target protein

  • UV light source (e.g., a transilluminator or a specific UV crosslinking instrument) with appropriate wavelength (typically 254-365 nm depending on the photoreactive group)

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Incubation: Incubate the photoreactive DNA-protein complex under conditions that favor their interaction.

  • UV Irradiation:

    • Place the sample on a cold surface (e.g., on ice) to minimize heat-induced damage.

    • Expose the sample to UV light for a predetermined optimal time. The duration and intensity of UV exposure are critical and need to be optimized for each system to maximize crosslinking and minimize protein/DNA damage.

  • Analysis of Crosslinking:

    • Add SDS-PAGE loading buffer to the irradiated sample and heat to denature the proteins.

    • Separate the proteins by SDS-PAGE.

    • Visualize the radiolabeled crosslinked protein-DNA complexes by phosphorimaging or autoradiography. The crosslinked complex will migrate slower than the un-crosslinked DNA.

  • Quantification of Crosslinking Efficiency: The efficiency of crosslinking can be determined by quantifying the signal intensity of the crosslinked product relative to the total amount of radiolabeled DNA.[1][2]

Visualizing the Workflow and Signaling Pathway

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations were created using the DOT language.

G cluster_prep Probe Preparation cluster_exp Crosslinking Experiment cluster_analysis Analysis A Synthesize/Obtain Photoreactive this compound Analog B Enzymatically Incorporate Analog into DNA A->B C Incubate Photoreactive DNA with Target Protein B->C D UV Irradiation C->D E Covalent Crosslinking D->E F SDS-PAGE E->F G Autoradiography/ Phosphorimaging F->G H Identify Crosslinked Protein-DNA Complex G->H

Caption: General workflow for photoaffinity labeling using a photoreactive this compound analog.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol BzATP BzATP (Agonist) P2X7 P2X7 Receptor BzATP->P2X7 Binds to Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx Induces K_Efflux K⁺ Efflux P2X7->K_Efflux Induces Pore Pore Formation P2X7->Pore Prolonged activation leads to NLRP3 NLRP3 Inflammasome Activation K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cell_Death Cell Death Pore->Cell_Death

References

Enhancing PCR Amplification: A Comparative Guide to Standard dATP and the Use of Spermine Additives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize polymerase chain reaction (PCR) amplification, understanding the role of reaction components is paramount. Deoxyadenosine triphosphate (dATP) is a fundamental building block in DNA synthesis, but its performance can be modulated by various additives. This guide provides a comparative analysis of standard PCR amplification using this compound versus a modified approach involving the addition of spermine (B22157), a polyamine that has been shown to influence PCR efficiency and specificity. While a specific, commercially available "Spthis compound" (spermine-conjugated this compound) is not widely documented in scientific literature, the practice of using spermine as an additive offers a practical avenue for PCR enhancement.

Unveiling the Roles of this compound and Spermine in PCR

Standard this compound is one of the four deoxyribonucleoside triphosphates (dNTPs) that a DNA polymerase uses to synthesize a new DNA strand.[1][2] The concentration of this compound, along with the other dNTPs, is a critical parameter to optimize for successful PCR.[3] Imbalances or suboptimal concentrations can lead to decreased yield, reduced fidelity, and even reaction failure.

Spermine, a naturally occurring polyamine, has been investigated as a PCR additive. Polyamines are known to interact with DNA and can influence its stability and conformation. In the context of PCR, spermine has been shown to counteract the effects of inhibitors, such as dextran (B179266) sodium sulfate (B86663) (DSS), which can be carried over in nucleic acid extractions.[4] Furthermore, at optimal concentrations, spermine and the related polyamine spermidine (B129725) can enhance the amplification of larger DNA fragments.[5] However, it is crucial to note that the effect of polyamines is highly concentration-dependent, with higher concentrations potentially causing precipitation and inhibiting the reaction.[5]

Performance Comparison: Standard this compound vs. This compound with Spermine

The following table summarizes the potential effects of using spermine as an additive in PCR compared to a standard reaction with this compound. The quantitative data is based on observations from studies investigating the influence of polyamines on PCR.

ParameterStandard PCR with this compoundPCR with this compound + Spermine Additive
Amplification Yield Dependent on template quality, enzyme, and cycling conditions.Can be enhanced, particularly for larger fragments, at optimal spermine concentrations.[5]
Specificity Prone to non-specific amplification and primer-dimer formation, especially under suboptimal conditions.May be improved by stabilizing primer-template duplexes and reducing non-specific annealing.
Inhibitor Tolerance Sensitive to inhibitors like DSS, which can significantly reduce or completely block amplification.Can effectively counteract the inhibitory effects of substances like DSS, rescuing the PCR reaction.[4]
Optimal dNTP Concentration Typically 200 µM of each dNTP.[3]The optimal concentration of dNTPs may need to be re-optimized in the presence of spermine.
Optimal Spermine Concentration Not applicable.Critical for enhancement; typically in the range of 0.2 mM to 0.6 mM, but requires empirical determination.[5]
Potential Drawbacks Standard PCR limitations such as amplification of GC-rich regions and inhibitor sensitivity.High concentrations of spermine can lead to DNA precipitation and inhibition of the PCR reaction.[5]

Experimental Protocols

Standard PCR Protocol

This protocol provides a general framework for a standard PCR reaction. Optimization of specific parameters, such as annealing temperature and extension time, is often necessary.

Reaction Mixture (50 µL):

ComponentFinal Concentration
10x PCR Buffer1x
dNTP Mix (10 mM each)200 µM
Forward Primer (10 µM)0.2 µM
Reverse Primer (10 µM)0.2 µM
Template DNA1 pg - 1 µg
Taq DNA Polymerase1.25 units
Nuclease-free waterto 50 µL

Thermal Cycling Conditions:

StepTemperatureDurationCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds25-35
Annealing55-65°C30 seconds
Extension72°C1 min/kb
Final Extension72°C5 minutes1
Hold4°C1
PCR Protocol with Spermine Additive

This protocol is a modification of the standard protocol to include spermine. The optimal spermine concentration should be determined empirically by testing a range (e.g., 0.1 mM to 1.0 mM).

Reaction Mixture (50 µL):

ComponentFinal Concentration
10x PCR Buffer1x
dNTP Mix (10 mM each)200 µM
Forward Primer (10 µM)0.2 µM
Reverse Primer (10 µM)0.2 µM
Spermine solution0.2 - 0.6 mM (Optimized)
Template DNA1 pg - 1 µg
Taq DNA Polymerase1.25 units
Nuclease-free waterto 50 µL

Thermal Cycling Conditions:

The thermal cycling conditions are generally the same as for a standard PCR, although the annealing temperature may be re-optimized.

StepTemperatureDurationCycles
Initial Denaturation95°C2 minutes1
Denaturation95°C30 seconds25-35
Annealing55-65°C30 seconds
Extension72°C1 min/kb
Final Extension72°C5 minutes1
Hold4°C1

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the general PCR workflow and a hypothesized mechanism of spermine's action.

PCR_Workflow cluster_0 PCR Cycle Denaturation Denaturation (95°C) Annealing Annealing (55-65°C) Denaturation->Annealing Extension Extension (72°C) Annealing->Extension Extension->Denaturation Repeat 25-35x End Final Extension (72°C, 5 min) & Hold (4°C) Extension->End Start Initial Denaturation (95°C, 2 min) Start->Denaturation Product Amplified DNA End->Product

Figure 1. A simplified workflow of a typical Polymerase Chain Reaction (PCR) process.

Spermine_Mechanism cluster_DNA DNA Template DNA_Strand1 DNA_Strand2 Spermine Spermine (Positively Charged) Spermine->DNA_Strand1 Neutralizes negative charge Spermine->DNA_Strand2 Stabilizes duplex Inhibitor PCR Inhibitor (e.g., DSS) (Negatively Charged) Spermine->Inhibitor Binds to inhibitor Polymerase DNA Polymerase Inhibitor->Polymerase Inhibits activity

Figure 2. Hypothesized mechanism of spermine action in a PCR reaction.

Conclusion

While the direct comparison of a specific "Spthis compound" molecule to this compound is not feasible based on current literature, the use of spermine as a PCR additive presents a viable strategy for enhancing amplification. The key takeaway for researchers is the critical importance of optimizing the spermine concentration to achieve the desired enhancement without inhibiting the reaction. For challenging templates, or when dealing with potential inhibitors, the addition of spermine can be a valuable tool in the PCR optimization toolkit. As with any modification to a standard protocol, empirical validation is essential to determine the optimal conditions for a specific application. Further research into covalently modified nucleotides may yet yield a true "Spthis compound" with inherent PCR-enhancing properties.

References

A Researcher's Guide to Evaluating Commercial dATP Stock Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of deoxyadenosine (B7792050) triphosphate (dATP) is a critical factor for the success of sensitive molecular biology applications. Impurities in this compound stocks can lead to decreased enzymatic efficiency, increased mutation rates, and overall failure of experiments such as PCR, qPCR, and DNA sequencing. This guide provides a comprehensive comparison of methods to evaluate the purity of commercial this compound stocks, complete with experimental protocols and supporting data to aid in the selection of high-quality reagents.

The market standard for this compound purity is typically ≥99%, a figure often confirmed by High-Performance Liquid Chromatography (HPLC).[1] However, the nature of the remaining ≤1% is crucial, as even trace amounts of certain contaminants can significantly inhibit enzymatic reactions.[1] High-quality commercial this compound should be free of human and E. coli DNA.[2]

Common Impurities in Commercial this compound Stocks

Several types of impurities can be present in commercially available this compound, arising from either chemical or enzymatic synthesis processes. Enzymatic synthesis is often preferred as it can reduce the presence of by-products like pyrophosphate and modified nucleotides that are common in chemical synthesis.[1][3]

Key classes of impurities include:

  • Related Nucleotides: Deoxyadenosine diphosphate (B83284) (dADP), deoxyadenosine monophosphate (dAMP), and ribonucleotides (rNTPs).[1][4]

  • Modified Nucleotides: Deaminated or methylated dNTPs can be incorporated by polymerases, leading to mutations.[1] Dideoxynucleotides (ddNTPs), if present, can cause premature chain termination during polymerization.[5]

  • Inorganic Contaminants: Pyrophosphates and tetraphosphates can inhibit polymerase activity.[3] Metal ions can also interfere with enzymatic assays.

  • Macromolecular Contaminants: Residual bacterial or human DNA from the manufacturing process can lead to false-positive results in PCR-based applications.[1][6] The absence of DNases, RNases, and Nickases is also critical.[7]

Comparative Analysis of this compound Purity

The following table summarizes the typical purity specifications and quality control testing advertised by several major suppliers.

SupplierStated PurityPurity Analysis MethodFunctional TestingKey Features Advertised
Supplier A >99%HPLCFunctionally tested in long-range PCR (e.g., 18 kb), RT-PCR, and qPCR.[1][3] Absence of DNase, RNase, Nickase, and Protease activity confirmed.[1][7]Enzymatically synthesized to minimize pyrophosphate and tetraphosphate (B8577671) contamination.[1][3] Supplied as stable lithium salts.[3][7]
Supplier B ≥99%HPLCFunctionally tested for sensitive applications like long-range PCR and RT-PCR.[3] Tested for bacterial and human DNA contamination.[1]Enzymatic synthesis process.[3] Rigorous purification to remove PCR inhibitors.[3]
Supplier C >99%HPLCPerformance validated in various PCR applications. Absence of nuclease activity is verified.High-purity formulation suitable for demanding applications.
Supplier D ≥98%HPLC, ³¹P NMRPCR-qualified and tested for high-quality sequencing.High purity confirmed by multiple analytical methods.

Note: This table is a composite based on publicly available information from various dNTP manufacturers and is intended for illustrative purposes. For specific lot-to-lot quality control data, it is essential to consult the certificate of analysis provided by the supplier.

Experimental Protocols for Purity Evaluation

Researchers can perform several in-house assays to verify the purity and functionality of their this compound stocks.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the percentage of this compound triphosphate.[2] Anion-exchange or reverse-phase HPLC can be used to separate this compound from dADP, dAMP, and other nucleotide impurities.[4]

Protocol Outline:

  • Sample Preparation: Dilute the commercial this compound stock to a suitable concentration (e.g., 1 mM) in a compatible buffer.

  • Chromatographic Separation:

    • Column: A suitable anion-exchange or C18 reverse-phase column.

    • Mobile Phase: A gradient of a low-concentration phosphate (B84403) buffer and a high-concentration phosphate buffer with an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV absorbance at 259 nm.

  • Data Analysis: Integrate the peak areas of this compound and any impurity peaks. Calculate the purity as: (Area of this compound peak / Total area of all peaks) x 100%.

A high-quality this compound stock should exhibit a single major peak corresponding to this compound, with minimal peaks for dADP, dAMP, and other contaminants.[3]

Enzymatic Assay for Functional Purity

A functional assay, such as a sensitive PCR or qPCR, is an excellent way to assess the performance of a this compound stock and to detect the presence of enzymatic inhibitors.

Protocol Outline: Long-Range PCR Assay

  • Reaction Setup: Prepare a PCR reaction targeting a long amplicon (e.g., >10 kb) using a high-fidelity DNA polymerase. Set up parallel reactions with the this compound stock being tested and a trusted control this compound stock.

  • dNTP Concentration: Use the recommended concentration of dNTPs in the reaction mix, with the test this compound replacing the standard this compound.

  • Thermal Cycling: Perform the PCR according to the polymerase manufacturer's instructions for long-range amplification.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

A high-purity this compound stock should yield a robust and specific amplification of the long target, comparable to the positive control. The presence of inhibitors may result in a lower yield or complete failure of the reaction.[1]

qPCR-Based Assay for DNA Contamination

This assay is used to detect the presence of contaminating bacterial or human genomic DNA.

Protocol Outline:

  • Reaction Setup: Prepare a qPCR reaction with primers specific for a common bacterial gene (e.g., 16S rRNA) or a human gene (e.g., beta-actin).[1]

  • Test Sample: In the "no-template" control reaction, include the this compound stock being evaluated.

  • qPCR Analysis: Run the qPCR and analyze the amplification plot.

A clean this compound stock should not show any amplification in the no-template control. Amplification with a Ct value typically between 35 and 45 may indicate trace levels of contaminating DNA.[1]

Visualizing Experimental Workflows

Logical Relationships in Purity Assessment

Purity_Assessment_Logic This compound Commercial this compound Stock hplc hplc This compound->hplc Chemical Purity functional_assay functional_assay This compound->functional_assay Functional Integrity specific_tests specific_tests This compound->specific_tests Absence of Inhibitors result High-Quality this compound for Downstream Applications hplc->result functional_assay->result specific_tests->result

Conclusion

The selection of a high-purity this compound stock is paramount for the reliability and reproducibility of molecular biology research. While most manufacturers claim high purity, it is the nature and extent of minor contaminants that often differentiate products. By understanding the common impurities and employing a combination of analytical methods such as HPLC for chemical purity and functional assays like PCR for performance verification, researchers can confidently select the most suitable this compound stock for their specific needs. For critical applications, requesting a certificate of analysis for a specific lot and performing in-house validation are recommended best practices.

References

Unraveling the Nuances: Differential Effects of dATP Analogs on DNA Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyadenosine triphosphate (dATP) is a fundamental building block for DNA synthesis, utilized by all DNA polymerases. However, structural analogs of this compound can exhibit profoundly different effects on the various types of DNA polymerases, a characteristic that researchers and drug developers exploit to selectively target cellular or viral replication processes. These differential effects stem from subtle variations in the active sites and overall structures of the polymerase enzymes. This guide provides a comparative analysis of the inhibitory effects of several this compound analogs on key DNA polymerases, supported by experimental data and protocols.

Comparative Inhibition of DNA Polymerases by this compound Analogs

The sensitivity of DNA polymerases to this compound analogs can vary by orders of magnitude. This differential inhibition is critical for the development of selective therapeutic agents and for distinguishing between different polymerase activities in research settings. The following table summarizes the inhibitory concentrations (IC50) and inhibition constants (Ki) of various this compound analogs against several key DNA polymerases.

DNA PolymeraseThis compound AnalogPotency (IC50 / Ki)Source Organism/TissueCitation
DNA Polymerase α F-ara-ATPIC50: 1.6 µMHuman[1]
BuAthis compoundIC50: Nanomolar rangeHuman Placenta[2]
Tenofovir diphosphate (B83284) (PMPApp)Ki: 10.2 (relative to Km for this compound)Rat[3]
2',3'-dideoxy-dATP (dthis compound)Strong inhibition (in presence of Mn²⁺)Mouse Myeloma[4]
DNA Polymerase β F-ara-ATPIC50: 24 µMHuman[1]
DNA Polymerase γ F-ara-ATPIC50: 44 µMHuman[1]
DNA Polymerase δ F-ara-ATPIC50: Not specified, but inhibitedHuman[1]
BuAthis compoundIC50: ~100 µMHuman Placenta[2]
Tenofovir diphosphate (PMPApp)Ki: 10.2 (relative to Km for this compound)Rat[3]
DNA Polymerase ε F-ara-ATPIC50: 1.3 µMHuman[1]
Tenofovir diphosphate (PMPApp)Ki: 15.2 (relative to Km for this compound)Rat[3]

Note: F-ara-ATP is the triphosphate form of Fludarabine (B1672870). BuAthis compound is 2-(p-n-butylanilino)this compound. IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.

Mechanisms of Action

The inhibitory activity of this compound analogs against DNA polymerases primarily occurs through two mechanisms:

  • Competitive Inhibition : Most this compound analogs are structurally similar to the natural this compound substrate.[5][6] This allows them to bind to the active site of the DNA polymerase, competing directly with this compound.[1][6] The inhibitory effect of these analogs can often be overcome by increasing the concentration of the natural this compound substrate.[1] The analog 2',3'-dideoxy-dATP (dthis compound) has been shown to inhibit DNA polymerase alpha by competing with this compound.[4]

  • Chain Termination : Upon incorporation into a growing DNA strand, many nucleotide analogs prevent the addition of subsequent nucleotides, leading to chain termination.[1][7] This is often due to the lack of a 3'-hydroxyl group, which is necessary for forming the phosphodiester bond with the next incoming nucleotide.[8] The triphosphate form of fludarabine (F-ara-ATP), once incorporated, causes most DNA polymerases to poorly elongate the DNA chain, resulting in termination.[1]

The diagram below illustrates the principle of competitive inhibition at the active site of a DNA polymerase.

G cluster_0 DNA Polymerase Active Site cluster_2 Enzyme Polymerase-DNA Complex Product DNA Elongation Enzyme->Product Catalyzes Inhibition Inhibition (No Reaction) Enzyme->Inhibition Inhibitor Bound This compound This compound (Natural Substrate) This compound->Enzyme Binds Analog This compound Analog (Inhibitor) Analog->Enzyme Competes for Binding

Caption: Competitive inhibition of DNA polymerase by a this compound analog.

Experimental Protocols

The following is a generalized protocol for a DNA polymerase inhibition assay using a radioactivity-based method, adapted from multiple sources.[3][7][9] This type of assay is a standard method for determining the inhibitory potential of compounds like this compound analogs.

Principle: This assay measures the incorporation of a radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dTTP or [α-³²P]this compound) into a DNA template-primer by a DNA polymerase. The inhibitory effect of a this compound analog is quantified by measuring the reduction in incorporated radioactivity compared to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can then be determined.[7]

Materials:

  • Purified DNA Polymerase (e.g., Pol α, δ, ε)

  • Reaction Buffer (e.g., 20 mM potassium phosphate (B84403) pH 7.5, 8 mM MgCl₂, 4 mM DTT)[10]

  • Activated DNA template-primer (e.g., poly(dA)/oligo(dT) or activated calf thymus DNA)

  • Deoxynucleoside triphosphates (dCTP, dGTP, dTTP)

  • Radiolabeled deoxynucleoside triphosphate (e.g., [³H]-dTTP)

  • This compound (as the natural substrate)

  • This compound analog inhibitor (prepare a series of dilutions)

  • Stop Solution (e.g., 20 mM EDTA)

  • Trichloroacetic acid (TCA), cold

  • Ethanol (B145695), cold

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Reaction Mix Preparation: In microcentrifuge tubes on ice, prepare a master reaction mix containing the reaction buffer, activated DNA, dCTP, dGTP, non-radiolabeled dTTP, and [³H]-dTTP.

  • Inhibitor Addition: To a series of tubes, add varying concentrations of the this compound analog inhibitor. Include a control reaction with no inhibitor.

  • Substrate Addition: Add the natural substrate, this compound, to each tube. The concentration of this compound may be varied to study the mode of inhibition (competitive vs. non-competitive).

  • Initiate Reaction: Start the reaction by adding a defined amount of the purified DNA polymerase to each tube.

  • Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a set period (e.g., 30 minutes).[10]

  • Stop Reaction: Terminate the reactions by adding the stop solution.

  • Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA. Collect the precipitated DNA on glass fiber filters. Wash the filters with cold TCA and then with cold ethanol to remove unincorporated nucleotides.[7]

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the this compound analog relative to the control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[7]

The workflow for this experimental protocol is visualized below.

G cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_analysis Analysis prep_mix 1. Prepare Master Mix (Buffer, DNA, dNTPs, [3H]-dTTP) add_inhibitor 2. Add this compound Analog Dilutions prep_mix->add_inhibitor add_substrate 3. Add this compound add_inhibitor->add_substrate start_rxn 4. Initiate with DNA Polymerase add_substrate->start_rxn incubate 5. Incubate at 37°C start_rxn->incubate stop_rxn 6. Stop with EDTA incubate->stop_rxn precipitate 7. Precipitate & Filter DNA stop_rxn->precipitate quantify 8. Scintillation Counting precipitate->quantify analyze 9. Calculate % Inhibition & IC50 quantify->analyze

Caption: Workflow for a DNA polymerase radioactivity-based inhibition assay.

References

dATP as a Competitive Inhibitor: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is critical for advancing therapeutic strategies. This guide provides a comprehensive comparison of deoxyadenosine (B7792050) triphosphate (dATP) as a competitive inhibitor, with a focus on its role in regulating ribonucleotide reductase (RNR), a key enzyme in DNA synthesis and repair.

Deoxyadenosine triphosphate (this compound) acts as a potent allosteric inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks of DNA.[1][2] This inhibitory role is a crucial feedback mechanism to maintain a balanced pool of deoxyribonucleoside triphosphates (dNTPs) within the cell. While this compound does not compete directly with the ribonucleotide substrates at the catalytic site, its binding to an allosteric site, known as the activity site (a-site), induces conformational changes that prevent the enzyme from functioning. This mechanism can be kinetically described as competitive with respect to the activator, adenosine (B11128) triphosphate (ATP), which binds to the same allosteric site to activate the enzyme.

Mechanism of this compound Inhibition

The binding of this compound to the allosteric activity site of RNR promotes the formation of inactive oligomeric states of the large subunit (α or RRM1). In E. coli, this compound induces the formation of an inactive α4β4 ring structure, while in humans, it stabilizes an inactive α6 hexamer.[1][3] These higher-order structures sequester the active sites, preventing the interaction between the large and small subunits (β or RRM2) which is necessary for the radical transfer required for catalysis.[3] In contrast, the binding of ATP to the same site favors the formation of active enzyme complexes. This competition between this compound and ATP for the allosteric site is the basis of its regulatory function.

Comparative Analysis of RNR Inhibitors

This compound's inhibitory effects can be compared with other known RNR inhibitors, including both naturally occurring regulators and synthetic drugs used in chemotherapy. The following table summarizes the key kinetic parameters for this compound and a selection of other RNR inhibitors.

InhibitorTarget EnzymeMechanism of InhibitionKiIC50
This compound Ribonucleotide Reductase (human)Allosteric~74 µM (for class III RNR)-
This compound Ribonucleotide Reductase (L. blandensis)Allosteric20 µMFully inactive at ~90 µM
Gemcitabine (B846) diphosphate Ribonucleotide Reductase (human)Mechanism-based, covalent modification-30-100 nM (in various cancer cell lines)
Clofarabine triphosphate Ribonucleotide Reductase (human)Allosteric (A-site binding)40 nM-
Clofarabine diphosphate Ribonucleotide Reductase (human)Slow-binding, reversible (C-site binding)17 nM-
Hydroxyurea Ribonucleotide Reductase (human)Free radical scavenger-1.5 - 10 mM
NSAH (Naphthyl Salicylic Acyl Hydrazone) Ribonucleotide Reductase (human)Reversible, competitive (C-site binding)5.0 ± 1.5 µM32 µM (cell-free)

Experimental Protocols

Ribonucleotide Reductase Activity Assay

A common method to determine RNR activity and the effect of inhibitors is a radiometric assay that measures the conversion of a radiolabeled ribonucleotide substrate to a deoxyribonucleotide product.

Materials:

  • Purified human RNR large (α) and small (β) subunits

  • [5-³H]CDP (radiolabeled substrate)

  • ATP and this compound solutions

  • Human thioredoxin (hTrx1)

  • Human thioredoxin reductase (hTrxR1)

  • NADPH

  • Assay buffer: 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl, 5% glycerol

  • Inhibitor of interest (e.g., this compound, gemcitabine diphosphate)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, hTrx1, hTrxR1, and NADPH.

  • Add the RNR α subunit to the reaction mixture.

  • To test for inhibition, add the desired concentration of the inhibitor (e.g., this compound) to the mixture. For control experiments, add an equivalent volume of buffer.

  • Add the substrate, [5-³H]CDP, and the activator, ATP (if required for the specific experiment).

  • Initiate the reaction by adding the RNR β subunit.

  • Incubate the reaction at 37°C for a specific time period (e.g., 10-20 minutes).

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Process the samples to separate the deoxyribonucleotide product from the ribonucleotide substrate (e.g., by enzymatic dephosphorylation and subsequent separation by HPLC or by using columns that bind ribonucleotides).

  • Quantify the amount of radiolabeled deoxycytidine product using a scintillation counter.

  • Calculate the enzyme activity and the percentage of inhibition by comparing the results from the inhibitor-treated samples to the control samples.

Visualizing the Data

Visual representations of signaling pathways, experimental workflows, and kinetic data are essential for a clear understanding of this compound's inhibitory role.

dATP_inhibition_pathway cluster_RNR Ribonucleotide Reductase (RNR) cluster_effectors Allosteric Effectors cluster_substrates Substrates & Products RNR_inactive Inactive RNR (α-oligomer) RNR_active Active RNR (α2β2 complex) RNR_inactive->RNR_active ATP binding RNR_active->RNR_inactive This compound binding dNDPs Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR_active->dNDPs Catalysis ATP ATP ATP->RNR_active Activates This compound This compound This compound->RNR_inactive Inhibits rNDPs Ribonucleotides (ADP, GDP, CDP, UDP) rNDPs->RNR_active

Caption: Allosteric regulation of Ribonucleotide Reductase by ATP and this compound.

experimental_workflow prep Prepare Reaction Mixture (Buffer, Thioredoxin system, NADPH) add_alpha Add RNR α subunit prep->add_alpha add_inhibitor Add Inhibitor (e.g., this compound) or Buffer (Control) add_alpha->add_inhibitor add_substrate Add Substrate ([³H]CDP) and Activator (ATP) add_inhibitor->add_substrate start_reaction Initiate with RNR β subunit add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction separate Separate Product from Substrate stop_reaction->separate quantify Quantify Product (Scintillation Counting) separate->quantify analyze Analyze Data (Calculate Activity and Inhibition) quantify->analyze

Caption: Experimental workflow for a radiometric RNR activity assay.

lineweaver_burk xaxis 1/[S] yaxis 1/V origin origin->xaxis origin->yaxis uninhibited_x -1/Km uninhibited_y 1/Vmax uninhibited_start uninhibited_end uninhibited_start->uninhibited_end No Inhibitor inhibited_x -1/αKm inhibited_start inhibited_start->uninhibited_end With this compound (competitive-like) inhibited_end

Caption: Representative Lineweaver-Burk plot for competitive inhibition.

References

Safety Operating Guide

Navigating the Disposal of DATP (Diaminotriazolopyrimidine): A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data sheets (SDS) for DATP (Diaminotriazolopyrimidine) were not located. The following guidance is based on the general principles for the safe handling and disposal of investigational drugs, nitrogen-containing heterocyclic compounds, and related pyrimidine (B1678525) derivatives. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.[1][2][3]

The proper disposal of investigational compounds like this compound is critical to ensure laboratory safety and environmental protection.[2][4] As with many specialized laboratory chemicals, this compound should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[3][5] Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible for this class of chemical.[3]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate personal protective equipment (PPE) to prevent skin and eye contact, as well as inhalation.

PPE CategorySpecification
Eye Protection Tight-sealing safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with nitrogen-containing heterocyclic compounds.
Body Protection A laboratory coat or other protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials (e.g., gloves, wipes, pipette tips), as hazardous waste.[5]

  • It is crucial to segregate this compound waste from other waste streams to facilitate proper disposal by specialized waste management services.[6]

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Selection and Labeling:

  • Use a designated, compatible, and properly sealed hazardous waste container.[1] Plastic containers are often preferred to glass to minimize the risk of breakage.

  • The container must be in good condition and compatible with the chemical.[1]

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Diaminotriazolopyrimidine".[1]

  • The label should also include the name of the Principal Investigator (PI), the laboratory location, and a contact phone number.[1]

3. Storage:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1]

  • This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat sources and direct sunlight.[7][8][9]

  • Secondary containment should be used to capture any potential leaks.[1]

4. Disposal Request and Pickup:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]

  • Provide the contractor with accurate information about the waste material.

  • The primary recommended method for the disposal of investigational compounds like this compound is through an approved hazardous waste disposal facility, which typically involves incineration.[4][10]

Spill Cleanup Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All cleanup materials should be disposed of as hazardous waste.

Experimental Workflow for Disposal

DATP_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Don Appropriate PPE start->ppe select_container Select Compatible Waste Container ppe->select_container label_container Label as 'Hazardous Waste' with Chemical Name & Lab Info select_container->label_container transfer_waste Transfer this compound Waste into Labeled Container label_container->transfer_waste store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment transfer_waste->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling dATP

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyadenosine triphosphate (dATP), a fundamental building block for DNA synthesis, is a common reagent in molecular biology laboratories.[1][2][3] While this compound is an endogenous metabolite and is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity.[4][5][6] This guide provides essential safety and logistical information for handling this compound, including personal protective equipment, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, especially in its pure, powdered form or as a concentrated solution, the following personal protective equipment is recommended to minimize exposure and prevent contamination.[7]

PPE CategoryItemSpecification
Eye Protection Safety Glasses/GogglesShould be worn at all times in the laboratory to protect from potential splashes.[7][8]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Gloves should be inspected before use and changed if compromised.[7][9]
Body Protection Lab CoatA standard lab coat should be worn to protect skin and clothing from accidental spills.[7][8]
Foot Protection Closed-Toe ShoesEssential for preventing injuries from dropped objects or spills.[7]

Operational Plan: Handling and Storage

Proper handling and storage of this compound are critical for maintaining its stability and preventing contamination of experiments.

Handling Procedures:

  • Work Area Preparation: Ensure a clean and dedicated workspace. For sensitive applications like PCR, work in a PCR hood or a designated clean area.

  • Reagent Preparation: When preparing solutions from a lyophilized powder, briefly centrifuge the vial to collect the powder at the bottom. Reconstitute with nuclease-free water or a suitable buffer to the desired concentration.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade this compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.[10][11]

  • Cross-Contamination Prevention: Use sterile, filtered pipette tips when handling this compound solutions to prevent contamination.

  • General Hygiene: Wash hands thoroughly after handling.[12][13] Do not eat, drink, or smoke in the laboratory.[12]

Storage Procedures:

  • Short-term and Long-term Storage: this compound solutions should be stored at -20°C for optimal stability.[10][11]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by storing this compound in aliquots.[10][11] Some formulations with lithium salts may have a greater resistance to repeated freezing and thawing.[10]

Experimental Workflow for this compound Handling

cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal start Obtain this compound Stock ppe Don Appropriate PPE start->ppe prep_area Prepare Clean Workspace ppe->prep_area thaw Thaw this compound on Ice prep_area->thaw aliquot Aliquot into Single-Use Tubes thaw->aliquot reaction_setup Set Up Reaction Mix aliquot->reaction_setup add_this compound Add this compound to Reaction reaction_setup->add_this compound run_experiment Run Experiment (e.g., PCR) add_this compound->run_experiment dispose_tips Dispose of Contaminated Pipette Tips run_experiment->dispose_tips store Return Aliquots to -20°C Storage dispose_tips->store dispose_waste Dispose of Aqueous Waste store->dispose_waste clean_area Clean Workspace dispose_waste->clean_area end Procedure Complete clean_area->end

Caption: General experimental workflow for handling this compound.

Disposal Plan

As this compound is not generally considered hazardous waste, disposal is typically straightforward. However, it is imperative to adhere to local, state, and federal regulations.

Disposal Procedures:

  • Small Quantities: For small quantities of aqueous this compound waste, dilute the solution with a large volume of water and flush it down the sanitary sewer.[14][15] This is generally acceptable for non-hazardous chemical waste.

  • Contaminated Materials: Dispose of contaminated consumables such as pipette tips and microfuge tubes in the appropriate laboratory waste stream.

  • Empty Containers: Rinse empty this compound containers with water before recycling or disposing of them in the normal trash.[14]

  • Consult Safety Data Sheet (SDS): Always refer to the manufacturer's SDS for any specific disposal instructions.[10][11]

  • Institutional Guidelines: Follow your institution's chemical hygiene plan and waste disposal procedures.[15]

Logical Flow for this compound Disposal Decision

start This compound Waste Generated check_sds Consult SDS and Local Regulations start->check_sds non_hazardous Non-Hazardous Waste Stream check_sds->non_hazardous Not Classified as Hazardous hazardous Hazardous Waste Stream check_sds->hazardous Classified as Hazardous dilute Dilute with Copious Amounts of Water non_hazardous->dilute collect Collect in Designated Hazardous Waste Container hazardous->collect sewer Dispose Down Sanitary Sewer dilute->sewer disposal_service Arrange for Professional Disposal collect->disposal_service

Caption: Decision-making process for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.